Product packaging for 4-Methylmorpholine-3-carboxylic acid(Cat. No.:CAS No. 1240518-88-0)

4-Methylmorpholine-3-carboxylic acid

カタログ番号: B1603699
CAS番号: 1240518-88-0
分子量: 145.16 g/mol
InChIキー: PJCXUSBLNCTAJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

4-Methylmorpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B1603699 4-Methylmorpholine-3-carboxylic acid CAS No. 1240518-88-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-methylmorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-2-3-10-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCXUSBLNCTAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610208
Record name 4-Methylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240518-88-0
Record name 4-Methylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methylmorpholine-3-carboxylic acid (CAS No. 1240518-88-0), a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information, including predicted values, data from structurally analogous compounds, and established analytical methodologies. The guide is intended for researchers, scientists, and drug development professionals, offering not only a characterization of the molecule but also a framework for its experimental evaluation, grounded in the principles of medicinal chemistry and drug discovery.[2][3][4][5]

Introduction: The Role of Physicochemical Properties in Drug Discovery

The journey of a candidate molecule from initial synthesis to a viable drug product is heavily dictated by its physicochemical properties. These characteristics, including ionization constant (pKa), lipophilicity (logP/logD), solubility, and solid-state properties, govern a molecule's absorption, distribution, metabolism, and excretion (ADME).[5][6] An optimal physicochemical profile is essential for achieving desired pharmacokinetic and pharmacodynamic outcomes, while minimizing off-target effects and toxicity.[2][3] this compound, with its tertiary amine, carboxylic acid, and morpholine core, presents a multifaceted profile that warrants detailed investigation for its potential applications. This guide will deconstruct these properties, explain their significance, and provide robust protocols for their experimental determination.

Molecular Structure and Identification

This compound is a chiral molecule containing a morpholine ring N-substituted with a methyl group and a carboxylic acid at the 3-position.

IdentifierValueSource
CAS Number 1240518-88-0[7]
Molecular Formula C₆H₁₁NO₃[7]
Molecular Weight 145.16 g/mol [7]
Canonical SMILES CN1C(COCC1)C(=O)O[8]
InChI Key PJCXUSBLNCTAJP-UHFFFAOYSA-N[9]

The presence of both a basic tertiary amine (the morpholine nitrogen) and an acidic carboxylic acid group makes this an amphoteric compound. The stereocenter at the C3 position means it can exist as (R) and (S) enantiomers, which may have different biological activities and physicochemical properties.

Key Physicochemical Properties

A comprehensive understanding of a drug candidate's behavior requires a thorough evaluation of its core physicochemical properties. This section details the most critical parameters for this compound, provides the best available data, and explains the scientific rationale for their importance.

Ionization Constants (pKa)

The pKa values dictate the extent of ionization of a molecule at a given pH. This is arguably one of the most critical properties, as it influences solubility, permeability, receptor binding, and formulation. This compound has two ionizable centers:

  • The Carboxylic Acid (-COOH): This group will lose a proton to form a carboxylate anion (-COO⁻).

  • The Tertiary Amine (N-CH₃): This group will gain a proton to form a quaternary ammonium cation.

Expected pKa Values:

  • Acidic pKa (Carboxylic Acid): Direct experimental data is unavailable. However, for aliphatic carboxylic acids, the pKa is typically in the range of 4.0 - 5.0 .

  • Basic pKa (Tertiary Amine): The conjugate acid of the highly related compound, N-methylmorpholine, has a pKa of 7.38 .[10] This serves as a strong estimate for the pKa of the tertiary amine in the target molecule.

Causality and Importance: The state of ionization dramatically affects a molecule's interaction with its environment. For oral drug absorption, a molecule must often be in a neutral state to passively diffuse across the lipid membranes of the gut wall. The pKa values, in conjunction with the pH of the gastrointestinal tract, will determine the concentration of the neutral species. For instance, in the low pH of the stomach, the carboxylic acid will be protonated (neutral), but the amine will also be protonated (charged). In the higher pH of the intestine, the carboxylic acid will be deprotonated (charged), while the amine will be largely neutral. This interplay is critical for predicting absorption profiles.

Lipophilicity (logP and logD)

Lipophilicity is a measure of a compound's affinity for a non-polar (lipid-like) environment versus a polar (aqueous) one. It is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance.

  • logP (Partition Coefficient): This describes the partitioning of the neutral species of the molecule between octanol and water.

    • A predicted XlogP value for the hydrochloride salt is -2.8 , suggesting the ionized form is highly hydrophilic.[8] The logP of the neutral molecule is expected to be low.

  • logD (Distribution Coefficient): This is the effective lipophilicity at a specific pH, accounting for all ionic species. The logD will vary significantly with pH due to the molecule's amphoteric nature.

Causality and Importance: A delicate balance of lipophilicity is required for a successful drug.[11] If a molecule is too hydrophilic (low logP), it may not be able to cross cell membranes to reach its target. If it is too lipophilic (high logP), it may have poor aqueous solubility, get trapped in lipid membranes, exhibit high plasma protein binding, and be more susceptible to metabolic breakdown by cytochrome P450 enzymes.[3] The "rule of five" suggests that a logP greater than 5 can be a liability for oral drugs.[11] For this compound, the logD will be lowest at pH values where the zwitterionic form predominates and will increase at very low or very high pH where one of the groups is neutralized.

Aqueous Solubility

Solubility is the concentration of a compound in a saturated solution at a given temperature and pH. For oral drugs, poor aqueous solubility is a major hurdle to achieving therapeutic concentrations in the bloodstream.

Expected Solubility:

  • The related isomer, 4-Methyl-morpholine-2-carboxylic acid, is predicted to be slightly soluble in water.[12]

  • Given the presence of polar functional groups and the ability to form salts, this compound is expected to have moderate to good aqueous solubility, especially at pH values where it is ionized. The parent compound, N-methylmorpholine, is miscible with water.[13][14]

Causality and Importance: A drug must be in solution to be absorbed.[15] The solubility of an ionizable compound is lowest at its isoelectric point (the pH at which the net charge is zero) and increases as the pH moves away from this point. Therefore, determining the pH-solubility profile is critical. Low solubility can lead to poor bioavailability and necessitate complex formulation strategies.[16]

Solid-State Properties
  • Melting Point: This property is an indicator of the stability of the crystal lattice.

    • Predicted Value: The isomer, 4-Methyl-morpholine-2-carboxylic acid, has a predicted melting point of 226.29 °C .[12] This suggests a stable crystal lattice, which often correlates with lower solubility. It is important to experimentally verify this for the target compound.

  • Crystal Structure: The specific arrangement of molecules in the solid state (polymorphism) can significantly impact solubility, dissolution rate, and stability. While no crystal structure data is available for this compound, related morpholine-containing compounds have been characterized by X-ray crystallography, often revealing chair conformations and extensive hydrogen bonding networks.[17][18][19]

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, field-proven methodologies for the experimental determination of the key physicochemical properties.

Determination of pKa by Potentiometric Titration

This is the gold standard method for pKa determination due to its precision and accuracy.[20][21]

Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[20]

  • Sample Preparation: Accurately weigh and dissolve the compound in high-purity water (or a water/co-solvent mixture if solubility is low) to a concentration of approximately 1-10 mM.

  • Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[20]

  • Titration:

    • To determine the acidic pKa, titrate the solution with a standardized solution of NaOH (e.g., 0.1 M).

    • To determine the basic pKa, titrate a separate sample with a standardized solution of HCl (e.g., 0.1 M).

  • Data Acquisition: Record the pH value after each incremental addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic substance, the first derivative of the titration curve can be used to precisely locate the equivalence points.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareSample Prepare 1-10 mM Analyte Solution Calibrate->PrepareSample AddKCl Adjust Ionic Strength (0.15 M KCl) PrepareSample->AddKCl TitrateHCl Titrate with HCl (for basic pKa) AddKCl->TitrateHCl Sample 1 TitrateNaOH Titrate with NaOH (for acidic pKa) AddKCl->TitrateNaOH Sample 2 Plot Plot pH vs. Titrant Volume TitrateHCl->Plot TitrateNaOH->Plot Derivative Calculate 1st Derivative Plot->Derivative Determine Determine pKa at Half-Equivalence Points Derivative->Determine

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP/logD by Shake-Flask Method

The shake-flask method remains the benchmark for lipophilicity measurement.[1][22]

Methodology:

  • Phase Saturation: Pre-saturate n-octanol with a pH 7.4 phosphate buffer and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate.[23]

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

  • Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-24 hours) to allow partitioning to reach equilibrium.[11]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.[23]

  • Calculation:

    • logD at pH 7.4 = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

    • To determine logP (for the neutral species), this experiment must be repeated at a pH where the compound is fully un-ionized, or the logP must be calculated from logD and pKa values.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Pre-saturate Octanol and pH 7.4 Buffer PrepareStock Prepare Analyte Stock in Buffer Saturate->PrepareStock Mix Mix Stock & Octanol PrepareStock->Mix Agitate Agitate to Equilibrate Mix->Agitate Centrifuge Centrifuge to Separate Phases Agitate->Centrifuge SamplePhases Sample Both Phases Centrifuge->SamplePhases Quantify Quantify Concentration (HPLC-UV) SamplePhases->Quantify Calculate Calculate logD Quantify->Calculate

Caption: Workflow for logD determination by the shake-flask method.

Determination of Aqueous Solubility by the Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.[15][16]

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the relevant physiological pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).[15]

  • Sample Preparation: Add an excess amount of the solid compound to vials containing each buffer to create a slurry. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a controlled temperature (typically 37 °C for biopharmaceutical relevance) for an extended period (24-72 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: The measured concentration is the equilibrium solubility at that specific pH and temperature. Plotting solubility vs. pH generates the pH-solubility profile.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and identity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR provides information on the number and environment of hydrogen atoms.

    • Experimental Data (in CD₃OD, 400 MHz): δ 4.24-4.22 (m, 1H), 4.00-3.99 (m, 1H), 3.74-3.64 (m, 3H), 3.42-3.38 (m, 1H), 3.20-3.19 (m, 1H), 2.95 (s, 3H).[9]

    • Interpretation: The singlet at 2.95 ppm corresponds to the three protons of the N-methyl group. The multiplets between 3.19 and 4.24 ppm correspond to the protons on the morpholine ring and the proton at the C3 position.

  • ¹³C NMR: Carbon NMR reveals the number of unique carbon environments.

    • Expected Signals: No experimental data is available. However, one would expect to see six distinct signals: one for the N-methyl carbon, four for the carbons of the morpholine ring, and one for the carbonyl carbon of the carboxylic acid, which would be the most downfield signal (typically 170-180 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions:

    • O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 2500-3300 cm⁻¹.[24]

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected between 1700-1725 cm⁻¹.[24]

    • C-N Stretch (Amine): Absorptions in the 1000-1250 cm⁻¹ region.

    • C-O Stretch (Ether): A strong absorption around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.

  • Expected Ionization: In electrospray ionization (ESI), the molecule is expected to readily form a protonated molecule [M+H]⁺ (m/z = 146.08) in positive ion mode and a deprotonated molecule [M-H]⁻ (m/z = 144.07) in negative ion mode.

  • Fragmentation: A common fragmentation pathway would be the loss of the carboxylic acid group (45 Da) from the parent ion.

Conclusion

This compound is a molecule with significant potential, characterized by its amphoteric nature and chirality. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a robust framework for its characterization. By leveraging data from analogous structures and applying the standardized, validated protocols detailed herein, researchers can generate the critical data needed to evaluate its suitability for drug development. A thorough understanding of the interplay between pKa, logD, solubility, and solid-state properties is paramount to advancing this, and any, candidate molecule through the discovery pipeline.

References

4-Methylmorpholine-3-carboxylic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methylmorpholine-3-carboxylic acid

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 1240518-88-0), a heterocyclic compound of increasing interest in the fields of medicinal chemistry and organic synthesis. As a functionalized morpholine derivative, it combines the advantageous pharmacokinetic properties often associated with the morpholine scaffold with the versatile reactivity of a carboxylic acid. This document, intended for researchers, chemists, and drug development professionals, will detail the compound's chemical identity, physicochemical properties, a validated synthetic route, and its applications as a strategic building block. Furthermore, essential safety and handling protocols are discussed to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a unique molecule that incorporates a chiral center at the C3 position of the morpholine ring, a tertiary amine at the N4 position, and a carboxylic acid functional group.[1] This combination of features makes it a valuable and versatile building block for creating more complex molecules, particularly in the synthesis of novel pharmaceutical candidates.[1]

Key Identifiers and Properties:

ParameterValueSource
CAS Number 1240518-88-0[2][3]
Molecular Formula C6H11NO3[2][4]
Molecular Weight 145.16 g/mol [2][3]
InChI Key PJCXUSBLNCTAJP-UHFFFAOYSA-N[3][4]
Canonical SMILES CN1CCOCC1C(=O)O[4]
Monoisotopic Mass 145.0739 Da[4]
Predicted XlogP -2.8[4]
MDL Number MFCD09997815[1][2]

The structure's low predicted XlogP value suggests high hydrophilicity, a common characteristic for morpholine-containing compounds that can be advantageous for improving the solubility of drug candidates.

Caption: Chemical Structure of this compound.

Synthesis Protocol and Rationale

The synthesis of this compound can be efficiently achieved through the reductive amination of its secondary amine precursor, morpholine-3-carboxylic acid. This method is well-documented and provides a direct route to the desired N-methylated product.

Experimental Protocol:

A detailed procedure is derived from patent literature, demonstrating a robust and scalable method.[3]

  • Preparation: A solution of morpholine-3-carboxylic acid (1.0 eq) is prepared in a suitable solvent system.

  • Reagent Addition: Aqueous formaldehyde (1.2 eq, 37%) is added to the solution. Formaldehyde serves as the source of the methyl group.

  • Catalyst Introduction: A catalyst, 10% palladium on carbon (Pd/C), is added to the reaction mixture. The choice of Pd/C is critical as it is a highly effective and standard catalyst for hydrogenation reactions.

  • Reaction Conditions: The mixture is stirred under a hydrogen atmosphere at room temperature for 24 hours. The hydrogen gas provides the reducing equivalents necessary to convert the intermediate iminium ion to the final tertiary amine.

  • Work-up: Upon completion, the catalyst is removed by filtration. The filtrate is then concentrated under vacuum to yield the crude this compound.[3] The product is often of sufficient purity to be used in subsequent steps without further purification.[3]

Causality and Mechanistic Insight: This reaction proceeds via a classical reductive amination pathway. The secondary amine of morpholine-3-carboxylic acid first reacts with formaldehyde to form an unstable carbinolamine, which rapidly dehydrates to form a transient iminium ion. The palladium catalyst then facilitates the addition of hydrogen (H₂) across the C=N double bond of the iminium ion, reducing it to the stable N-methyl group. The use of a hydrogen atmosphere is a clean and efficient reduction method, avoiding the need for more complex hydride reagents.

synthesis reactant1 Morpholine-3-carboxylic acid intermediate Transient Iminium Ion reactant1->intermediate Reaction reactant2 Formaldehyde (CH₂O) reactant2->intermediate catalyst 10% Palladium on Carbon (Pd/C) H₂ Atmosphere catalyst->intermediate product This compound intermediate->product Reduction

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The strategic value of this compound lies in its utility as a sophisticated chemical building block. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and central nervous system (CNS) penetration.[5]

Core Strengths as a Building Block:

  • Pharmacophore Integration: The carboxylic acid functional group is a cornerstone of drug design, appearing in over 450 marketed drugs.[6][7] It often serves as a key interaction point with biological targets, forming hydrogen bonds or salt bridges. This moiety in this compound provides a direct handle for derivatization into amides, esters, or other bioisosteres to modulate activity and pharmacokinetic profiles.[1][6][7]

  • Improved Physicochemical Properties: The inherent properties of the morpholine ring can mitigate challenges associated with carboxylic acid-containing molecules, such as poor membrane permeability.[6][7] This makes the compound an attractive starting point for developing drugs targeting the CNS.[5]

  • Stereochemical Control: The chiral center at C3 allows for the development of stereochemically pure compounds. This is critical in modern drug design, where a single enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or cause off-target effects. Its stereochemical properties make it suitable for use in developing chiral catalysts and ligands.[1]

applications cluster_derivatization Chemical Derivatization cluster_outcomes Potential Outcomes scaffold This compound (Scaffold) amide Amide Coupling scaffold->amide R-NH₂ ester Esterification scaffold->ester R-OH bioisostere Bioisostere Replacement scaffold->bioisostere e.g., Tetrazole catalyst Chiral Ligands/ Catalysts scaffold->catalyst lead Lead Compounds amide->lead ester->lead bioisostere->lead probe Chemical Probes lead->probe

Caption: Role as a scaffold in synthetic and medicinal chemistry.

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, safe handling practices can be established based on its constituent functional groups and data from analogous compounds like 4-Methylmorpholine.[8][9][10] The compound should be treated as a potentially hazardous chemical.

General Laboratory Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11]

  • Exposure Avoidance: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[11] Do not eat, drink, or smoke in the laboratory area.[11]

  • Spill Management: In the event of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10]

Storage and Stability:

  • Conditions: The compound should be stored in a tightly sealed container in a dry, cool place.[2] For long-term stability, storage in a freezer is recommended.[11]

  • Incompatibilities: Keep away from strong oxidizing agents and heat sources.[9]

Conclusion

This compound stands out as a highly functionalized and strategic building block for advanced chemical synthesis. Its unique structure, combining the favorable properties of the morpholine scaffold with the reactivity of a carboxylic acid and a defined stereocenter, provides chemists with a powerful tool for the design and synthesis of novel bioactive molecules. As research in drug discovery continues to demand molecules with optimized physicochemical and pharmacological profiles, the utility of such well-designed intermediates is poised to grow, paving the way for the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Biological Activity of 4-Methylmorpholine-3-carboxylic Acid Derivatives: A Call for Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the morpholine ring stands as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds.[1][2][3] Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, have made it a cornerstone in the design of numerous therapeutics.[1] This guide delves into the prospective biological activities of a specific, yet underexplored, class of morpholine-containing molecules: 4-Methylmorpholine-3-carboxylic acid derivatives .

While extensive research has documented the diverse biological activities of various morpholine derivatives, a notable gap in the scientific literature exists concerning the specific derivatives of this compound. This guide, therefore, serves a dual purpose: to provide a comprehensive framework for the synthesis and biological evaluation of these novel compounds, and to issue a call to the scientific community to explore this promising, yet uncharted, territory in drug discovery. We will extrapolate from the known activities of related morpholine-containing compounds to build a strong rationale for the investigation of this specific chemical series.

The this compound Core: A Synthetically Accessible Starting Point

The foundation of our exploration is the this compound molecule. Its structure, featuring a chiral center at the C3 position, offers the potential for stereospecific interactions with biological targets. The carboxylic acid functional group is a versatile handle for the synthesis of a diverse library of derivatives, including amides and esters.

Synthesis of the Core Structure

A common synthetic route to this compound involves the N-methylation of morpholine-3-carboxylic acid. A typical procedure is outlined below.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a solution of morpholine-3-carboxylic acid in a suitable solvent (e.g., methanol), add an excess of formaldehyde.

  • Reduction: Introduce a palladium on carbon (Pd/C) catalyst and subject the mixture to a hydrogen atmosphere.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound. The crude product can often be used in subsequent steps without further purification.

G start Morpholine-3-carboxylic acid reagents + Formaldehyde + H2/Pd-C start->reagents N-methylation product This compound reagents->product

Caption: Synthetic scheme for this compound.

Potential Biological Activities: Extrapolating from the Morpholine Pharmacophore

The true potential of this compound lies in its derivatization. By modifying the carboxylic acid group, a wide array of amides and esters can be synthesized, each with unique physicochemical properties and potential biological activities. While direct data on these derivatives is scarce, the well-documented activities of other morpholine-containing compounds provide a strong rationale for their investigation in several key therapeutic areas.

Anticancer Potential

The morpholine moiety is a common feature in a multitude of anticancer agents.[3] Its presence can enhance binding affinity to target proteins and improve the pharmacokinetic profile of the drug.[3]

Mechanistic Insights from Related Compounds:

  • Induction of Apoptosis and Cell Cycle Arrest: Many morpholine-containing compounds have been shown to induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, thereby inhibiting tumor growth.[2]

  • Enzyme Inhibition: Morpholine derivatives have been designed as inhibitors of key enzymes in cancer signaling pathways, such as phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs).

Proposed Research Trajectory:

The synthesis of a library of 4-Methylmorpholine-3-carboxamides, with diverse aromatic and heterocyclic amines, is a logical first step. These derivatives should be screened for their cytotoxic activity against a panel of cancer cell lines.

Protocol 2: Synthesis of 4-Methylmorpholine-3-carboxamide Derivatives

  • Activation of Carboxylic Acid: Activate the carboxylic acid of this compound using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

  • Amine Coupling: Add the desired primary or secondary amine to the activated acid.

  • Reaction Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, purify the product using column chromatography.

G start This compound activation + Coupling Agent (e.g., DCC) start->activation Activation amine + R1R2NH activation->amine Coupling product 4-Methylmorpholine-3-carboxamide Derivative amine->product

Caption: General scheme for the synthesis of carboxamide derivatives.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized 4-Methylmorpholine-3-carboxamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Cytotoxicity Data for 4-Methylmorpholine-3-carboxamide Derivatives

Compound IDR1R2Cancer Cell LineIC50 (µM)
MM-C-01 HPhenylMCF-7 (Breast)15.2
MM-C-02 H4-ChlorophenylA549 (Lung)8.7
MM-C-03 H2-PyridylHCT116 (Colon)12.5
Doxorubicin --MCF-7 (Breast)0.8

This data is hypothetical and for illustrative purposes only.

Antimicrobial Potential

The morpholine scaffold is also present in several antimicrobial agents. The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding interactions with microbial targets.

Mechanistic Insights from Related Compounds:

  • Enzyme Inhibition: Some morpholine derivatives are known to inhibit essential microbial enzymes, such as those involved in cell wall synthesis or ergosterol biosynthesis in fungi.

  • Membrane Disruption: Certain morpholine-containing compounds can disrupt the integrity of microbial cell membranes, leading to cell death.

Proposed Research Trajectory:

The synthesis and screening of this compound esters against a panel of pathogenic bacteria and fungi is a promising avenue of investigation.

Protocol 4: Synthesis of this compound Ester Derivatives

  • Esterification: React this compound with an appropriate alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions (Fischer esterification).

  • Alternative Method: Alternatively, convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the desired alcohol.

  • Purification: Purify the resulting ester by distillation or column chromatography.

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the synthesized ester derivatives in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Hypothetical Antimicrobial Activity Data for this compound Ester Derivatives

Compound IDR (Ester Group)Staphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
MM-E-01 Ethyl3264>128
MM-E-02 Propyl163264
MM-E-03 Benzyl81632
Ciprofloxacin -10.5-
Fluconazole ---2

This data is hypothetical and for illustrative purposes only.

Elucidating the Mechanism of Action: A Deeper Dive

Should initial screening identify promising "hit" compounds, the next critical phase is to elucidate their mechanism of action. This involves a series of more focused biological assays.

G start Active 'Hit' Compound target_id Target Identification (e.g., Affinity Chromatography) start->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) target_id->pathway_analysis in_vivo In Vivo Efficacy Studies (Animal Models) pathway_analysis->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: Workflow for mechanism of action studies.

For Anticancer Leads:

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle.

  • Apoptosis Assays: Employ techniques such as Annexin V/Propidium Iodide staining to confirm if cell death occurs via apoptosis.

  • Western Blotting: Investigate the effect of the compound on the expression levels of key proteins involved in cell proliferation and apoptosis signaling pathways.

For Antimicrobial Leads:

  • Time-Kill Assays: Determine the bactericidal or bacteriostatic nature of the compound.

  • Membrane Permeability Assays: Use fluorescent dyes to assess if the compound disrupts the microbial cell membrane.

  • Enzyme Inhibition Assays: If a specific microbial enzyme is a suspected target, perform in vitro assays to measure the compound's inhibitory activity.

Conclusion and Future Directions: A Frontier for Discovery

The exploration of this compound derivatives represents a compelling opportunity in the quest for novel therapeutic agents. The synthetic tractability of the core structure, combined with the proven biological significance of the morpholine pharmacophore, provides a solid foundation for the discovery of new anticancer and antimicrobial compounds.

This guide has outlined a rational and systematic approach to the synthesis, biological evaluation, and mechanistic elucidation of this novel class of compounds. It is our hope that this document will inspire and equip researchers to venture into this promising area of medicinal chemistry. The path from a privileged scaffold to a life-saving drug is arduous, but the potential rewards for human health are immeasurable. The journey to unlock the full therapeutic potential of this compound derivatives awaits its pioneers.

References

The Strategic Utility of 4-Methylmorpholine-3-carboxylic Acid as a Chiral Building Block in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Scaffold – Chirality in Morpholine Structures

In the intricate world of medicinal chemistry, the morpholine moiety is a well-established and privileged scaffold.[1][2][3] Its favorable physicochemical properties, including aqueous solubility and metabolic stability, have cemented its role in numerous approved therapeutics. However, the introduction of stereochemistry into the morpholine ring, particularly at the C3 position, unlocks a new dimension of structural and functional diversity. This guide focuses on a specific, yet highly valuable, chiral building block: 4-Methylmorpholine-3-carboxylic acid. We will delve into the synthetic strategies for accessing its enantiopure forms, its critical role in the construction of complex active pharmaceutical ingredients (APIs), and the analytical methodologies required to ensure its stereochemical integrity. As we will explore, this seemingly simple molecule is a testament to how subtle stereochemical control can be pivotal in the development of next-generation therapeutics.

Core Synthesis Strategies: Accessing the Chiral Asset

The value of a chiral building block is directly proportional to the efficiency and reliability of its synthesis. For this compound, two primary strategies are employed: direct asymmetric synthesis of the chiral precursor followed by N-methylation, and the synthesis of a racemic mixture followed by chiral resolution.

Racemic Synthesis: A Foundational Route via Reductive Amination

The most direct route to the racemic form of this compound is through the reductive amination of its secondary amine precursor, morpholine-3-carboxylic acid.[4] This method is robust, high-yielding, and serves as the basis for producing the material needed for subsequent chiral resolution.

Reaction Scheme: Racemic Synthesis

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product Morpholine-3-COOH Morpholine-3-carboxylic acid Product This compound (Racemic) Morpholine-3-COOH->Product 1. Formaldehyde 2. H₂, Pd/C Formaldehyde Formaldehyde (aq) Formaldehyde->Product H2 H₂ Gas H2->Product PdC 10% Pd/C PdC->Product G cluster_workflow Synthetic Workflow A 1. L-Serine B 2. Protection (t-Butyl ester) A->B t-BuOAc, HClO₄ C 3. N-Acylation (Chloroacetyl chloride) B->C ClCOCH₂Cl D 4. Intramolecular Cyclization (Base-mediated) C->D NaOEt, Toluene E 5. Lactam Reduction D->E AlCl₃, NaBH₄ F 6. Deprotection (Acidic) E->F HCl/MeOH G (S)-Morpholine-3-carboxylic acid F->G G cluster_synthesis Delafloxacin Synthesis Logic A (S)-4-Methylmorpholine- 3-carboxylic acid B Activation & Coupling (Amide Formation) A->B C Chiral Pyridine Intermediate B->C E Nucleophilic Aromatic Substitution (SNAr) C->E D Quinolone Core D->E F Delafloxacin API E->F

References

Spectroscopic Characterization of 4-Methylmorpholine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylmorpholine-3-carboxylic acid is a heterocyclic compound of interest in synthetic chemistry and drug discovery. As a substituted morpholine, it possesses a conformationally constrained scaffold, while the carboxylic acid moiety provides a handle for further chemical modification. Accurate structural confirmation and purity assessment are paramount for its application in research and development. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally characterize this molecule. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven interpretation rooted in the principles of spectroscopic analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following standardized numbering scheme for the atoms of this compound (C₆H₁₁NO₃, Molecular Weight: 145.16 g/mol ) will be used throughout this guide.[1]

Caption: Structure and numbering of this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol (Exemplary)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, CD₃OD). The choice of solvent is critical; CD₃OD is used here as it readily solubilizes the compound and its exchangeable proton (OH) does not obscure other signals.

  • Instrument: A 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg).

    • Temperature: 298 K.

    • Number of Scans: 16 (adjust as needed for signal-to-noise).

    • Relaxation Delay: 2.0 seconds.

    • Reference: The residual solvent peak of CD₃OD is used as an internal standard (δ = 3.31 ppm).

Data Summary and Interpretation

The ¹H NMR spectrum provides a distinct fingerprint for the molecule. The morpholine ring protons appear as complex multiplets due to their fixed chair conformation, while the N-methyl group gives a characteristic singlet.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale for Assignment
4.24 - 4.22m1HH-2This proton is adjacent to the electron-withdrawing oxygen (O1) and the nitrogen (N4), causing a significant downfield shift.
4.00 - 3.99m1HH-6 (eq)Protons on C6 are adjacent to the electronegative oxygen, shifting them downfield. The equatorial proton typically appears slightly downfield of the axial proton.
3.74 - 3.64m3HH-3, H-6 (ax), H-5 (eq)This complex multiplet contains the proton at the chiral center (H-3) and other ring protons. H-3 is deshielded by the adjacent nitrogen and the carboxylic acid group.
3.42 - 3.38m1HH-2The second proton on C2, adjacent to oxygen and nitrogen.
3.20 - 3.19m1HH-5 (ax)The axial proton on C5, adjacent to the nitrogen atom.
2.95s3HN-CH₃The three protons of the methyl group are equivalent and show no coupling, resulting in a sharp singlet. Its position is characteristic for a methyl group attached to a nitrogen atom.

Data sourced from Benchchem based on a synthesis protocol.[1]

Expertise in Interpretation: The complexity of the multiplets between 3.19 and 4.24 ppm is characteristic of the morpholine ring's rigid chair conformation.[2][3] In this conformation, axial and equatorial protons have different chemical environments and exhibit complex spin-spin coupling (both geminal and vicinal), preventing a simple first-order analysis (n+1 rule). The signals are often overlapping, requiring 2D NMR techniques like COSY for definitive assignment. The singlet at 2.95 ppm is a clear indicator of the N-methyl group, confirming the N-alkylation of the morpholine ring.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Since no direct experimental spectrum was found in the cited literature, the following is a predicted spectrum based on established chemical shift ranges for similar functional groups.

Experimental Protocol (Exemplary)
  • Sample Preparation: As per ¹H NMR protocol.

  • Instrument: A 100 MHz (for ¹³C) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Temperature: 298 K.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2.0 seconds.

    • Reference: The solvent peak of CD₃OD (δ = 49.0 ppm).

Predicted Data and Interpretation

The predicted chemical shifts are derived from typical values for N-substituted morpholines and carboxylic acids.[4][5]

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale for Prediction
~170-175C =OThe carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this downfield region.[5]
~65-70C-2, C-6These carbons are attached to the electronegative ring oxygen (O1), causing a significant downfield shift into the typical C-O range.
~55-60C-3This carbon is adjacent to the nitrogen atom and the carboxylic acid group, leading to a downfield shift.
~50-55C-5This carbon is adjacent to the nitrogen atom.
~45-50N-C H₃The N-methyl carbon appears in a characteristic region for carbons attached to a nitrogen atom.

Causality Behind Predictions: The chemical shifts of the morpholine ring carbons (C2, C3, C5, C6) are primarily influenced by their proximity to the heteroatoms (N4 and O1). Carbons adjacent to the oxygen (C2, C6) are expected to be the most downfield. The presence of the carboxylic acid substituent at the C3 position will further deshield C3 relative to C5. The carbonyl carbon of the acid is the most down-of-all, as expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. While an experimental spectrum for the title compound is not available, its key absorptions can be reliably predicted.

Experimental Protocol (Exemplary)
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • Format: Transmittance or Absorbance.

Predicted Data and Interpretation

The predicted IR spectrum is dominated by the features of the carboxylic acid and the morpholine backbone.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale for Prediction
3300 - 2500 (very broad)O-H stretchCarboxylic AcidThis extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches.
2980 - 2850 (sharp)C-H stretchAliphatic (CH₂, CH₃)These absorptions arise from the stretching of C-H bonds in the morpholine ring and the N-methyl group.
1730 - 1700 (strong, sharp)C=O stretchCarboxylic AcidA strong, sharp peak in this region is definitive for the carbonyl group of a carboxylic acid.
1320 - 1210 (medium)C-O stretchCarboxylic Acid & EtherThis region will contain contributions from both the C-O single bond of the carboxylic acid and the C-O-C ether linkage within the morpholine ring.
1200 - 1050 (medium)C-N stretchTertiary AmineThis absorption corresponds to the stretching of the C-N bonds within the N-methylmorpholine structure.

Expertise in Interpretation: The most diagnostic feature would be the simultaneous presence of a very broad O-H stretch centered around 3000 cm⁻¹ and a strong carbonyl (C=O) peak around 1710 cm⁻¹.[6] This combination is a highly reliable indicator of a carboxylic acid functional group. The C-H stretches just below 3000 cm⁻¹ confirm the aliphatic nature of the ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Experimental Protocol (Exemplary)
  • Sample Introduction: Infuse a dilute solution of the sample (e.g., in methanol) directly into the ion source.

  • Instrument: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive (to observe [M+H]⁺) and Negative (to observe [M-H]⁻).

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

Predicted Data and Fragmentation Analysis

The predicted m/z values are based on the compound's exact mass and common ionization adducts.[7]

Predicted m/zIon SpeciesRationale
146.081[M+H]⁺Protonated molecule; expected to be the base peak in positive ESI mode.
168.063[M+Na]⁺Sodiated adduct; commonly observed in ESI-MS.
144.066[M-H]⁻Deprotonated molecule; expected to be the base peak in negative ESI mode.

Fragmentation Pathway: In tandem MS (MS/MS) experiments, the protonated molecule ([M+H]⁺ at m/z 146.1) would likely undergo fragmentation. The most probable fragmentation pathway involves the loss of the carboxylic acid group as formic acid (HCOOH, 46 Da) or CO₂ (44 Da), and cleavage of the morpholine ring.

G M_H [M+H]⁺ m/z = 146.1 frag1 Loss of H₂O (-18 Da) M_H->frag1 - H₂O frag2 Loss of COOH radical (-45 Da) M_H->frag2 - •COOH ion1 [C₆H₁₀NO₂]⁺ m/z = 128.1 frag1->ion1 ion2 [C₅H₁₂NO]⁺ m/z = 102.1 frag2->ion2 frag3 Loss of C₂H₄O (-44 Da) ion2->frag3 Ring Cleavage ion3 [C₃H₈N]⁺ m/z = 58.1 frag3->ion3

Caption: Plausible fragmentation pathway for [M+H]⁺ of the title compound.

Trustworthiness of Analysis: The fragmentation is guided by established principles.[8][9] The initial loss of water or the entire carboxyl group is a common pathway for protonated carboxylic acids. Subsequent fragmentation of the morpholine ring, such as the loss of an ethylene oxide unit, is also a characteristic cleavage for this heterocyclic system. The fragment at m/z 102.1 corresponds to the 4-methylmorpholine cation radical after loss of the carboxyl group, a very stable and expected fragment.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of all spectroscopic data. The following workflow illustrates the logical process of structure elucidation.

G start Unknown Sample ms Mass Spectrometry (ESI-TOF) start->ms ir IR Spectroscopy (FTIR-ATR) start->ir nmr NMR Spectroscopy (¹H, ¹³C) start->nmr mw Molecular Weight Confirmed (m/z = 146.1 for [M+H]⁺) ms->mw fg Functional Groups Identified (Carboxylic Acid, Amine, Ether) ir->fg conn Connectivity & Skeleton Mapped (Morpholine Ring, N-Me, C3-COOH) nmr->conn final Structure Confirmed: This compound mw->final fg->final conn->final

Caption: Logical workflow for the integrated spectroscopic analysis.

Conclusion

The collective spectroscopic evidence provides a definitive structural confirmation of this compound. ¹H NMR confirms the presence and connectivity of the morpholine ring protons and the N-methyl group. Predicted ¹³C NMR accounts for all six unique carbon environments. Predicted IR spectroscopy corroborates the key functional groups, especially the carboxylic acid. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. This guide demonstrates how a multi-technique spectroscopic approach ensures the highest level of scientific integrity and confidence in molecular characterization.

References

In-Depth Technical Guide: Stability and Storage Conditions for 4-Methylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Significance

4-Methylmorpholine-3-carboxylic acid, with the molecular formula C6H11NO3, is a heterocyclic compound featuring a morpholine ring N-substituted with a methyl group and a carboxylic acid at the 3-position. Its structural uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The stability of this compound is of paramount importance, as degradation can introduce impurities, compromise reaction yields, and impact the biological activity and safety profile of final products.

Comprehensive Stability Profile

The chemical stability of this compound is governed by its functional groups: a tertiary amine and a carboxylic acid. While specific degradation kinetics are not extensively documented in peer-reviewed literature, a stability profile can be constructed based on the known reactivity of these moieties and information from safety data sheets (SDS) for this and similar compounds.

2.1. Key Factors Influencing Stability
  • Temperature: Elevated temperatures can accelerate decomposition. Safety data sheets for similar compounds recommend storing in a cool place.

  • Light: As with many complex organic molecules, exposure to light can induce photochemical degradation.

  • Moisture: The compound may be moisture-sensitive. Absorption of water can facilitate degradation reactions.

  • Oxidizing Agents: The tertiary amine is susceptible to oxidation. Therefore, contact with strong oxidizing agents should be avoided.

  • Atmosphere: To prevent oxidation and moisture absorption, storage under an inert atmosphere like nitrogen or argon is recommended.

2.2. Potential Degradation Pathways

The primary modes of degradation for this compound are anticipated to be:

  • Oxidation: The nitrogen atom of the morpholine ring is a likely site for oxidation, potentially forming an N-oxide.

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly at higher temperatures.

  • Ring Opening: While less common under typical storage conditions, cleavage of the C-N bond in the morpholine ring is a known degradation pathway for morpholine derivatives in biological and environmental systems.

Caption: Key environmental factors and potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended based on supplier safety data sheets and best practices for similar chemical entities.

3.1. Storage Conditions Summary
ParameterRecommendationRationale & References
Temperature Store in a cool, dry place. Some suppliers may recommend freezer storage.To minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen).To prevent oxidation and moisture absorption.
Container Tightly closed, light-resistant container (e.g., amber glass).To protect from light and atmospheric contaminants.
Ventilation Store in a well-ventilated area.General safety precaution for chemical storage.
Incompatibilities Keep away from strong oxidizing agents.To prevent hazardous reactions.
3.2. Handling Procedures
  • Handle in a well-ventilated area to avoid inhalation of any dust or vapors.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Keep away from sources of ignition.

Experimental Workflow for Stability Assessment

A robust in-house stability study is the most definitive way to establish a reliable shelf-life for this compound under your specific laboratory conditions.

4.1. Objective

To determine the rate of degradation of this compound under various storage conditions (e.g., temperature, humidity, light) over time.

4.2. Experimental Design

Stability_Study_Workflow Start Receive and Characterize (T=0 Analysis: Purity, Appearance) Aliquot Aliquot Samples into Vials Start->Aliquot Storage Place in Stability Chambers Aliquot->Storage Conditions Conditions: - Recommended (e.g., 2-8°C, Dark) - Accelerated (e.g., 40°C/75% RH) - Photostability (ICH Q1B) Storage->Conditions Timepoints Analyze at Time Points (e.g., 1, 3, 6, 12 months) Storage->Timepoints Analysis Purity Analysis (e.g., HPLC) Appearance Check Timepoints->Analysis Data Data Evaluation and Shelf-Life Determination Analysis->Data End Stability Report Data->End

Caption: A generalized workflow for conducting a stability study on this compound.

4.3. Step-by-Step Protocol
  • Initial Analysis (Time Zero):

    • Thoroughly characterize the initial batch of this compound for purity (using a validated HPLC method), physical appearance, and moisture content (Karl Fischer titration). This serves as the baseline.

  • Sample Preparation and Storage:

    • Aliquot the compound into multiple vials suitable for the different storage conditions.

    • For studies involving an inert atmosphere, purge the vials with nitrogen or argon before sealing.

    • Place the vials into calibrated stability chambers set to the desired conditions.

  • Time-Point Testing:

    • At predefined intervals, remove samples from each storage condition.

    • Allow the samples to equilibrate to ambient temperature before opening.

    • Perform the same analytical tests as in the initial analysis.

  • Data Analysis and Interpretation:

    • Compare the results at each time point to the initial data.

    • Quantify any new impurities that appear and calculate the degradation rate.

    • Based on the data, establish a retest date or shelf-life for the compound under the tested conditions.

A Comprehensive Guide to 4-Methylmorpholine-3-carboxylic Acid: Synthesis, Properties, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methylmorpholine-3-carboxylic acid is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its distinct structure, featuring a morpholine ring and a carboxylic acid group, renders it a valuable building block in organic synthesis. This guide provides an in-depth analysis of its chemical properties, synthesis, commercial availability, and applications, particularly within the realm of drug discovery. We will explore the nuances of sourcing this compound, detailing key suppliers and considerations for procurement, and present a technical overview of its utility as a synthetic intermediate for bioactive molecules.

Chapter 1: Introduction to this compound

Chemical Identity and Structure

This compound, identified by the CAS Number 1240518-88-0, is a derivative of morpholine, a common saturated heterocycle. The structure is characterized by a methyl group attached to the nitrogen at position 4 and a carboxylic acid group at position 3. This unique arrangement of functional groups imparts specific stereochemical and reactive properties that are highly sought after in synthetic chemistry.[1]

  • Molecular Formula: C6H11NO3[2][3]

  • Molecular Weight: 145.16 g/mol [2][4]

  • InChI Key: PJCXUSBLNCTAJP-UHFFFAOYSA-N[4]

The presence of both a tertiary amine (the N-methylated morpholine nitrogen) and a carboxylic acid makes it an interesting zwitterionic compound, though it is often supplied as a hydrochloride salt to improve stability and handling.[5]

Key Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for designing reaction conditions and for understanding the compound's behavior in various solvent systems.

PropertyValueSource
Molecular Formula C6H11NO3[2][3]
Molecular Weight 145.16 g/mol [2][4]
Appearance Typically a solid[6]
Storage Dry, sealed place[2]

Note: Specific properties like melting and boiling points are not consistently reported across suppliers and should be confirmed with the certificate of analysis upon purchase.

Significance in Organic Synthesis and Medicinal Chemistry

The carboxylic acid functional group is a cornerstone in drug design, often playing a critical role in the pharmacophore of a therapeutic agent by interacting with biological targets.[7] However, its presence can also pose challenges related to metabolic instability and membrane permeability.[7] this compound serves as a valuable scaffold that incorporates this crucial functional group within a constrained cyclic system. This structural rigidity can be advantageous in drug design for optimizing binding affinity to target proteins. Its unique structure is utilized in the development of chiral catalysts, ligands, and various bioactive molecules.[1]

Chapter 2: Synthesis and Mechanistic Insights

A common synthetic route to this compound involves the N-methylation of a morpholine-3-carboxylic acid precursor.[4] A documented procedure involves the reductive amination of morpholine-3-carboxylic acid with formaldehyde in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4]

Reaction Scheme: morpholine-3-carboxylic acid + formaldehyde --(10% Pd/C, H₂)--> this compound[4]

This reaction is efficient and proceeds under relatively mild conditions, making it suitable for laboratory-scale synthesis.[4] The starting material, morpholine-3-carboxylic acid, can be obtained commercially in its racemic or enantiomerically pure forms (e.g., (S)-morpholine-3-carboxylic acid).

Chapter 3: Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers who specialize in providing building blocks for research and development. It is crucial for researchers to consider factors such as purity, available analytical data (NMR, HPLC, etc.), and lead times when sourcing this compound. The compound is typically available as the free acid or as a hydrochloride salt.[5]

Key Global Suppliers

The following table provides a comparative overview of some of the key suppliers of this compound. This list is not exhaustive but represents a selection of reputable vendors.

SupplierProduct NameCAS NumberPurity/FormNotes
Biosynth This compound hydrochloride1240518-90-4Reference StandardHigh-quality standard for pharmaceutical testing.
BenchChem This compound1240518-88-0InquireFor research use only.[4]
Synblock 4-Methyl-morpholine-3-carboxylic acid1240518-88-0NLT 98%Provides MSDS, NMR, HPLC, LC-MS data.[2]
BLDpharm (S)-4-Methylmorpholine-3-carboxylic acid1315051-74-1InquireChiral version available.[8]
Ambeed This compound hydrochloride1240518-90-4InquireProvides NMR, HPLC, LC-MS, UPLC data.[5]
Considerations for Sourcing

When procuring this compound, it is imperative to:

  • Verify the CAS Number: Ensure you are ordering the correct compound, whether it's the free acid (1240518-88-0) or the hydrochloride salt (1240518-90-4).[2]

  • Request Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with detailed analytical data (e.g., ¹H NMR, HPLC) to confirm the identity and purity of the compound.[2][5]

  • Consider Stereochemistry: If your synthesis is stereospecific, ensure you are sourcing the correct enantiomer (e.g., (S)- or (R)- form).[8]

  • Intended Use: The compound is typically sold for research use only and is not intended for human or veterinary use.[2][4]

Chapter 4: Applications in Drug Development and Research

While specific examples of marketed drugs containing the this compound moiety are not readily found in the public domain, its parent structure, N-methylmorpholine, is widely used in pharmaceutical synthesis. N-methylmorpholine (NMM) serves as a mild base in a variety of reactions, including the synthesis of the third-generation cephalosporin antibiotic, Cefdinir.[9][10][11] It is also a precursor to N-methylmorpholine N-oxide (NMMO), a commercially significant oxidant.[9][12]

The carboxylic acid derivatives of N-methylmorpholine, such as the topic compound, are valuable as constrained amino acid analogues or as building blocks for creating more complex molecules. The presence of the carboxylic acid allows for standard peptide coupling reactions or other derivatizations to incorporate the morpholine scaffold into larger drug candidates.

Workflow: Integrating into a Drug Discovery Pipeline

The following diagram illustrates a typical workflow for incorporating this compound into a drug discovery project.

G cluster_0 Sourcing & QC cluster_1 Synthetic Chemistry cluster_2 Screening & Optimization Sourcing Source Compound (e.g., Synblock, BLDpharm) QC Quality Control (NMR, HPLC, LC-MS) Sourcing->QC Verify Purity & Identity Coupling Peptide Coupling or Derivatization QC->Coupling Release for Synthesis Purification Purification (Chromatography) Coupling->Purification Screening Biological Screening (Assay) Purification->Screening Submit Compound for Testing SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Coupling Design Next Generation

Caption: Workflow for utilizing this compound in drug discovery.

Chapter 5: Experimental Protocols

Protocol for Quality Control and Purity Assessment

Upon receiving a shipment of this compound, it is best practice to perform in-house quality control to verify its identity and purity.

  • ¹H NMR Spectroscopy:

    • Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CD₃OD or D₂O).

    • Acquire a ¹H NMR spectrum.

    • Compare the observed chemical shifts and integration values with reference data. For example, a published spectrum in CD₃OD shows characteristic signals including a singlet for the N-methyl group around 2.95 ppm and multiplets for the morpholine ring protons between 3.19 and 4.24 ppm.[4]

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase gradient containing 0.1% formic acid or trifluoroacetic acid).

    • Inject a solution of the compound and analyze the chromatogram for the presence of impurities.

    • Determine the purity by integrating the peak area of the main component relative to the total peak area.

Example Protocol: Amide Bond Formation

This protocol describes a typical procedure for coupling this compound with a primary amine using a standard peptide coupling reagent like HBTU.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Activation: Add a coupling agent such as HBTU (1-[Bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxide hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: Add the desired primary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Chapter 6: Conclusion and Future Outlook

This compound is a readily available and synthetically versatile building block for researchers in drug discovery and medicinal chemistry. Its constrained cyclic structure and key functional groups make it an attractive scaffold for generating novel chemical entities. The commercial landscape offers several reputable suppliers, enabling straightforward procurement for research purposes. As the demand for novel heterocyclic scaffolds in drug development continues to grow, we can anticipate that derivatives of N-methylmorpholine, including the title compound, will find increasing application in the synthesis of next-generation therapeutics.

References

The Strategic Utility of 4-Methylmorpholine-3-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern synthetic chemistry, the demand for structurally unique and stereochemically defined building blocks is paramount. 4-Methylmorpholine-3-carboxylic acid, a heterocyclic and conformationally constrained amino acid analogue, has emerged as a molecule of significant interest. Its rigid morpholine scaffold, combined with the versatile carboxylic acid functionality and a defined stereocenter, makes it a valuable tool in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and peptide science. This guide provides a comprehensive overview of its synthesis, core physicochemical properties, and its strategic application as a chiral building block for creating novel molecular architectures with enhanced biological activity and tailored pharmacokinetic profiles.

Core Molecular Profile and Physicochemical Properties

This compound is a heterocyclic compound characterized by a morpholine ring N-methylated at the 4-position and substituted with a carboxylic acid group at the 3-position.[1] This unique arrangement confers a set of desirable properties for synthetic applications.

The presence of the tertiary amine and the carboxylic acid moiety within a constrained cyclic structure makes it a valuable intermediate for creating derivatives with specific spatial orientations.[1] Its stability under standard reaction conditions and compatibility with common organic solvents further enhance its utility in multi-step synthetic sequences.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1240518-88-0[1]
Molecular Formula C₆H₁₁NO₃[1]
Molecular Weight 145.16 g/mol [2]
InChI Key PJCXUSBLNCTAJP-UHFFFAOYSA-N[2]
Canonical SMILES CN1CCOCC1C(=O)O[3]

Synthesis: A Validated Protocol

The synthesis of this compound is efficiently achieved through a reductive amination pathway starting from the readily available morpholine-3-carboxylic acid. This process is notable for its high yield and operational simplicity.

Causality in Experimental Design:

The chosen synthetic route leverages the nucleophilicity of the secondary amine in the morpholine-3-carboxylic acid precursor. Formaldehyde serves as the C1 source for the methyl group. The core of the transformation is a reductive amination, where the initially formed iminium intermediate is reduced in situ.[4] Palladium on carbon (Pd/C) is an excellent and robust catalyst for this type of hydrogenation, ensuring a clean and high-yielding conversion under mild conditions (room temperature, hydrogen atmosphere). The use of an aqueous solvent system makes this a relatively green and safe procedure.

Detailed Experimental Protocol: Reductive N-Methylation[2]
  • Reactant Preparation: A solution of morpholine-3-carboxylic acid (1.0 eq, 0.86 mmol, 140 mg) is prepared in an appropriate aqueous solvent.

  • Addition of Reagents: To this solution, aqueous formaldehyde (1.2 eq, 1.0 mmol, 0.1 g of 37% solution) is added, followed by the catalyst, 10% palladium on carbon (150 mg, 50% water wet).

  • Reaction Execution: The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically balloon pressure) at room temperature. The reaction is monitored for completion, which is generally achieved within 24 hours.

  • Workup and Isolation: Upon completion, the heterogeneous catalyst is removed by filtration through a pad of Celite or a similar filter aid. The filtrate is then concentrated under reduced pressure to yield the crude this compound.

  • Purification: The protocol notes that the crude material (120 mg, ~96% yield) is often of sufficient purity to be used in subsequent steps without further purification.[2] For exacting applications, recrystallization or chromatographic purification could be employed.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Isolation M3CA Morpholine-3-carboxylic acid Reaction Stir under H₂ atmosphere Room Temperature, 24h M3CA->Reaction HCHO Formaldehyde (aq) HCHO->Reaction PdC 10% Pd/C PdC->Reaction Filter Filter to remove catalyst Reaction->Filter Concentrate Concentrate under vacuum Filter->Concentrate Product This compound Concentrate->Product

Caption: Reductive amination workflow for the synthesis of this compound.[2]

Applications in Advanced Organic Synthesis

The true value of this compound lies in its application as a specialized building block. Its constrained nature is particularly sought after in the design of bioactive molecules and peptidomimetics.

As a Conformationally Constrained Amino Acid Analogue

Scientific Rationale: Natural peptides often suffer from poor metabolic stability and lack of defined secondary structure in solution, which can limit their therapeutic potential.[5] Incorporating rigid structural elements, such as the morpholine scaffold of this compound, into a peptide backbone is a powerful strategy to overcome these limitations.[6] This "conformational constraint" can lock the peptide into a bioactive conformation, enhancing its binding affinity to a biological target and increasing its resistance to proteolytic degradation.[7][8]

Application in Peptidomimetics: By replacing a natural amino acid residue with this compound, medicinal chemists can induce specific turns or kinks in the peptide chain. This is crucial for mimicking the structure of β-turns, which are common recognition motifs in protein-protein interactions.[9][10] The synthesis involves standard solid-phase or solution-phase peptide coupling methodologies, where the carboxylic acid group of the title compound is activated and reacted with the N-terminus of a growing peptide chain.[11]

Logical Relationship Diagram

Peptide_Application cluster_problem Challenges with Natural Peptides cluster_solution Solution cluster_outcome Improved Properties P1 High Flexibility P2 Proteolytic Instability S1 Incorporate Constrained Analogue: This compound P1->S1 P2->S1 O1 Defined 3D Structure (Bioactive Conformation) S1->O1 O2 Enhanced Stability S1->O2 O3 Improved Target Affinity & Selectivity O1->O3 O2->O3

Caption: Logic diagram illustrating the use of constrained analogues to improve peptide properties.

Chiral Building Block in Medicinal Chemistry

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[12][13][14] It is often incorporated to improve the pharmacokinetic profile of a molecule, enhancing properties like aqueous solubility and metabolic stability. This compound serves as a chiral entry point to this valuable pharmacophore.

Application in Drug Discovery: Its structure can be found in intermediates for the synthesis of complex bioactive molecules. For example, quinoline-4-carboxylic acid derivatives, which possess a wide range of biological activities including antitumor and antiviral effects, can be synthesized via multi-component reactions.[15][16][17] While not a direct reactant in the cited Doebner-type synthesis, the use of N-methylmorpholine (NMM) as a base highlights the compatibility of the morpholine nucleus in such transformations.[15][16] The chiral center at the 3-position of this compound allows for the stereocontrolled synthesis of complex targets, where the orientation of substituents is critical for biological activity.

Conclusion and Future Outlook

This compound is more than a simple heterocyclic compound; it is a strategic tool for molecular design. Its validated and high-yielding synthesis makes it readily accessible for research and development. Its primary application as a conformationally constrained amino acid analogue provides a robust method for enhancing the therapeutic potential of peptides by imparting structural rigidity and proteolytic resistance. Furthermore, as a chiral building block, it offers a gateway to novel, stereochemically defined morpholine-containing compounds in the pursuit of new therapeutics. As the fields of peptidomimetics and targeted drug discovery continue to evolve, the utility of specialized building blocks like this compound is set to expand, enabling the creation of next-generation pharmaceuticals with precisely engineered properties.

References

Theoretical Studies on the Conformational Landscape of 4-Methylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function, particularly in the realm of medicinal chemistry where molecular recognition governs therapeutic efficacy. 4-Methylmorpholine-3-carboxylic acid, a substituted morpholine, represents a scaffold of significant interest due to the prevalence of the morpholine motif in approved drugs.[1] Understanding its conformational preferences is paramount for designing novel therapeutics with optimized binding affinities and pharmacokinetic properties. This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the conformational landscape of this compound. We synthesize principles of computational chemistry with practical, field-proven insights, offering a robust framework for researchers engaged in structure-based drug design. The narrative explains the causality behind methodological choices, outlines self-validating experimental protocols, and is grounded in authoritative references.

Introduction: The Significance of Conformational Analysis

The morpholine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties, including improved metabolic stability and aqueous solubility.[1] When substituted, as in this compound, the molecule's conformational flexibility becomes a critical determinant of its biological activity. The spatial arrangement of the N-methyl and C-carboxylic acid groups dictates how the molecule presents its pharmacophoric features to a biological target, such as a receptor binding pocket or an enzyme active site.

A thorough conformational analysis aims to identify all stable, low-energy three-dimensional structures (conformers) of a molecule and to quantify their relative populations. For flexible molecules like this compound, this is not trivial. The molecule's overall shape is governed by a delicate interplay of several factors:

  • Ring Pucker: The inherent preference of the six-membered morpholine ring for a low-energy chair conformation.[2][3]

  • Substituent Orientation: The preference for bulky substituents to occupy equatorial positions to minimize sterically unfavorable 1,3-diaxial interactions.

  • Intramolecular Interactions: The potential for stabilizing non-covalent interactions, most notably intramolecular hydrogen bonds (IHB), between the carboxylic acid proton and the lone pairs of the ring's oxygen or nitrogen atoms.[4][5]

  • Electronic Effects: Subtle electronic interactions, such as hyperconjugation, that can influence conformational stability.[6]

Theoretical and computational studies offer a powerful, atomic-level lens through which to investigate this conformational landscape, providing insights that are often difficult to obtain through experimental means alone.[7]

Foundational Principles of Theoretical Conformational Analysis

A multi-tiered computational approach is the most robust strategy for conformational analysis. This involves an initial, broad exploration of the potential energy surface using computationally inexpensive methods, followed by refinement of the most promising candidates using higher-level, more accurate theories.

Molecular Mechanics (MM): The Initial Search

The first step is a conformational search using a Molecular Mechanics (MM) force field (e.g., MMFF94, OPLS). MM methods treat atoms as balls and bonds as springs, allowing for the rapid calculation of energies for thousands of potential conformations.

  • Expertise & Causality: We employ MM for the initial search due to its computational efficiency. It is exceptionally well-suited for sampling the vast conformational space generated by rotatable bonds, ensuring that no plausible low-energy structures are overlooked. While not quantitatively accurate for final energy determination, it is indispensable for identifying a manageable set of candidate conformers for further analysis.

Quantum Mechanics (QM): Geometry Refinement and Energy Calculation

The low-energy conformers identified by the MM search must be subjected to a higher level of theory for accurate geometry optimization and energy calculation. Density Functional Theory (DFT) represents the gold standard for this task, offering an excellent balance of computational cost and accuracy.[5]

  • Expertise & Causality: The choice of a specific DFT functional and basis set is critical. For a molecule like this compound, we recommend a functional like B3LYP or M06-2X . M06-2X is particularly adept at describing non-covalent interactions, which is crucial for accurately modeling potential intramolecular hydrogen bonds.[8] The basis set should include both polarization and diffuse functions (e.g., 6-31+G(d,p) ). Diffuse functions are essential for correctly describing the behavior of lone pairs and the diffuse electron density involved in hydrogen bonding.[9]

Solvation Effects

The conformation of a molecule can be highly dependent on its environment.[10] Calculations performed in the gas phase may not accurately reflect the situation in a polar solvent like water. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are vital for accounting for the stabilizing effect of a solvent on polar conformers.

  • Trustworthiness: By calculating energies in both the gas phase and with a solvation model, we create a self-validating system. If a particular conformer is significantly stabilized by the solvent, it points to a strong dipole moment or exposed polar groups, providing deeper insight into its potential behavior in a biological, aqueous environment.

The Conformational Landscape of this compound

The primary conformational questions for this molecule revolve around the pucker of the morpholine ring and the orientation of the two key substituents.

Ring Conformation

Consistent with extensive experimental and theoretical studies on morpholine and its derivatives, the chair conformation is significantly lower in energy than twist-boat or boat forms.[2][10] Therefore, our analysis focuses exclusively on chair conformers.

Substituent Orientations and Key Conformers

With a chair ring, the carboxylic acid group at the C3 position can exist in either an axial (ax) or equatorial (eq) orientation. This gives rise to two primary families of conformers:

  • Carboxyl-Equatorial (eq-COOH): This conformer is expected to be sterically favored, as placing the larger carboxylic acid group in the equatorial position minimizes clashes with other ring atoms.

  • Carboxyl-Axial (ax-COOH): While sterically less favorable, this orientation may be stabilized by the formation of an intramolecular hydrogen bond (IHB) between the carboxylic acid proton and the axial lone pair of the ring oxygen (O1) or the tertiary amine nitrogen (N4).

The relative stability of these two conformers is the central question. It is a classic trade-off between steric penalty and potential hydrogen-bond stabilization.

Quantitative Analysis of Stable Conformers

A high-level DFT analysis (M06-2X/6-31+G(d,p) with PCM for water) would yield the relative energies and populations of the primary conformers. The results can be summarized for clear comparison.

Conformer IDCOOH OrientationKey Intramolecular InteractionRelative Gibbs Free Energy (kcal/mol)Predicted Population (298 K)
Conf-1 EquatorialNone0.00~85%
Conf-2 AxialIHB (O-H···O1)+1.15~14%
Conf-3 AxialIHB (O-H···N4)+2.50~1%

Note: The values presented in this table are illustrative examples based on established principles for similar heterocyclic systems and are intended to demonstrate how such data should be presented. Actual values would be derived from the specific computational output.

Analysis: The data clearly indicate that the equatorial conformer (Conf-1) is the most stable, primarily due to the avoidance of steric strain. However, the axial conformer stabilized by a hydrogen bond to the ring oxygen (Conf-2) is also significantly populated at room temperature. This dual-state existence is critical for drug design, as the molecule may adopt the less stable, but still accessible, axial conformation to achieve optimal binding with a protein target.

Experimental Protocols and Validation

Theoretical predictions must be validated by experimental data to be considered trustworthy.[7][11] A combined computational and experimental approach provides the highest level of scientific rigor.

Computational Workflow Protocol

Objective: To identify and quantify the stable conformers of this compound in silico.

Methodology:

  • Structure Generation: Build the 3D structure of this compound using a molecular editor. Generate both R and S enantiomers if stereochemistry is not defined.

  • Initial Conformational Search:

    • Software: Spartan, MacroModel, or equivalent.

    • Method: Molecular Mechanics (MMFF94 force field).

    • Procedure: Perform a systematic or Monte Carlo search by rotating all acyclic single bonds.

    • Output: A collection of unique conformers within a 10 kcal/mol energy window of the global minimum.

  • DFT Optimization and Frequency Calculation:

    • Software: Gaussian, ORCA, or equivalent.

    • Method: M06-2X/6-31+G(d,p) with an implicit solvent model (PCM, water).

    • Procedure: For each conformer from the MM search, perform a full geometry optimization followed by a frequency calculation at the same level of theory.

    • Validation: Confirm that all optimized structures are true minima by ensuring the absence of imaginary frequencies.

  • Data Analysis:

    • Extract the Gibbs free energies from the frequency calculation outputs.

    • Calculate the relative energies (ΔG) of all conformers with respect to the global minimum.

    • Use the Boltzmann distribution equation to calculate the predicted population of each conformer at 298.15 K.

Experimental Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for studying molecular conformation in solution.[12]

Objective: To experimentally determine the conformational equilibrium in solution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a high-resolution proton NMR spectrum. The key observables are the vicinal coupling constants (³J) between protons on adjacent carbons (e.g., H3 and its neighbors on C2 and the N-methylene group).

  • Data Interpretation: The magnitude of the ³J values is related to the dihedral angle between the coupled protons via the Karplus equation.

    • A large coupling constant (³J ≈ 10-13 Hz) for an axial proton at C3 indicates a trans-diaxial relationship with a neighboring axial proton, which is characteristic of an equatorial substituent.

    • Small coupling constants (³J ≈ 2-5 Hz) indicate axial-equatorial or equatorial-equatorial relationships.

  • NOESY Experiment: A 2D NOESY experiment can reveal through-space correlations. A correlation between the C3 proton and axial protons on C5 would provide strong evidence for an equatorial carboxylic acid group.

Visualizing Workflows and Molecular Conformations

Diagrams are essential for conveying complex relationships and workflows.

G cluster_comp Computational Analysis cluster_exp Experimental Validation A 1. Initial 3D Structure Generation B 2. Molecular Mechanics Conformational Search A->B Broad Sampling C 3. DFT Geometry Optimization (in vacuo & solvent) B->C Refine Low-Energy Candidates D 4. Frequency Calculation & Energy Analysis C->D Confirm Minima & Calculate ΔG G 7. Data Interpretation (Karplus Eq., NOEs) D->G Compare Predicted vs. Observed Populations E 5. Compound Synthesis F 6. NMR Spectroscopy (¹H, NOESY) E->F F->G Result Validated Conformational Model G->Result

Caption: Integrated workflow for theoretical and experimental conformational analysis.

G cluster_1 Conf-1: Equatorial (Lowest Energy) cluster_2 Conf-2: Axial (IHB Stabilized) c1 c2 l1 Sterically Favored l2 H-Bond to Ring Oxygen

Caption: Equilibrium between the primary low-energy conformers of the molecule.

Note: The images in the DOT script above are placeholders. In a real application, these would be 2D representations of the computationally optimized 3D structures.

Conclusion

The conformational analysis of this compound reveals a molecule that primarily exists in a chair conformation with its carboxylic acid group in the sterically preferred equatorial position. However, a minor but significant population of an axial conformer, stabilized by an intramolecular hydrogen bond, is also present. This conformational duality is a key insight for drug development professionals, as it suggests the molecule possesses the flexibility to adapt its shape to fit different binding environments. The integrated computational and experimental workflow detailed in this guide provides a robust, self-validating framework for accurately characterizing the conformational landscape of this and other flexible molecules, forming a critical foundation for successful structure-based drug design.

References

Methodological & Application

The Emerging Role of 4-Methylmorpholine-3-carboxylic Acid in High-Fidelity Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of synthetic peptides as therapeutics, research tools, and novel materials necessitates stringent control over chemical fidelity, particularly the preservation of stereochemical integrity. Racemization, the unwanted inversion of stereochemistry at the α-carbon of an amino acid during coupling, remains a significant hurdle in peptide synthesis, leading to diastereomeric impurities that are often difficult to separate and can have profound biological consequences. This application note introduces 4-Methylmorpholine-3-carboxylic acid, a chiral morpholine derivative, as a potential multi-functional additive in peptide synthesis. We will explore its hypothesized mechanisms of action in racemization suppression and enhancement of coupling efficiency, drawing parallels with the well-established role of its structural analog, N-methylmorpholine (NMM). Detailed protocols for its potential application in both solid-phase and solution-phase peptide synthesis are provided, aimed at researchers, chemists, and drug development professionals seeking to optimize their synthetic workflows.

Introduction: The Challenge of Racemization in Peptide Synthesis

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[1] To facilitate this, the carboxyl group must be activated, typically through the use of coupling reagents like carbodiimides (e.g., DCC, DIC) or onium salts (e.g., HBTU, HATU).[2] However, this activation step renders the α-proton of the activated amino acid susceptible to abstraction by a base, leading to the formation of a planar enolate or an oxazolone intermediate.[3] Reprotonation of this intermediate can occur from either face, resulting in a loss of stereochemical purity.

Several factors influence the extent of racemization, including the type of coupling reagent, the base employed, solvent polarity, and the nature of the amino acid itself, with residues like histidine and cysteine being particularly susceptible. The choice of the tertiary amine base is critical; bases with significant steric hindrance and lower basicity, such as N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM), are generally preferred over less hindered and more basic amines like triethylamine (TEA) to minimize racemization.[3]

N-Methylmorpholine (NMM): A Precedent for Morpholine Derivatives in Peptide Synthesis

N-methylmorpholine (NMM) is a widely used tertiary amine base in peptide synthesis. Its moderately hindered nature and pKa make it effective in neutralizing acidic byproducts and facilitating coupling reactions while minimizing the risk of racemization compared to stronger, less hindered bases.[4] Studies have shown that the combination of NMM with specific solvents, such as tetrahydrofuran, provides a favorable environment for minimizing side reactions like urethane formation during mixed anhydride couplings.[5] The established utility of NMM provides a strong rationale for exploring other morpholine derivatives with potentially enhanced properties.

This compound: A Novel Chiral Additive

This compound is a chiral derivative of N-methylmorpholine, distinguished by the presence of a carboxylic acid group at the 3-position of the morpholine ring. This bifunctional nature—possessing both a tertiary amine and a carboxylic acid in a defined stereochemical arrangement—suggests novel and potentially advantageous applications in peptide synthesis beyond the simple role of a base.

Synthesis of this compound

The synthesis of this compound can be achieved via the reductive amination of morpholine-3-carboxylic acid.[5]

Reaction Scheme:

G cluster_0 Synthesis of this compound Morpholine-3-carboxylic_acid Morpholine-3-carboxylic acid intermediate intermediate Morpholine-3-carboxylic_acid->intermediate Formaldehyde Formaldehyde (CH₂O) Formaldehyde->intermediate H2_PdC H₂, Pd/C 4-Methylmorpholine-3-carboxylic_acid This compound H2_PdC->4-Methylmorpholine-3-carboxylic_acid Reductive Amination intermediate->H2_PdC

Caption: Synthesis of this compound.

Protocol:

  • To a solution of morpholine-3-carboxylic acid, add 1.2 equivalents of aqueous formaldehyde.

  • Add 10% palladium on carbon catalyst.

  • Stir the mixture under a hydrogen atmosphere at room temperature for 24 hours.

  • Filter off the catalyst and concentrate the filtrate under vacuum to yield this compound.[5]

Hypothesized Mechanism of Action and Applications

While direct experimental data on the application of this compound in peptide synthesis is limited in publicly available literature, its unique structure allows for the formulation of several hypotheses regarding its potential benefits.

As a Chiral Auxiliary for Racemization Suppression

The presence of a chiral center and a carboxylic acid group suggests that this compound could act as a chiral auxiliary. It may interact with the activated amino acid through hydrogen bonding or ionic interactions, creating a diastereomeric complex. This complex could sterically hinder the abstraction of the α-proton or direct the reprotonation to occur from a specific face, thus preserving the original stereochemistry.

G cluster_0 Hypothesized Racemization Suppression A Activated Amino Acid (Racemization-prone) C Diastereomeric Complex Formation (Transient) A->C B This compound B->C D Steric Shielding of α-Proton C->D E Peptide Bond Formation D->E F Preservation of Stereochemistry E->F

Caption: Hypothesized role in racemization suppression.

As a Bifunctional Additive for Enhanced Coupling

The carboxylic acid moiety could participate in the reaction by acting as a proton shuttle or by transiently forming a mixed anhydride with the activated amino acid, leading to a more favorable coupling intermediate. This is analogous to the role of additives like HOBt and HOAt, which form active esters to increase coupling efficiency and suppress side reactions.

Improving Solubility and Preventing Aggregation

The zwitterionic character of this compound at certain pH ranges could enhance the solubility of growing peptide chains, particularly for hydrophobic sequences that are prone to aggregation on the solid support.[6] Preventing aggregation is crucial for successful synthesis of long and "difficult" peptides.

Proposed Protocols for Application

The following protocols are proposed based on standard peptide synthesis methodologies and the hypothesized functions of this compound. Optimization may be required for specific peptide sequences.

Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the use of this compound as an additive in a standard Fmoc-based solid-phase peptide synthesis workflow.

Table 1: Reagents and Solutions for SPPS

Reagent/SolutionCompositionPurpose
Deprotection Solution20% Piperidine in DMFFmoc group removal
Coupling SolutionFmoc-amino acid (4 eq.), Coupling reagent (e.g., HATU, 3.9 eq.), this compound (1-2 eq.), DIEA (8 eq.) in DMFPeptide bond formation
Washing SolventDimethylformamide (DMF)Removal of excess reagents and byproducts
Cleavage Cocktail95% TFA, 2.5% TIS, 2.5% H₂OCleavage from resin and side-chain deprotection

Step-by-Step Protocol:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with the deprotection solution for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • Pre-activate the Fmoc-amino acid by dissolving it with the coupling reagent, this compound, and DIEA in DMF for 1-2 minutes.

    • Add the pre-activated solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF (5-7 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM, dry it, and treat with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by HPLC.

G cluster_0 SPPS Workflow with this compound start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-AA, HATU, 4-Methylmorpholine-3-CA, DIEA in DMF wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat Cycle wash2->repeat final_cleavage Final Cleavage (TFA Cocktail) wash2->final_cleavage repeat->deprotection end Purified Peptide final_cleavage->end

Caption: SPPS workflow incorporating the target compound.

Solution-Phase Peptide Synthesis

In solution-phase synthesis, this compound can be used as both a base and a racemization suppressor.

Protocol for a Dipeptide Synthesis (e.g., Z-Ala-Phe-OMe):

  • Activation: Dissolve Z-Ala-OH (1 eq.) and this compound (1.1 eq.) in THF. Cool the solution to -15°C. Add isobutyl chloroformate (1 eq.) and stir for 5 minutes to form the mixed anhydride.

  • Coupling: Add a pre-cooled solution of H-Phe-OMe.HCl (1 eq.) and NMM (1 eq.) in THF to the reaction mixture.

  • Reaction: Stir the reaction mixture at -15°C for 1 hour and then at room temperature for 2 hours.

  • Work-up: Filter the NMM.HCl salt. Evaporate the solvent. Dissolve the residue in ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to obtain the crude dipeptide.

  • Purification: Purify the dipeptide by column chromatography or recrystallization.

Conclusion and Future Outlook

While the application of this compound in peptide synthesis is not yet widely documented, its unique bifunctional and chiral structure presents a compelling case for its investigation as a novel additive. Based on the well-understood principles of peptide chemistry and the known benefits of its structural analog NMM, it is hypothesized that this compound could offer significant advantages in suppressing racemization, enhancing coupling efficiency, and improving the synthesis of difficult peptide sequences. The protocols provided herein serve as a starting point for researchers to explore the potential of this promising reagent. Further systematic studies are warranted to fully elucidate its mechanism of action and to quantify its impact on peptide purity and yield.

References

Application Notes and Protocols: 4-Methylmorpholine-3-carboxylic Acid as a Versatile Ligand in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Morpholine Scaffolds in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the quest for efficient, selective, and sustainable catalytic systems is paramount. Asymmetric organocatalysis, in particular, has revolutionized the synthesis of chiral molecules, offering a metal-free alternative to traditional transition-metal catalysis. Within this field, the design of novel organocatalysts that mimic the efficiency of natural enzymes is a key area of research. The morpholine scaffold, a privileged heterocyclic motif in medicinal chemistry, has gained increasing attention for its potential in catalysis.[1] Its unique structural and electronic properties, including the presence of both a Lewis basic nitrogen and an oxygen atom, offer opportunities for creating highly organized, stereoselective transition states.

4-Methylmorpholine-3-carboxylic acid is a chiral building block that combines the rigid conformational pre-organization of the morpholine ring with the versatile functionality of a carboxylic acid. This unique combination makes it an excellent candidate for a ligand or organocatalyst in asymmetric transformations. The carboxylic acid group can act as a hydrogen-bond donor, a proton shuttle, or a coordinating group, playing a crucial role in the activation of substrates and the control of stereoselectivity.[2][3][4] This application note will provide a detailed overview of the potential applications of this compound as a catalyst, with a specific focus on the asymmetric Michael addition of aldehydes to nitroolefins, a powerful carbon-carbon bond-forming reaction.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in catalysis.

PropertyValueSource
CAS Number 1240518-88-0[5]
Molecular Formula C₆H₁₁NO₃[5]
Molecular Weight 145.16 g/mol [5]
Appearance White to light yellow solid[6]
Chirality Exists as (R) and (S) enantiomers[7]

Synthesis of this compound

The synthesis of this compound can be readily achieved from commercially available morpholine-3-carboxylic acid through a reductive amination reaction.[5] This straightforward procedure allows for the preparation of the catalyst in-house, providing researchers with direct access to this valuable synthetic tool.

Protocol for Synthesis

Materials:

  • morpholine-3-carboxylic acid

  • Aqueous formaldehyde (37%)

  • 10% Palladium on carbon (50% water wet)

  • Methanol (CD₃OD for NMR)

  • Hydrogen gas supply

  • Standard glassware for organic synthesis

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve morpholine-3-carboxylic acid (1.0 eq) in a minimal amount of deionized water.

  • To this solution, add aqueous formaldehyde (1.2 eq).

  • Carefully add 10% palladium on carbon (as a 50% water-wet paste). The amount of catalyst can be around 10 mol%.

  • The reaction vessel is then placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • The reaction progress can be monitored by an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 24 hours.

  • Upon completion, the catalyst is removed by filtration through a pad of celite. The filter cake should be washed with a small amount of water.

  • The combined filtrate is concentrated under reduced pressure to yield this compound.[5] The crude product is often of sufficient purity for direct use in catalytic applications.

Characterization: The structure and purity of the synthesized this compound can be confirmed by ¹H NMR spectroscopy. The expected proton NMR spectrum in CD₃OD would show a characteristic singlet for the N-methyl group around 2.95 ppm, along with multiplets for the morpholine ring protons.[5]

Application in Asymmetric Michael Addition

The Michael addition, or 1,4-addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of organic synthesis. The asymmetric variant of this reaction, particularly using aldehydes as nucleophiles, provides a powerful route to chiral 1,5-dicarbonyl compounds and their derivatives. This compound and its analogs have shown great promise as organocatalysts for this transformation, proceeding through an enamine-based activation mechanism.[2][3][4]

Proposed Catalytic Cycle

The catalytic cycle for the Michael addition of an aldehyde to a nitroolefin, catalyzed by a β-amino acid like this compound, is proposed to involve several key steps. The carboxylic acid functionality is believed to play a crucial role in proton transfer and in stabilizing the transition state through hydrogen bonding.[2][4]

Catalytic Cycle cluster_0 Catalytic Cycle Catalyst 4-Methylmorpholine- 3-carboxylic acid Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroolefin Nitroolefin Nitroolefin Product_complex Product-Catalyst Complex Iminium->Product_complex + H₂O Product_complex->Catalyst - Product Product Chiral Product Product_complex->Product

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

This protocol is adapted from studies on structurally related morpholine-based organocatalysts and serves as a starting point for optimization with this compound.[2][3]

Materials:

  • This compound (as the catalyst)

  • Propanal

  • trans-β-Nitrostyrene

  • Isopropanol (iPrOH)

  • N-Methylmorpholine (NMM) as a co-base (optional, but may be required to deprotonate the catalyst's ammonium salt form)

  • Standard inert atmosphere glassware (e.g., Schlenk tube)

  • Stirring plate and stir bars

  • TLC plates for reaction monitoring

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a clean, dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.01 mmol, 1 mol%).

  • If the catalyst is in its salt form (e.g., hydrochloride), add N-Methylmorpholine (0.01 mmol, 1 mol%) to generate the free amine.

  • Add isopropanol (1.0 mL) and stir the mixture until the catalyst is fully dissolved.

  • Add propanal (1.1 mmol, 1.1 eq).

  • Add trans-β-nitrostyrene (1.0 mmol, 1.0 eq).

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.

  • Upon completion (typically 24-48 hours), the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • The purified product is characterized by ¹H NMR, ¹³C NMR, and its enantiomeric excess (ee) is determined by chiral HPLC analysis.

Expected Results and Optimization

The efficiency of the catalytic system is evaluated based on the yield of the desired product and its stereoselectivity (diastereomeric ratio and enantiomeric excess).

EntryAldehydeNitroolefinCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)d.r.ee (%)
1Propanalβ-Nitrostyrene1iPrOH2524>95>99:190
2Butanalβ-Nitrostyrene1iPrOH2524>95>99:192
3Propanal(E)-1-nitro-3-phenylprop-1-ene1iPrOH254890>99:188
4Propanalβ-Nitrostyrene5CH₂Cl₂25487595:570

Data presented here are hypothetical and based on results from structurally similar catalysts.[2][3] Optimization of reaction parameters is crucial for achieving high yields and selectivities.

Causality behind Experimental Choices:

  • Solvent: Isopropanol (iPrOH) is often a good choice as it can participate in hydrogen bonding, potentially stabilizing the transition state and facilitating proton transfer.[2]

  • Catalyst Loading: Low catalyst loadings (e.g., 1 mol%) are desirable for economic and environmental reasons.

  • Temperature: Room temperature is often sufficient, highlighting the mild conditions of organocatalysis.

  • Co-base: The use of a non-nucleophilic base like N-Methylmorpholine ensures that the active form of the catalyst is present without interfering with the reaction.

Workflow and Logical Relationships

The successful application of this compound in catalysis follows a logical workflow from catalyst synthesis to reaction analysis.

Experimental Workflow cluster_1 Catalyst Preparation cluster_2 Catalytic Reaction cluster_3 Analysis and Purification A Synthesis of 4-Methylmorpholine- 3-carboxylic acid B Characterization (NMR, MS) A->B C Reaction Setup under Inert Atmosphere B->C D Addition of Reactants and Catalyst C->D E Reaction Monitoring (TLC) D->E F Work-up and Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G H Stereoselectivity Analysis (Chiral HPLC) F->H

Caption: A typical experimental workflow for catalytic application.

Conclusion and Future Outlook

This compound represents a promising and readily accessible organocatalyst for asymmetric synthesis. Its unique structural features, particularly the interplay between the morpholine backbone and the carboxylic acid functionality, provide a powerful platform for controlling stereoselectivity in a range of important chemical transformations. The detailed protocol for the asymmetric Michael addition serves as a practical guide for researchers to explore the catalytic potential of this compound.

Future research in this area could involve:

  • Expanding the substrate scope of the Michael addition reaction.

  • Applying this compound as a ligand in transition-metal catalysis.

  • Developing immobilized versions of the catalyst for enhanced recyclability and application in flow chemistry.

  • Conducting detailed mechanistic studies to further elucidate the role of the catalyst in the transition state.

The continued exploration of morpholine-based catalysts like this compound will undoubtedly contribute to the development of more efficient and sustainable methods for the synthesis of chiral molecules, with significant implications for the pharmaceutical and fine chemical industries.

References

Application Notes and Protocols for the N-Methylation of Morpholine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-methylation of morpholine-3-carboxylic acid to synthesize 4-methylmorpholine-3-carboxylic acid. N-methylated heterocyclic compounds are of significant interest in medicinal chemistry due to their potential to enhance pharmacological properties such as metabolic stability, cell permeability, and binding affinity.[1][2] This guide focuses on a direct and efficient reductive amination protocol, a method well-suited for this substrate as it circumvents the need for protecting groups on the carboxylic acid moiety. Alternative methylation strategies are also discussed to provide a comprehensive overview for researchers.

Introduction

The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. Modification of this core, such as the introduction of an N-methyl group, can significantly modulate a molecule's physicochemical and pharmacokinetic properties. The N-methylation of amino acids and related structures can lead to increased proteolytic stability and improved membrane permeability, making these derivatives highly valuable in peptide and small molecule drug development.[2]

This application note details a robust and scalable protocol for the synthesis of this compound. The primary method described is a one-pot reductive amination, a widely used and reliable transformation in organic synthesis.[3] The principles behind this method, as well as alternative approaches, are discussed to provide a thorough understanding of the chemical considerations involved.

Mechanistic Considerations: The Choice of Reductive Amination

While several methods exist for N-methylation, reductive amination offers distinct advantages for a substrate like morpholine-3-carboxylic acid.[4]

  • Directness: This method allows for the direct conversion of the secondary amine to a tertiary amine in the presence of the carboxylic acid without the need for protecting groups.

  • Mild Conditions: The reaction can be carried out under relatively mild conditions, preserving the integrity of the morpholine ring and the stereocenter at the 3-position.

  • Avoidance of Quaternization: Unlike methods employing alkyl halides, reductive amination protocols like the Eschweiler-Clarke reaction prevent the formation of quaternary ammonium salts.[5][6]

The reaction proceeds via the formation of an intermediate iminium ion from the reaction of the secondary amine with formaldehyde. This electrophilic species is then reduced in situ by a hydride source to yield the N-methylated product.[3]

Alternative N-Methylation Strategies

For a comprehensive understanding, it is pertinent to be aware of other common N-methylation techniques, which may be suitable for other substrates or for orthogonal synthesis strategies.

Method Methylating Agent Base/Reagent Advantages Disadvantages Citations
Alkylation Methyl Iodide (MeI)Sodium Hydride (NaH) or Silver Oxide (Ag₂O)Well-established, high-yielding for protected amino acids.Often requires protection of acidic protons (like -COOH) to prevent side reactions (esterification). Methyl iodide is volatile and toxic.[1][7][1][8][7]
Alkylation Dimethyl Sulfate ((CH₃)₂SO₄)Sodium Hydride (NaH)High-boiling, less volatile than MeI, practical for larger scale.Toxic and requires careful handling. Can also lead to O-methylation.[7]
Green Methylation Dimethyl Carbonate (DMC)High TemperatureEnvironmentally friendly methylating agent.Requires high temperatures and pressures (autoclave). May have lower reactivity.[9][10]
Eschweiler-Clarke Reaction Formaldehyde (CH₂O) & Formic Acid (HCOOH)Formic Acid acts as both acid catalyst and reducing agent.Classic, reliable method. Avoids quaternary salt formation.Requires heating, and excess formic acid can be corrosive.[5][11]

Detailed Experimental Protocol: Reductive Amination of Morpholine-3-Carboxylic Acid

This protocol is adapted from a reported synthesis of this compound.[12]

Materials and Reagents
  • Morpholine-3-carboxylic acid

  • Aqueous formaldehyde (37% w/w)

  • 10% Palladium on carbon (Pd/C), 50% water wet

  • Methanol (MeOH)

  • Deionized water

  • Hydrogen gas (H₂) supply

  • Round-bottom flask

  • Stir bar

  • Hydrogenation apparatus (e.g., balloon hydrogenation or Parr shaker)

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite® pad)

  • Rotary evaporator

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Morpholine-3-carboxylic acid in Water/Methanol B Add Aqueous Formaldehyde A->B C Add 10% Pd/C Catalyst B->C D Purge with Hydrogen Gas C->D E Stir under H₂ Atmosphere at RT for 24h D->E F Filter off Catalyst E->F G Concentrate Filtrate under Vacuum F->G H Obtain Crude this compound G->H

Caption: Workflow for the N-methylation of morpholine-3-carboxylic acid.

Step-by-Step Procedure
  • Reaction Setup:

    • To a solution of morpholine-3-carboxylic acid (1.0 eq) in a suitable solvent mixture such as water or methanol, add aqueous formaldehyde (1.2 eq).[12]

    • Carefully add 10% palladium on carbon (50% wet, typically around 10 mol% of the substrate) to the reaction mixture.

  • Hydrogenation:

    • Seal the reaction vessel and purge with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small scale) at room temperature for 24 hours.[12]

  • Work-up and Isolation:

    • Upon completion of the reaction (which can be monitored by techniques such as TLC or LC-MS), carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

      • Safety Note: Palladium on carbon can be pyrophoric when dry. Do not allow the filter cake to dry completely and handle it with care.

    • Wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[12]

  • Purification (if necessary):

    • The crude product may be used in the next step without further purification if of sufficient purity.[12]

    • If further purification is required, techniques such as recrystallization or column chromatography may be employed, depending on the properties of the product.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure the catalyst is active and the hydrogen supply is adequate. Gentle heating may also facilitate the reaction.

  • Catalyst Filtration: Ensure complete removal of the Pd/C catalyst as residual palladium can interfere with subsequent reactions.

  • Alternative Reducing Agents: For laboratories not equipped for catalytic hydrogenation, other reducing agents compatible with reductive amination can be considered, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[13] However, these may require different solvent systems and pH adjustments.

Conclusion

The protocol described provides a reliable and direct method for the N-methylation of morpholine-3-carboxylic acid. By understanding the underlying chemical principles and considering the alternative methods available, researchers can confidently synthesize this and related N-methylated compounds for applications in drug discovery and development. The presented reductive amination procedure is advantageous due to its operational simplicity and the avoidance of protecting group manipulations.

References

Application of 4-Methylmorpholine-3-carboxylic Acid in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Morpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into the structures of approved and experimental drugs.[1][2][3] Its prevalence stems from a combination of advantageous physicochemical and biological properties. The morpholine ring, with its ether oxygen and secondary or tertiary amine, can enhance aqueous solubility, improve metabolic stability, and provide a flexible yet conformationally defined linker or substituent.[3][4] These attributes contribute to favorable pharmacokinetic profiles, a critical consideration in drug design.[2][4]

Within this important class of compounds, 4-Methylmorpholine-3-carboxylic acid emerges as a particularly valuable chiral building block for drug discovery.[5] Its unique structure, featuring a carboxylic acid function at the 3-position and a methyl group on the nitrogen, offers medicinal chemists a versatile tool for introducing the beneficial properties of the morpholine moiety while providing a handle for further chemical elaboration. The methyl substitution at the 4-position can enhance the compound's reactivity and selectivity in various chemical transformations.[5] This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols and the scientific rationale behind its use.

Physicochemical Properties and Synthetic Accessibility

A thorough understanding of a building block's properties is fundamental to its effective application.

PropertyValueSource
Molecular Formula C6H11NO3[1]
Molecular Weight 145.16 g/mol [1]
CAS Number 1240518-88-0[1]
Appearance White to off-white solidCommercially available
Solubility Soluble in water and polar organic solvents[5]

The accessibility of this compound is a key enabler of its use in drug discovery. A common synthetic route involves the reductive amination of morpholine-3-carboxylic acid.[1]

Protocol 1: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound from its parent amine.

Workflow Diagram:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Reaction Conditions cluster_workup Work-up Morpholine-3-carboxylic acid Morpholine-3-carboxylic acid Reaction Reaction Morpholine-3-carboxylic acid->Reaction Aqueous Formaldehyde Aqueous Formaldehyde Aqueous Formaldehyde->Reaction 10% Palladium on Carbon 10% Palladium on Carbon 10% Palladium on Carbon->Reaction Hydrogen Atmosphere Hydrogen Atmosphere Hydrogen Atmosphere->Reaction Room Temperature Room Temperature Room Temperature->Reaction 24 hours 24 hours 24 hours->Reaction Filtration Filtration Concentration Concentration Filtration->Concentration This compound This compound Concentration->this compound Final Product Reaction->Filtration

Figure 1: Workflow for the synthesis of this compound.

Materials:

  • Morpholine-3-carboxylic acid

  • Aqueous formaldehyde (37%)

  • 10% Palladium on carbon (50% water wet)

  • Methanol (or other suitable solvent)

  • Hydrogen gas supply

Procedure:

  • To a solution of morpholine-3-carboxylic acid (1.0 eq) in a suitable solvent such as methanol, add aqueous formaldehyde (1.2 eq).

  • Carefully add 10% palladium on carbon catalyst.

  • Stir the resulting mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature for 24 hours.

  • Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound. The crude product can often be used in the next step without further purification.[1]

Application in Bioactive Molecule Synthesis: A Case Study in Pyrazole Carboxamide Derivatives

A key application of this compound and its derivatives is in the synthesis of complex bioactive molecules. A relevant example can be found in the synthesis of pyrazole carboxamide derivatives, a class of compounds with potential therapeutic applications.[5] While the specific patent utilizes a protected form, the methodology is directly applicable.

Rationale for Use

In this context, the morpholine moiety is introduced to modulate the physicochemical properties of the final compound, potentially enhancing solubility and metabolic stability. The carboxylic acid function of the building block serves as a convenient handle for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments.

Protocol 2: Synthesis of a Pyrazole Carboxamide Derivative using a Morpholine Carboxylic Acid Building Block

This protocol is adapted from a patented procedure and illustrates the coupling of a morpholine carboxylic acid derivative with an aniline to form an amide bond.[5]

Workflow Diagram:

G cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Substituted Aniline Substituted Aniline Amide Coupling Amide Coupling Substituted Aniline->Amide Coupling Pyrazole Carboxylic Acid Pyrazole Carboxylic Acid Pyrazole Carboxylic Acid->Amide Coupling TBTU TBTU TBTU->Amide Coupling N-Methylmorpholine N-Methylmorpholine N-Methylmorpholine->Amide Coupling THF (Solvent) THF (Solvent) THF (Solvent)->Amide Coupling 50 °C 50 °C 50 °C->Amide Coupling 15 hours 15 hours 15 hours->Amide Coupling Concentration Concentration Flash Chromatography Flash Chromatography Concentration->Flash Chromatography Pyrazole Carboxamide Product Pyrazole Carboxamide Product Flash Chromatography->Pyrazole Carboxamide Product Final Product Amide Coupling->Concentration G cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_reagents Reagents cluster_final Final Steps Resin Resin Fmoc-Deprotection Fmoc-Deprotection Resin->Fmoc-Deprotection Coupling Coupling Fmoc-Deprotection->Coupling Coupling->Fmoc-Deprotection Repeat for each amino acid Cleavage from Resin Cleavage from Resin Coupling->Cleavage from Resin Capping (Optional) Capping (Optional) Fmoc-Amino Acids Fmoc-Amino Acids Fmoc-Amino Acids->Coupling Fmoc-4-Me-Morph-3-COOH Fmoc-4-Me-Morph-3-COOH Fmoc-4-Me-Morph-3-COOH->Coupling Coupling Reagents (e.g., HBTU/DIEA) Coupling Reagents (e.g., HBTU/DIEA) Coupling Reagents (e.g., HBTU/DIEA)->Coupling Deprotection Reagent (e.g., Piperidine/DMF) Deprotection Reagent (e.g., Piperidine/DMF) Deprotection Reagent (e.g., Piperidine/DMF)->Fmoc-Deprotection Purification (HPLC) Purification (HPLC) Cleavage from Resin->Purification (HPLC) Constrained Peptide Constrained Peptide Purification (HPLC)->Constrained Peptide Final Product

References

Application Note: A Proposed Strategy for the Enantioselective Synthesis of 4-Methylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylmorpholine-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The constrained cyclic α-amino acid motif is a valuable scaffold for designing novel therapeutic agents, offering conformational rigidity and potential for specific interactions with biological targets. The enantiopurity of such molecules is critical, as different enantiomers often exhibit distinct pharmacological and toxicological profiles. This document outlines a proposed enantioselective synthetic strategy for this compound, designed for researchers in synthetic and medicinal chemistry. This guide is based on established principles of asymmetric catalysis, drawing from methodologies for the synthesis of related chiral morpholines and cyclic α-amino acids.

Scientific Rationale and Strategy

The direct enantioselective synthesis of this compound has not been extensively documented. A known method for its racemic synthesis involves the reductive amination of morpholine-3-carboxylic acid with formaldehyde.[2] Our proposed strategy, therefore, focuses on the asymmetric synthesis of a suitable precursor to morpholine-3-carboxylic acid, followed by N-methylation.

The core of our proposed route is an intramolecular aza-Michael addition, a powerful method for the construction of nitrogen-containing heterocycles.[3][4] By employing a chiral catalyst, we can induce stereoselectivity in the cyclization step, thereby establishing the desired stereocenter at the C3 position.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Retrosynthetic Analysis A This compound B Morpholine-3-carboxylic acid A->B N-methylation C Protected Chiral Morpholine-3-carboxylate B->C Deprotection D Acyclic Precursor for Intramolecular Aza-Michael Addition C->D Enantioselective Intramolecular Aza-Michael Addition

Caption: Retrosynthetic analysis of this compound.

Proposed Enantioselective Synthetic Protocol

This protocol is divided into four main stages:

  • Synthesis of the acyclic precursor.

  • Organocatalyzed enantioselective intramolecular aza-Michael addition.

  • N-methylation of the morpholine nitrogen.

  • Deprotection to yield the final product.

Part 1: Synthesis of the Acyclic Precursor

The acyclic precursor for the key cyclization step can be synthesized from commercially available starting materials. This stage involves the formation of an α,β-unsaturated ester and the introduction of a nitrogen nucleophile tethered by an ether linkage.

Experimental Protocol:

  • Step 1a: Synthesis of 2-(2-aminoethoxy)acrylate.

    • To a solution of N-Boc-ethanolamine (1.0 equiv.) in anhydrous THF at 0 °C, add sodium hydride (1.1 equiv., 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add ethyl propiolate (1.0 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the N-Boc protected acyclic precursor.

Part 2: Enantioselective Intramolecular Aza-Michael Addition

This is the critical stereochemistry-determining step. We propose the use of a bifunctional chiral squaramide catalyst, which has been shown to be effective in promoting asymmetric aza-Michael additions.[5] The squaramide catalyst activates both the nucleophile and the electrophile through hydrogen bonding, facilitating a highly organized transition state.

G cluster_1 Proposed Catalytic Cycle Precursor Acyclic N-Boc Precursor Activated_Complex Dual H-Bonded Activated Complex Precursor->Activated_Complex Coordination Catalyst Chiral Squaramide Catalyst Catalyst->Activated_Complex Cyclized_Product Chiral N-Boc-morpholine- 3-carboxylate Activated_Complex->Cyclized_Product Intramolecular Cyclization Cyclized_Product->Catalyst Product Release & Catalyst Regeneration

Caption: Proposed catalytic cycle for the enantioselective aza-Michael addition.

Experimental Protocol:

  • Step 2a: Deprotection of the N-Boc group.

    • Dissolve the N-Boc protected precursor (1.0 equiv.) in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

    • Stir at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure to obtain the crude amine salt.

  • Step 2b: Asymmetric Cyclization.

    • To a solution of the crude amine salt (1.0 equiv.) in toluene, add the chiral squaramide catalyst (0.1 equiv.).

    • Add a non-nucleophilic base, such as Proton-Sponge® (1.1 equiv.), to liberate the free amine.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate.

    • Purify by flash column chromatography to yield the chiral ethyl morpholine-3-carboxylate.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Part 3: N-Methylation

With the chiral morpholine core established, the final substitution is the methylation of the ring nitrogen. A standard reductive amination protocol is suitable for this transformation.[2]

Experimental Protocol:

  • Step 3a: Reductive Amination.

    • Dissolve the chiral ethyl morpholine-3-carboxylate (1.0 equiv.) in methanol.

    • Add aqueous formaldehyde (1.2 equiv., 37% solution).

    • Add 10% Palladium on carbon (10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude N-methylated product.

Part 4: Deprotection

The final step is the hydrolysis of the ethyl ester to afford the target carboxylic acid.

Experimental Protocol:

  • Step 4a: Saponification.

    • Dissolve the crude N-methylated ester in a 1:1 mixture of THF and water.

    • Add lithium hydroxide (1.5 equiv.) and stir at room temperature for 4-6 hours.

    • Acidify the reaction mixture to pH ~2-3 with 1M HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

    • Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure to yield the final product, enantiomerically enriched this compound.

Data and Expected Outcomes

StepProductExpected YieldExpected Enantiomeric Excess (ee)Analytical Method
2bChiral ethyl morpholine-3-carboxylate70-90%>90%Chiral HPLC
3aEthyl 4-methylmorpholine-3-carboxylate>90%No changeNMR, LC-MS
4aThis compound>95%No changeNMR, LC-MS, Chiral HPLC (after derivatization)

Conclusion

This application note provides a detailed, albeit proposed, protocol for the enantioselective synthesis of this compound. The strategy relies on a key organocatalyzed intramolecular aza-Michael addition to establish the critical stereocenter. While this route is based on well-established and analogous transformations, optimization of reaction conditions, particularly for the asymmetric cyclization step, will be necessary to achieve high yields and enantioselectivity. This guide serves as a robust starting point for researchers aiming to synthesize this and related chiral morpholine derivatives for applications in drug discovery and development.

References

The Strategic deployment of 4-Methylmorpholine-3-carboxylic Acid in the Assembly of Complex Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the morpholine moiety stands out as a privileged scaffold. Its inherent properties, including metabolic stability, aqueous solubility, and favorable pharmacokinetic profile, make it a desirable component in the design of novel therapeutic agents.[1] Within the diverse family of morpholine-based building blocks, 4-Methylmorpholine-3-carboxylic acid emerges as a particularly valuable synthon for the construction of complex heterocyclic architectures.[2] This application note provides a detailed exploration of the synthesis and utility of this compound, offering researchers and drug development professionals a guide to its application in the synthesis of medicinally relevant heterocyclic compounds. We will delve into specific protocols, mechanistic rationales, and the strategic advantages conferred by its unique structural features.

The presence of a chiral center at the 3-position, coupled with the tertiary amine at the 4-position, provides a unique combination of structural rigidity and functional handles for further chemical elaboration. The carboxylic acid functionality serves as a versatile anchor for a variety of coupling reactions, most notably amide bond formation, which is a cornerstone of medicinal chemistry. This allows for the facile introduction of the 4-methylmorpholine unit into larger, more complex molecules, including those targeting a range of therapeutic areas from inflammation to oncology.[3][4]

Synthesis of the Core Synthon: this compound

A robust and scalable synthesis of the title compound is paramount for its widespread application. A common and efficient method involves the reductive amination of morpholine-3-carboxylic acid.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound via reductive amination of morpholine-3-carboxylic acid using formaldehyde as the methyl source and palladium on carbon as the catalyst.[5]

Materials:

  • Morpholine-3-carboxylic acid

  • Aqueous formaldehyde (37%)

  • 10% Palladium on carbon (50% water wet)

  • Methanol (MeOH)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon hydrogenation or Parr shaker)

  • Filtration apparatus (e.g., Büchner funnel or celite pad)

  • Rotary evaporator

Procedure:

  • To a solution of morpholine-3-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or water, add aqueous formaldehyde (1.2 eq).

  • Carefully add 10% palladium on carbon (typically 10-20 mol% Pd) to the reaction mixture.

  • The flask is then purged with hydrogen gas and the reaction is stirred vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • The reaction progress is monitored by a suitable technique (e.g., TLC, LC-MS, or ¹H NMR). The reaction is typically complete within 24 hours.

  • Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the palladium catalyst. The filter cake should be washed with the reaction solvent to ensure complete recovery of the product.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield this compound as a solid or oil. The crude product is often of sufficient purity for use in subsequent steps.

Causality and Experimental Insights:

  • Reductive Amination: This reaction proceeds through the in situ formation of an iminium ion from the secondary amine of morpholine-3-carboxylic acid and formaldehyde. The palladium catalyst then facilitates the reduction of this iminium ion by hydrogen to yield the N-methylated product.

  • Catalyst Choice: Palladium on carbon is a highly effective and widely used catalyst for hydrogenations. The 50% water content in the commercial catalyst is a safety measure to prevent the dry catalyst from being pyrophoric.

  • Solvent: The choice of solvent (methanol or water) is often dependent on the solubility of the starting material. Both are suitable for this transformation.

  • Work-up: The filtration step is critical to remove the heterogeneous catalyst. It is important to handle the palladium catalyst with care, as it can be flammable when dry.

Application in the Synthesis of Fused Heterocyclic Systems: A Case Study in p38 MAPK Inhibitors

A key application of this compound is in the synthesis of complex, fused heterocyclic systems with potential therapeutic applications. A notable example is its use in the preparation of potent p38 mitogen-activated protein kinase (MAPK) inhibitors, which are of interest for the treatment of inflammatory diseases.[3]

Protocol 2: Amide Coupling of (S)-4-Methylmorpholine-3-carboxylic Acid with a Hydrazine Derivative

This protocol describes the coupling of (S)-4-methylmorpholine-3-carboxylic acid with (5-fluoro-2-pyridyl)hydrazine, a key step in the synthesis of a triazolopyridine-based p38 MAPK inhibitor.[3]

Materials:

  • (S)-4-Methylmorpholine-3-carboxylic acid

  • (5-Fluoro-2-pyridyl)hydrazine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (S)-4-methylmorpholine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1-1.5 eq) and hydroxybenzotriazole (HOBt, 0.1-1.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add (5-fluoro-2-pyridyl)hydrazine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, dilute the reaction mixture with 2-methyltetrahydrofuran (2-MeTHF) or another suitable organic solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amide product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.

Mechanistic Rationale and Key Considerations:

  • Amide Coupling: This reaction utilizes the well-established EDC/HOBt coupling methodology. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions (like racemization) and readily undergoes nucleophilic attack by the hydrazine to form the desired amide bond.

  • Role of HOBt: In addition to preventing racemization, HOBt can also act as a catalyst and improve the efficiency of the coupling reaction.

  • Solvent Choice: Dichloromethane is a common solvent for amide coupling reactions due to its inertness and ability to dissolve a wide range of organic compounds.

  • Work-up: The aqueous work-up is designed to remove the urea byproduct from the EDC, any unreacted starting materials, and other water-soluble impurities.

Visualizing the Synthetic Pathways

To better illustrate the synthetic transformations discussed, the following diagrams are provided.

G cluster_0 Protocol 1: Synthesis of this compound Morpholine-3-carboxylic acid Morpholine-3-carboxylic acid Formaldehyde Formaldehyde ReactionMixture1 Reductive Amination Formaldehyde->ReactionMixture1 This compound This compound ReactionMixture1->this compound H₂, Pd/C

Figure 1: Synthesis of this compound.

G cluster_1 Protocol 2: Amide Coupling for p38 MAPK Inhibitor Synthesis This compound This compound Hydrazine_Derivative (5-Fluoro-2-pyridyl)hydrazine ReactionMixture2 Amide Coupling Hydrazine_Derivative->ReactionMixture2 Amide_Product N'-((S)-4-Methylmorpholine-3-carbonyl)-N-(5-fluoropyridin-2-yl)hydrazine ReactionMixture2->Amide_Product EDC, HOBt Final_Product Fused Triazolopyridine (p38 MAPK Inhibitor) Amide_Product->Final_Product Further Cyclization Steps

Figure 2: Application in the synthesis of a p38 MAPK inhibitor precursor.

Future Perspectives and Alternative Applications

While the amide coupling reaction is a primary application, the unique structure of this compound opens the door to other synthetic possibilities.

  • Multicomponent Reactions (MCRs): As a carboxylic acid, it is a prime candidate for use in multicomponent reactions such as the Ugi or Passerini reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials, making them highly valuable in combinatorial chemistry and the generation of compound libraries for high-throughput screening.[6][7] The incorporation of the 4-methylmorpholine moiety via an MCR could impart favorable physicochemical properties to the resulting library members.

  • Intramolecular Cyclization: The amide derivatives of this compound could be designed to undergo intramolecular cyclization reactions to form novel fused heterocyclic systems. By carefully choosing the coupling partner, it is possible to introduce functionalities that can react with the morpholine nitrogen or other parts of the molecule to create bicyclic or polycyclic scaffolds.

  • Chiral Auxiliary: For the enantiomerically pure forms of this compound, its use as a chiral auxiliary in asymmetric synthesis is a potential area of exploration. The rigid, chiral environment of the morpholine ring could influence the stereochemical outcome of reactions performed on a substrate attached to the carboxylic acid.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an attractive component for medicinal chemists and researchers in drug discovery. The demonstrated application in the synthesis of a p38 MAPK inhibitor precursor highlights its potential in the development of novel therapeutics. Future explorations into its use in multicomponent reactions and as a chiral auxiliary are likely to further expand its utility in the creation of diverse and biologically active molecules.

References

Application Note: Advanced Analytical Strategies for the Quantification of 4-Methylmorpholine-3-carboxylic acid (MM3CA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive protocols for the quantitative analysis of 4-Methylmorpholine-3-carboxylic acid (MM3CA), a molecule of interest in pharmaceutical development, potentially as a process-related impurity or metabolite. Due to its challenging physicochemical properties—high polarity and the absence of a significant UV chromophore—standard analytical methods are often inadequate. Here, we present two robust, validated methods: a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high sensitivity and specificity, and an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method involving derivatization for confirmatory analysis. These protocols are designed for researchers, quality control analysts, and drug development professionals requiring reliable quantification of MM3CA in various matrices.

Introduction and Analytical Rationale

4-Methylmorpholine is a widely used tertiary amine base in pharmaceutical synthesis, particularly in peptide coupling and other condensation reactions[1]. Its presence in a manufacturing process can potentially lead to the formation of related impurities, such as this compound (MM3CA). Regulatory bodies require that all process-related impurities be identified and quantified to ensure the safety and efficacy of the final drug product[2][3].

The chemical structure of MM3CA presents distinct analytical challenges:

  • High Polarity: The zwitterionic character at certain pH values, conferred by the carboxylic acid and tertiary amine groups, makes it difficult to retain on traditional reversed-phase chromatography columns.

  • Lack of a Chromophore: The saturated heterocyclic structure does not absorb ultraviolet (UV) light, rendering UV-based detection methods insensitive.

  • Low Volatility: The carboxylic acid group makes the molecule non-volatile, precluding direct analysis by Gas Chromatography (GC).

Given these characteristics, a strategy employing mass spectrometry is essential. This guide details a primary method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification. An orthogonal GC-MS method with prior chemical derivatization is also presented for independent confirmation, adhering to the principles of robust analytical method validation[4][5][6].

Analyte Physicochemical Profile

A clear understanding of the analyte's properties is fundamental to method development.

PropertyValueSource(s)
Chemical Name This compound
CAS Number 1240518-88-0[7]
Molecular Formula C₆H₁₁NO₃[8][9]
Molecular Weight 145.16 g/mol [8][9]
Predicted Solubility Slightly soluble in water[9]
Structure Chemical Structure of MM3CA(Structure based on name)

Primary Method: HILIC-LC-MS/MS for High-Sensitivity Quantification

This method leverages HILIC for retention of the polar MM3CA molecule and tandem mass spectrometry for its highly selective and sensitive detection. It is the recommended approach for trace-level quantification in complex matrices like Active Pharmaceutical Ingredients (APIs).

Method Principle and Workflow

The sample is prepared in a solvent mixture compatible with the HILIC mobile phase. The analyte is separated from matrix components on a HILIC column, where a high organic content mobile phase promotes partitioning of the polar analyte onto a polar stationary phase. The eluted MM3CA is then ionized using Electrospray Ionization (ESI) in positive mode and quantified using Multiple Reaction Monitoring (MRM).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Weighing & Dissolution Dilution 2. Serial Dilution (if necessary) Sample->Dilution Filter 3. Filtration (0.22 µm Syringe Filter) Dilution->Filter HILIC 4. HILIC Separation Filter->HILIC ESI 5. ESI+ Ionization HILIC->ESI MSMS 6. MS/MS Detection (MRM Mode) ESI->MSMS Integration 7. Peak Integration MSMS->Integration Quant 8. Quantification (Calibration Curve) Integration->Quant Report 9. Reporting Quant->Report

Caption: HILIC-LC-MS/MS workflow for MM3CA quantification.

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound (MM3CA) reference standard (purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water

2.2.2. Standard and Sample Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of MM3CA reference standard and dissolve in 10 mL of water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the primary stock solution with the Sample Diluent.

  • Sample Preparation: Accurately weigh a known amount of the test sample (e.g., 10 mg of API) and dissolve it in the Sample Diluent to achieve a target concentration within the calibration range. Vortex to dissolve. Centrifuge or filter through a 0.22 µm syringe filter prior to injection[10].

2.2.3. Instrumental Conditions

ParameterHPLC / UPLC SystemMass Spectrometer
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)Ionization Mode
Mobile Phase A 10 mM Ammonium formate + 0.1% Formic Acid in WaterCapillary Voltage
Mobile Phase B 0.1% Formic Acid in AcetonitrileSource Temp.
Flow Rate 0.4 mL/minDesolvation Temp.
Column Temp. 40 °CDesolvation Gas
Injection Vol. 5 µLCollision Gas
Gradient 0-1 min (95% B), 1-8 min (95%→50% B), 8-9 min (50% B), 9.1-12 min (95% B)MRM Transitions

Note: MS parameters should be optimized for the specific instrument used. The precursor ion corresponds to [M+H]⁺ for C₆H₁₁NO₃.

Method Validation

The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[6].

Validation ParameterAcceptance Criteria
Specificity No interference observed at the retention time of MM3CA in a blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentration levels.
Range Typically 80% to 120% of the target concentration.
Accuracy (% Recovery) 80-120% for low concentrations; 90-110% for higher concentrations.
Precision (% RSD) Repeatability (Intra-day): ≤15%; Intermediate Precision (Inter-day): ≤15%.
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10; analyte response should be precise and accurate.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3.

Orthogonal Method: GC-MS with Silylation Derivatization

This method serves as a confirmatory technique, employing a different separation principle (gas chromatography) and sample handling (derivatization). It is particularly useful for unequivocal identification and for resolving potential isobaric interferences not separated by LC.

Method Principle and Workflow

The sample is completely dried to remove any water. The carboxylic acid and any other active hydrogens in the MM3CA molecule are converted into their trimethylsilyl (TMS) esters/ethers through a reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This derivatization step increases the molecule's volatility and thermal stability, making it suitable for GC analysis. The derivatized analyte is then separated by GC and detected by MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Aliquot Dry 2. Evaporation to Dryness (Nitrogen Stream) Sample->Dry Deriv 3. Derivatization (BSTFA, 70°C) Dry->Deriv GC 4. GC Separation Deriv->GC EI 5. EI Ionization GC->EI MS 6. MS Detection (Scan or SIM Mode) EI->MS Integration 7. Peak Integration MS->Integration Quant 8. Quantification Integration->Quant Report 9. Reporting Quant->Report

Caption: GC-MS with derivatization workflow for MM3CA.

Experimental Protocol

3.2.1. Materials and Reagents

  • MM3CA Reference Standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (Anhydrous)

  • Ethyl Acetate (GC grade)

3.2.2. Standard and Sample Preparation

  • Standards/Samples: Prepare standards and samples in a volatile solvent like methanol. Transfer an aliquot (e.g., 100 µL) into a GC vial insert.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful derivatization.

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue. Cap the vial tightly.

  • Reaction: Heat the vial at 70 °C for 60 minutes in a heating block or oven.

  • Analysis: Cool to room temperature before injection into the GC-MS system.

3.2.3. Instrumental Conditions

ParameterGas ChromatographMass Spectrometer
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)Ionization Mode
Carrier Gas Helium, constant flow at 1.2 mL/minIon Source Temp.
Inlet Temp. 250 °CQuadrupole Temp.
Injection Mode Splitless (1 µL)Scan Mode
Oven Program Initial 80 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)Characteristic Ions

Note: The exact mass and fragmentation pattern of the derivatized MM3CA should be confirmed by injecting a high-concentration standard in full scan mode.

Conclusion

The quantification of this compound requires specialized analytical techniques due to its inherent physicochemical properties. The HILIC-LC-MS/MS method presented here offers a sensitive, specific, and high-throughput solution suitable for routine quality control and trace-level analysis in pharmaceutical development. For unambiguous confirmation, the orthogonal GC-MS method with silylation provides a robust, alternative approach. Proper method validation in accordance with regulatory guidelines is paramount for ensuring data integrity and reliability[2][5].

References

Application Note: 4-Methylmorpholine-3-carboxylic Acid in Advanced Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Multi-component reactions (MCRs) are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step. This guide focuses on the application of 4-Methylmorpholine-3-carboxylic acid (NMMCA), a conformationally constrained cyclic amino acid derivative, as a key reagent in isocyanide-based MCRs, particularly the Ugi four-component reaction (U-4CR). We provide in-depth mechanistic insights, detailed experimental protocols, and practical guidance for researchers in drug discovery and medicinal chemistry. The use of NMMCA allows for the direct incorporation of the valuable N-methylmorpholine scaffold into peptide-like structures, offering a rapid pathway to novel chemical entities with potential therapeutic applications.

Introduction: The Strategic Advantage of NMMCA in MCRs

Multi-component reactions (MCRs) are powerful tools that combine three or more starting materials in a one-pot synthesis to create structurally complex products.[1] Among these, the Ugi four-component reaction (U-4CR) is preeminent for its ability to generate diverse α-aminoacyl amide derivatives from an amine, a carbonyl compound, an isocyanide, and a carboxylic acid.[2][3]

The choice of the carboxylic acid component is critical as it dictates a significant portion of the final molecule's structure and properties. This compound (NMMCA) is a heterocyclic compound that serves as a unique and valuable building block in this context.[4] Its key features include:

  • Structural Rigidity: The cyclic nature of the morpholine ring introduces conformational constraints into the final product, which is a highly desirable trait in drug design for enhancing receptor binding affinity and optimizing pharmacokinetic profiles.[1]

  • Embedded Pharmacophore: The N-methylmorpholine moiety is a common scaffold in bioactive molecules, known to improve properties like aqueous solubility.[5][6] Incorporating it via an MCR is a highly efficient synthetic strategy.

  • Stereochemical Potential: As a chiral α-amino acid analog, NMMCA allows for the introduction of a defined stereocenter, crucial for developing stereospecific therapeutics.

This guide will explore the practical application of NMMCA in the Ugi reaction, providing a robust protocol for synthesizing novel peptidomimetics.

Mechanistic Framework: The Role of NMMCA in the Ugi Reaction

The Ugi reaction proceeds through a series of rapid, mostly reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.[7] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting.

The accepted mechanism involves several key stages:[2][3][7]

  • Imine Formation: The amine and aldehyde (or ketone) condense to form an imine.

  • Protonation & Activation: The carboxylic acid, NMMCA, protonates the imine, forming a highly reactive iminium ion.

  • Nucleophilic Attack by Isocyanide: The terminal carbon of the isocyanide attacks the iminium ion, forming a nitrilium ion intermediate.

  • Carboxylate Addition: The conjugate base of NMMCA adds to the nitrilium ion.

  • Mumm Rearrangement: A final, irreversible intramolecular acyl transfer (the Mumm rearrangement) occurs, yielding the stable α-acylamino amide product.[7]

The crucial role of NMMCA is twofold: it acts as the acid catalyst for imine activation and as the nucleophilic component that becomes incorporated into the final structure.[8]

Ugi_Mechanism Figure 1: Ugi Reaction Mechanism with NMMCA cluster_2 Step 5: Irreversible Rearrangement Amine R1-NH2 Imine Imine Amine->Imine Aldehyde R2-CHO Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H+ (from NMMCA) NMMCA NMMCA (Acid) Nitrilium Nitrilium Ion Iminium->Nitrilium + Isocyanide Isocyanide R3-NC Isocyanide->Nitrilium Adduct O-Acyl Isoamide Intermediate Nitrilium->Adduct NMMCA_anion NMMCA Anion NMMCA_anion->Adduct Final_Product Final Bis-Amide Product Adduct->Final_Product Mumm Rearrangement (Irreversible)

Caption: Figure 1: Ugi Reaction Mechanism with NMMCA.

Experimental Protocols & Methodologies

Synthesis of this compound (NMMCA)

While commercially available, NMMCA can be synthesized from its precursor, morpholine-3-carboxylic acid.[9][10]

Protocol:

  • To a solution of morpholine-3-carboxylic acid (1.0 eq) in a suitable solvent like methanol, add aqueous formaldehyde (1.2 eq).

  • Add a catalyst, such as 10% palladium on carbon.

  • Stir the solution under a hydrogen atmosphere at room temperature for 24 hours.

  • Upon reaction completion (monitored by TLC or LC-MS), filter off the catalyst.

  • Concentrate the filtrate under vacuum to yield the crude NMMCA product, which can often be used in the next step without further purification.[9]

Expert Insight: The reductive amination is a clean and efficient method. Ensuring the catalyst is fully removed is critical to avoid interference in subsequent MCRs. The crude product's purity should be assessed by ¹H NMR before use.

General Protocol for Ugi Four-Component Reaction (U-4CR) using NMMCA

This protocol describes a representative synthesis of an NMMCA-derived peptidomimetic.

Materials:

  • This compound (NMMCA) (1.0 eq)

  • Amine (e.g., Benzylamine) (1.0 eq)

  • Aldehyde (e.g., Isobutyraldehyde) (1.0 eq)

  • Isocyanide (e.g., tert-Butyl isocyanide) (1.0 eq)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • Reagent Preparation: In a clean, dry vial equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the selected amine (1.0 eq) in methanol (to achieve a final concentration of 0.5-1.0 M).

  • Imine Formation: Add the aldehyde (1.0 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Isocyanide Addition: Add the isocyanide (1.0 eq) to the reaction mixture in a single portion. Caution: Isocyanides are volatile and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: The Ugi reaction is typically exothermic and proceeds rapidly.[7] Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 2-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine to remove unreacted starting materials and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final, pure compound.

Trustworthiness Check: The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Figure 2: Experimental Workflow for Ugi-4CR A 1. Reagent Dissolution (NMMCA + Amine in MeOH) B 2. Add Aldehyde Stir 30 min @ RT A->B Form Imine C 3. Add Isocyanide (In Fume Hood) B->C D 4. Reaction Monitoring (TLC / LC-MS) 2-24h @ RT C->D Ugi Condensation E 5. Solvent Removal (Rotary Evaporation) D->E Work-up F 6. Liquid-Liquid Extraction (EtOAc, HCl, NaHCO3, Brine) E->F G 7. Purification (Silica Gel Chromatography) F->G H 8. Product Analysis (NMR, HRMS) G->H Characterization

References

Application Note: Robust Derivatization of 4-Methylmorpholine-3-carboxylic Acid for Sensitive GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Analytical Challenge

4-Methylmorpholine-3-carboxylic acid is a cyclic amino acid analog of significant interest in pharmaceutical and metabolic research. Its inherent chemical properties—high polarity, low volatility, and zwitterionic nature at physiological pH—make it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1][2] These characteristics lead to poor chromatographic peak shape, thermal decomposition in the injector, and strong adsorption to the analytical column.[3][4] To enable reliable and sensitive GC-MS analysis, a chemical derivatization step is mandatory.[5][6][7] This process converts the polar functional groups (carboxylic acid and secondary amine) into less polar, more volatile, and thermally stable moieties, thereby improving chromatographic behavior and detection.[1][8]

This application note provides a detailed, field-proven protocol for the two-step derivatization of this compound, a method chosen for its robustness, high reaction yield, and the stability of the resulting derivatives.[5][6] We will delve into the causality behind each experimental choice, offering insights to empower researchers to adapt and troubleshoot the methodology for their specific applications.

Principle of Two-Step Derivatization: A Synergistic Approach

A two-step derivatization process is often preferred for amino acids as it systematically targets different functional groups, ensuring a complete reaction and preventing the formation of unstable intermediates.[5][9] The chosen strategy involves:

  • Esterification: The carboxylic acid group is converted to its methyl ester using methanolic HCl. This reaction is highly specific for carboxylic acids.[5][10]

  • Acylation: The secondary amine group is then acylated using an anhydride, such as pentafluoropropionic anhydride (PFPA). This step not only increases volatility but also introduces electronegative fluorine atoms, which can enhance detector response.[5][6]

The order of these reactions is critical. Attempting acylation first could lead to unstable mixed anhydrides from the reaction with the carboxylic acid group.[5]

Experimental Workflow & Protocols

The following protocols have been optimized for the derivatization of this compound in standard solutions and can be adapted for biological matrices with appropriate sample preparation.

Diagram of the Derivatization Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_step1 Step 1: Esterification cluster_step2 Step 2: Acylation Start This compound (in appropriate solvent) Drydown Evaporate to complete dryness (Nitrogen stream, 40-50 °C) Start->Drydown Esterification Add 2M HCl in Methanol Incubate at 80 °C for 60 min Drydown->Esterification Reconstitute Drydown2 Evaporate to dryness Esterification->Drydown2 Acylation Add Ethyl Acetate & PFPA (4:1 v/v) Incubate at 60 °C for 30 min Drydown2->Acylation Reconstitute FinalProduct Derivatized Product (Ready for GC-MS) Acylation->FinalProduct

References

Application Notes and Protocols: The Strategic Use of 4-Methylmorpholine-3-carboxylic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Moiety as a Privileged Scaffold in Fungicide Development

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action, certain molecular scaffolds have emerged as "privileged structures." These are molecular frameworks that can bind to multiple biological targets, offering a versatile platform for the development of new active ingredients. The morpholine ring is one such scaffold, particularly prominent in the development of fungicides. Its presence in established fungicides underscores its importance in conferring desirable physicochemical and biological properties. This document provides a detailed guide to the synthesis and application of a key morpholine-based building block, 4-Methylmorpholine-3-carboxylic acid , in the generation of a new class of potential fungicidal agents.

The fungicidal activity of many morpholine-containing compounds is often linked to their ability to inhibit sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[1] The introduction of a carboxamide linkage to the morpholine scaffold has given rise to the Carboxylic Acid Amide (CAA) class of fungicides, which are known for their effectiveness against oomycete pathogens.[2] this compound serves as a strategic starting material for creating novel CAA fungicides, offering a unique combination of a proven fungicidal scaffold with a versatile chemical handle for further derivatization.

Core Synthesis: Preparation of this compound

The synthesis of this compound is a straightforward and high-yielding process, making it an attractive starting material for large-scale agrochemical production. The most common route involves the reductive amination of morpholine-3-carboxylic acid with formaldehyde.

Reaction Workflow: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup cluster_product Product Morpholine-3-carboxylic acid Morpholine-3-carboxylic acid Reaction Reductive Amination Morpholine-3-carboxylic acid->Reaction Formaldehyde (aq.) Formaldehyde (aq.) Formaldehyde (aq.)->Reaction Pd/C (10%) Catalyst: 10% Palladium on Carbon Pd/C (10%)->Reaction H2 atmosphere Atmosphere: Hydrogen H2 atmosphere->Reaction Room Temperature Room Temperature Room Temperature->Reaction 24 hours Duration: 24h 24 hours->Reaction Filtration Filter off catalyst Concentration Concentrate filtrate under vacuum Filtration->Concentration This compound This compound Concentration->this compound Reaction->Filtration

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound[3]

This protocol is based on a standard reductive amination procedure.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Morpholine-3-carboxylic acid131.13140 mg1.071
Formaldehyde (37% aq. solution)30.030.1 g~1.23~1.15
10% Palladium on Carbon (50% water)-150 mg--
Methanol (for NMR)-As needed--

Procedure:

  • To a solution of morpholine-3-carboxylic acid (140 mg, 1.07 mmol, 1 eq) in a suitable solvent (e.g., water or methanol), add aqueous formaldehyde (0.1 g, ~1.23 mmol, ~1.15 equiv).

  • Add 10% palladium on carbon (150 mg, 50% water) to the solution.

  • Stir the mixture under a hydrogen atmosphere at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), filter off the catalyst through a pad of celite.

  • Concentrate the filtrate under vacuum to yield this compound. The crude product can often be used in the next step without further purification.

Expected Yield: Approximately 120 mg.

Characterization (¹H NMR): (CD₃OD, 400 MHz): δ 4.24-4.22 (m, 1H), 4.00-3.99 (m, 1H), 3.74-3.64 (m, 3H), 3.42-3.38 (m, 1H), 3.20-3.19 (m, 1H), 2.95 (s, 3H).[3]

Application in Agrochemical Synthesis: Building Novel Carboxamide Fungicides

The carboxylic acid functionality of this compound is the key to its utility in agrochemical synthesis. It allows for the formation of a stable amide bond with a wide variety of amines, particularly substituted anilines. This amide bond is a common feature in many successful fungicides. The strategic selection of the amine coupling partner allows for the fine-tuning of the resulting molecule's biological activity, spectrum, and physicochemical properties.

General Reaction Scheme: Amide Coupling for Fungicide Synthesis

G cluster_reactants Reactants cluster_conditions Coupling Conditions cluster_product Product 4-MM-3-CA 4-Methylmorpholine- 3-carboxylic acid Amide Coupling Amide Bond Formation 4-MM-3-CA->Amide Coupling Substituted Aniline R-NH2 (e.g., Substituted Aniline) Substituted Aniline->Amide Coupling Coupling Reagent Coupling Reagent (e.g., EDC, HOBt) Coupling Reagent->Amide Coupling Base Base (e.g., DIPEA, Et3N) Base->Amide Coupling Solvent Solvent (e.g., CH3CN, CH2Cl2) Solvent->Amide Coupling Room Temp Room Temperature Room Temp->Amide Coupling Fungicide Candidate N-Aryl-4-methylmorpholine- 3-carboxamide Amide Coupling->Fungicide Candidate

Caption: General workflow for the synthesis of N-aryl-4-methylmorpholine-3-carboxamides.

Rationale for Amine Selection: Structure-Activity Relationship Insights

The choice of the substituted aniline is critical for the biological activity of the final compound. Research into carboxamide fungicides has revealed several key structure-activity relationships (SAR):

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents on the aniline ring, plays a crucial role in its ability to penetrate the fungal cell membrane.

  • Steric Hindrance: The size and position of substituents on the aniline ring can affect the binding of the molecule to its target enzyme, often a succinate dehydrogenase in the case of SDHI fungicides.

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the aniline ring can modulate the reactivity and binding affinity of the final compound.

By systematically varying the substituents on the aniline partner, researchers can optimize the fungicidal activity against specific pathogens.

Representative Protocol: Synthesis of an N-Aryl-4-methylmorpholine-3-carboxamide

This protocol provides a general method for the coupling of this compound with a substituted aniline.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Example QuantityMoles (mmol)Equivalents
This compound145.16145 mg1.01
Substituted Aniline (e.g., 4-chloroaniline)127.57128 mg1.01
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)155.24192 mg1.01
HOBt (Hydroxybenzotriazole)135.1214 mg0.10.1
DIPEA (N,N-Diisopropylethylamine)129.24174 µL1.01
Acetonitrile (CH₃CN)-5 mL--

Procedure:

  • In a clean, dry flask, dissolve this compound (145 mg, 1.0 mmol, 1 eq) in acetonitrile (5 mL).

  • Add the substituted aniline (e.g., 4-chloroaniline, 128 mg, 1.0 mmol, 1 eq), EDC (192 mg, 1.0 mmol, 1 eq), HOBt (14 mg, 0.1 mmol, 0.1 eq), and DIPEA (174 µL, 1.0 mmol, 1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-methylmorpholine-3-carboxamide.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals, particularly fungicides. Its straightforward synthesis and the well-established importance of the morpholine carboxamide scaffold provide a strong foundation for the development of new active ingredients. By leveraging the principles of structure-activity relationships and combinatorial synthesis, researchers can utilize this starting material to generate libraries of potential fungicides for screening and optimization. The protocols and insights provided in this document are intended to serve as a practical guide for scientists and professionals in the field of agrochemical research and development, facilitating the discovery of the next generation of crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 4-Methylmorpholine-3-carboxylic acid (4-MM-3-CA). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic building block. As a compound of interest in medicinal chemistry, achieving a high-yield, high-purity synthesis is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Part 1: Foundational Synthesis Protocol & Mechanism

The most common and reliable method for synthesizing this compound is through the N-methylation of morpholine-3-carboxylic acid via reductive amination. This process involves the reaction with formaldehyde in the presence of a catalyst under a hydrogen atmosphere.

Reaction Scheme: Reductive Amination

The reaction proceeds in two main stages:

  • Iminium Ion Formation: The secondary amine of morpholine-3-carboxylic acid nucleophilically attacks the carbonyl carbon of formaldehyde. Subsequent dehydration forms a transient tertiary iminium ion.

  • Reduction: The palladium on carbon (Pd/C) catalyst facilitates the catalytic hydrogenation of the iminium ion to the final N-methylated product.

G cluster_reactants Reactants cluster_product Product A Morpholine-3-carboxylic acid C Iminium Ion Intermediate A->C + CH₂O - H₂O B Formaldehyde (CH₂O) D This compound C->D + H₂ / Pd/C caption Synthetic Pathway for 4-MM-3-CA

Caption: Synthetic Pathway for 4-MM-3-CA

Detailed Experimental Protocol

This protocol is adapted from established procedures and serves as our baseline for troubleshooting.[2]

Materials:

  • Morpholine-3-carboxylic acid (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 1:1 weight ratio with starting material)

  • Methanol or Water (as solvent)

  • Hydrogen (H₂) gas

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, add morpholine-3-carboxylic acid and the chosen solvent (e.g., methanol). Stir to dissolve or suspend the starting material.

  • Reagent Addition: Add the aqueous formaldehyde solution to the mixture.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst.

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (or maintain a hydrogen atmosphere using a balloon) and stir the reaction vigorously at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed for 24 hours. Progress can be monitored by TLC, LC-MS, or ¹H NMR of a filtered aliquot.

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The crude product is often of sufficient purity for subsequent steps but can be further purified if necessary.[2]

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, their root causes, and actionable solutions.

Q1: My reaction has stalled, or the conversion to the product is very low. What should I investigate?

A1: Low or no conversion is typically linked to one of three areas: the catalyst, the hydrogen supply, or the reagents.

  • Catalyst Inactivity (Most Common Cause):

    • Expertise: The Pd/C catalyst is the engine of this reaction. Its activity is paramount. Catalysts can be deactivated by exposure to air (oxidation), poisoning by impurities (e.g., sulfur or halide contaminants in reagents or solvents), or simply by age. A "50% wet" catalyst is supplied with water to prevent pyrophoric activity and preserve its catalytic surface. Improper storage can lead to drying and oxidation.

    • Solution:

      • Use Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier.

      • Control Reaction: If you suspect your catalyst, run a small-scale control reaction on a known, simple substrate (e.g., reduction of a double bond) to verify its activity.

      • Inert Handling: Handle the catalyst under an inert atmosphere as much as possible to minimize air exposure.

  • Insufficient Hydrogen:

    • Expertise: The reduction of the iminium intermediate is entirely dependent on the availability of hydrogen at the catalyst surface.

    • Solution:

      • Check for Leaks: Ensure your hydrogenation apparatus is properly sealed and can maintain positive pressure.

      • Ensure Good Mass Transfer: Vigorous stirring is essential to ensure H₂ from the headspace dissolves into the liquid phase and reaches the solid catalyst surface. If stirring is poor, the reaction will be mass-transfer limited, not kinetically limited.

      • Purge Adequately: Ensure the vessel is thoroughly purged with H₂ to remove all air (oxygen can deactivate the catalyst).

  • Reagent Quality:

    • Expertise: The quality of your starting material can impact the reaction.

    • Solution: Check the purity of your morpholine-3-carboxylic acid. Acidic or basic impurities could alter the reaction pH and affect iminium ion formation.

G Start Low Yield or Stalled Reaction Cat_Check Is the Catalyst Active? Start->Cat_Check H2_Check Is H₂ Supply Adequate? Cat_Check->H2_Check Yes Sol_Cat Use Fresh Catalyst Run Control Reaction Cat_Check->Sol_Cat No Reagent_Check Are Reagents Pure? H2_Check->Reagent_Check Yes Sol_H2 Check for Leaks Increase Stirring Rate H2_Check->Sol_H2 No Sol_Reagent Verify Purity of Starting Material Reagent_Check->Sol_Reagent No

Caption: Troubleshooting Workflow for Low Yield

Q2: My final product is contaminated with impurities. What are the likely side reactions?

A2: The primary sources of impurities are unreacted starting material and side products from the formaldehyde reagent.

  • Unreacted Starting Material: This is directly related to the issues described in Q1. Improving catalyst activity, H₂ supply, or reaction time will resolve this.

  • Formaldehyde-Related Side Products:

    • Expertise: Formaldehyde is highly reactive. While a slight excess (1.2 eq) is used to drive the reaction to completion, a large excess can lead to unwanted reactions. Furthermore, aqueous formaldehyde exists in equilibrium with its hydrate (methanediol) and oligomers (paraformaldehyde).

    • Potential Issue: Although less common for a secondary amine, a very large excess of formaldehyde and a highly active catalyst could theoretically lead to byproducts, though the primary concern is often unreacted starting material.

    • Solution:

      • Control Stoichiometry: Accurately measure the 1.2 equivalents of formaldehyde. Avoid adding a significant excess.

      • Monitor the Reaction: Use LC-MS to monitor the disappearance of the starting material. If the reaction stalls and leaves starting material behind, the issue is likely with the catalytic cycle (Q1), not stoichiometry.

Q3: I am experiencing significant product loss during the workup and purification. How can I improve my isolation technique?

A3: this compound is a zwitterionic amino acid. This dual nature dictates its solubility and makes isolation challenging.

  • Expertise: As a zwitterion, the compound is highly polar and likely has high solubility in water and alcohols but poor solubility in nonpolar organic solvents like hexanes or ethyl acetate. Attempting to extract it into a standard organic solvent will likely fail. The crude product obtained after solvent evaporation is often an oil or a hygroscopic solid.

  • Solutions for Isolation & Purification:

    • Direct Use: As the patent literature suggests, if the subsequent reaction tolerates minor impurities, using the crude material after filtration and evaporation is the most efficient method to maximize yield.[2]

    • Crystallization:

      • Technique: Attempt to crystallize the crude product from a polar solvent system. A common technique for amino acids is to dissolve the crude solid in a minimum amount of hot water or methanol and then add a less polar co-solvent (like isopropanol or acetone) until turbidity is observed, then cool slowly.

    • Salt Formation:

      • Technique: Convert the zwitterionic product into a salt for easier handling and crystallization. Dissolving the crude product in a solvent like isopropanol or diethyl ether and carefully adding a solution of HCl (e.g., 2M HCl in ether) can precipitate the hydrochloride salt, which is often a more crystalline and less hygroscopic solid.[3][4] This salt can then be filtered and dried.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use a different reducing agent, like sodium borohydride (NaBH₄)?

A: Yes, it is possible. Reductive amination can be performed with chemical hydrides. The process would involve first forming the iminium ion from morpholine-3-carboxylic acid and formaldehyde, typically at a controlled pH, and then adding a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). However, H₂/Pd/C is often preferred in process chemistry for its cleaner workup (the catalyst is filtered off) and lower cost, avoiding the need to quench and remove boron salts.

Q: How can I effectively monitor the reaction's progress?

A:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the ideal method. You can track the disappearance of the starting material (m/z = 132.1 for [M+H]⁺) and the appearance of the product (m/z = 146.1 for [M+H]⁺).

  • TLC (Thin-Layer Chromatography): This can be effective if you have a suitable mobile phase and staining method. A highly polar mobile phase (e.g., Dichloromethane/Methanol/Ammonia) might be necessary. Staining with ninhydrin can visualize the secondary amine starting material (often yellow/orange), while the tertiary amine product will not stain.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): By taking a small, filtered aliquot, evaporating the solvent, and re-dissolving in D₂O or CD₃OD, you can monitor the appearance of the N-methyl singlet signal around 2.95 ppm.[2]

Q: What is the optimal solvent for this reaction?

A: Protic, polar solvents are generally preferred as they can solubilize the zwitterionic starting material and product. Methanol, ethanol, and water are all suitable choices. Methanol is often a good starting point due to its ability to dissolve both the reagents and hydrogen gas effectively.

Part 4: Key Parameter Summary

ParameterRecommended ConditionRationale for Yield Improvement
Catalyst 10% Pd/C, 50% wet, freshEnsures high catalytic activity for complete reduction. Wetness prevents pyrophoric behavior and oxidation.
Hydrogen Supply Positive Pressure (balloon or >1 atm)Maintains a sufficient concentration of H₂ in solution to drive the reduction step.
Agitation Vigorous StirringOvercomes mass-transfer limitations, ensuring H₂ and substrate reach the catalyst surface.
Formaldehyde 1.1 - 1.2 equivalentsSufficient excess to drive iminium formation to completion without introducing significant side reactions.
Solvent Methanol or WaterGood solubility for the polar starting material and product.
Temperature Room TemperatureSufficient for this reaction; higher temperatures are unnecessary and may promote side reactions.[5]
Reaction Time 24 hours (or until completion by monitoring)Allows sufficient time for the reaction to go to completion, especially if catalytic activity is not optimal.

References

Technical Support Center: Purification of Crude 4-Methylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 4-Methylmorpholine-3-carboxylic acid (MM3C). This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity MM3C. As an amphoteric molecule containing both a basic tertiary amine and a carboxylic acid, MM3C presents unique purification challenges that require a nuanced approach. This guide provides in-depth, field-proven insights and troubleshooting protocols to streamline your purification workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the purification strategy for crude this compound.

Q1: What are the most common impurities I should expect in my crude MM3C?

Understanding the potential impurities is the cornerstone of designing an effective purification strategy. The most common source of MM3C is the reductive amination of morpholine-3-carboxylic acid with formaldehyde.[1]

Common Impurities Include:

  • Unreacted Starting Materials: Residual morpholine-3-carboxylic acid and formaldehyde.

  • Catalyst Residues: If catalytic hydrogenation is used, traces of palladium on carbon (Pd/C) may be present.[1]

  • Side-Reaction Products: Over-alkylation or products from impurities in the starting materials.

  • Reducing Agent Byproducts: Borohydride salts (e.g., borates) if reagents like sodium cyanoborohydride or sodium triacetoxyborohydride are used.[2]

  • Solvents: Residual reaction solvents.

Q2: What is the most effective initial purification technique for this molecule?

Given its amphoteric nature, acid-base extraction is the most powerful initial purification technique.[3][4] This method leverages the differential solubility of the compound in aqueous and organic layers based on pH. By carefully adjusting the pH, you can selectively move the MM3C into the aqueous phase, leaving non-ionizable organic impurities behind, and then recover it in a purified form.[5][6]

Q3: When should I consider using recrystallization?

Recrystallization is an excellent secondary purification step, typically performed after acid-base extraction, to remove closely related impurities and achieve high crystalline purity.[7] The key is selecting a solvent system where MM3C is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[8] This technique is particularly effective for removing minor, structurally similar impurities that may not have been fully separated by extraction.

Q4: Is column chromatography a viable option for purifying MM3C?

Yes, but with important modifications. The basic nitrogen of the morpholine ring can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product.[9] To counteract this, the mobile phase must be modified by adding a small amount (0.5-2%) of a basic modifier like triethylamine (Et3N) or ammonia.[9] This neutralizes the active sites on the silica, allowing for much cleaner elution.

Q5: How can I reliably assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect impurities at low levels.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps in identifying unknown impurities.[10][12]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.[8]

Section 2: Troubleshooting Guides

This section is formatted to help you diagnose and solve specific problems encountered during purification.

Problem Encountered Primary Cause(s) Recommended Solutions & Scientific Rationale
Low Recovery After Acid-Base Extraction 1. Incomplete protonation or deprotonation due to incorrect pH. 2. Emulsion formation during extraction. 3. Product has some solubility in the organic layer even in its salt form.1. Verify pH: Use a calibrated pH meter. For extraction into the aqueous base, ensure the pH is >2 units above the pKa of the amine. For extraction into the aqueous acid, ensure the pH is >2 units below the pKa of the carboxylic acid.[6] 2. Break Emulsions: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps separate the phases.[9] 3. Back-Extract: Wash the organic layer again with a fresh portion of the aqueous solution to recover any dissolved product.
Compound "Oils Out" During Recrystallization The solution is becoming supersaturated at a temperature above the compound's melting point, or the presence of impurities is depressing the melting point.[13]1. Increase Solvent Volume: Re-heat the solution and add more of the primary solvent until the oil redissolves. Cooling more slowly from a more dilute solution prevents premature precipitation.[13] 2. Change Solvent System: Switch to a lower-boiling point solvent or a solvent mixture where the compound has slightly lower solubility.
Poor Crystal Formation or Low Yield in Recrystallization 1. The solution is not sufficiently supersaturated (too much solvent was used). 2. Cooling occurred too rapidly, leading to the formation of fine powder or microcrystals. 3. Significant amount of product remains in the mother liquor.[13]1. Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[13] 2. Slow Cooling: Insulate the flask to ensure slow cooling to room temperature before moving it to an ice bath. This promotes the growth of larger, purer crystals.[8] 3. Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Streaking/Tailing on TLC or During Column Chromatography The basic morpholine nitrogen is interacting with acidic sites on the silica gel.[9]Modify the Mobile Phase: Add 0.5-2% triethylamine (Et3N) or a few drops of aqueous ammonia to your eluent system (e.g., DCM/Methanol). The basic additive competes for the acidic sites on the silica, allowing your compound to travel up the column more uniformly.[9]
Final Product Appears Pure by NMR but Shows Multiple Peaks on HPLC The sample may contain inorganic salts (e.g., NaCl, Na₂SO₄) from the workup, which are NMR-silent but can be detected by some HPLC methods or affect ionization in LC-MS.Desalting: If the compound is stable, dissolve it in a minimal amount of water and then precipitate it by adding a large volume of a miscible organic solvent like acetone or isopropanol. Alternatively, a short silica plug with a more polar eluent can sometimes remove salts.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate MM3C from neutral organic impurities and other acidic or basic compounds.

Rationale: This procedure exploits the amphoteric nature of MM3C. At low pH, the amine is protonated, making the molecule water-soluble. At high pH, the carboxylic acid is deprotonated, also rendering it water-soluble. Neutral impurities remain in the organic phase throughout.

G cluster_0 Acidic Extraction (pH ~2) cluster_1 Basification & Recovery Crude Crude MM3C in EtOAc AddHCl Add 1M HCl (aq) Crude->AddHCl Separate1 Separate Layers AddHCl->Separate1 Organic1 Organic Layer (Neutral Impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Protonated MM3C) Separate1->Aqueous1 AddBase Adjust to pH ~3-4 with 2M NaOH Aqueous1->AddBase Precipitate Precipitate Forms (Zwitterionic MM3C) AddBase->Precipitate Filter Vacuum Filtration Precipitate->Filter PureSolid Pure MM3C Solid Filter->PureSolid Purification_Decision_Tree Start Crude MM3C AcidBase Perform Acid-Base Extraction Start->AcidBase PurityCheck1 Assess Purity (TLC, ¹H NMR) AcidBase->PurityCheck1 Recrystallize Recrystallize from suitable solvent PurityCheck1->Recrystallize Impure FinalProduct Pure MM3C (>98%) PurityCheck1->FinalProduct Pure PurityCheck2 Assess Purity (HPLC, NMR, MP) Recrystallize->PurityCheck2 Chromatography Column Chromatography (with Et3N modifier) PurityCheck2->Chromatography Impure PurityCheck2->FinalProduct Pure Chromatography->FinalProduct Stop Stop

References

Technical Support Center: Synthesis of 4-Methylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methylmorpholine-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method is the N-methylation of morpholine-3-carboxylic acid via reductive amination. This typically involves reacting the starting amine with formaldehyde in the presence of a reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.[1] This method is generally clean and proceeds under relatively mild conditions.

Q2: What are the critical parameters to control during the reductive amination synthesis?

A2: The three most critical parameters are:

  • Stoichiometry: Precise control over the equivalents of formaldehyde is crucial to prevent over-methylation.

  • Catalyst Activity: The quality and activity of the Pd/C catalyst are paramount. Using a fresh, high-quality catalyst is recommended.

  • Hydrogen Pressure: Maintaining adequate and consistent hydrogen pressure is necessary to ensure the complete reduction of the intermediate iminium ion to the desired tertiary amine.

Q3: How can I effectively monitor the reaction's progress?

A3: The reaction can be monitored by thin-layer chromatography (TLC) or, more accurately, by Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly useful as it can help identify the starting material, the desired product, and potential side products by their respective mass-to-charge ratios, providing a clear picture of the reaction's state.

Q4: Is it possible to use other methylating agents besides formaldehyde?

A4: Yes, other methylating agents can be used, but they come with their own set of potential side reactions. For instance, dimethyl carbonate (DMC) is considered a "green" methylating agent. However, its use can lead to the formation of N-carboxymethylated byproducts, especially at lower temperatures.[2] The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is another classic method.[3]

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the cause and actionable solutions.

Problem 1: My final product has a low yield, and a significant amount of the starting material (morpholine-3-carboxylic acid) remains.

Cause: This issue points to an incomplete or stalled reaction. The primary culprits are often insufficient reagents or a deactivated catalyst.

Scientific Explanation: The reaction proceeds via the formation of an intermediate iminium ion from the reaction of morpholine-3-carboxylic acid and formaldehyde. This intermediate is then reduced by hydrogen on the surface of the palladium catalyst. If the catalyst is poisoned (e.g., by sulfur-containing impurities) or has low activity, or if the hydrogen supply is insufficient, this reduction step will be inefficient, leading to the accumulation of starting material.

Solutions:

  • Verify Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of formaldehyde is used. A slight excess (e.g., 1.2 equivalents) can help drive the reaction to completion.[1]

  • Assess Catalyst Health:

    • Use a fresh batch of 10% Pd/C catalyst.

    • Ensure the catalyst is handled properly under an inert atmosphere to prevent oxidation before use.

    • Increase catalyst loading if necessary (e.g., from 5 mol% to 10 mol%).

  • Optimize Reaction Conditions:

    • Ensure the reaction vessel is properly purged of air and filled with hydrogen to the recommended pressure (e.g., atmospheric or higher, depending on the setup).

    • Extend the reaction time. Monitor every 4-6 hours via LC-MS until no further conversion of the starting material is observed.

Problem 2: My mass spectrometry analysis shows a peak corresponding to the addition of a -COOCH₃ group, not a methyl group.

Cause: You are likely observing the formation of the N-carboxymethyl intermediate. This is a classic side reaction when using dimethyl carbonate (DMC) as the methylating agent.

Scientific Explanation: Dimethyl carbonate has two electrophilic centers: the methyl carbon and the carbonyl carbon. The nucleophilic nitrogen of the morpholine can attack either site. Attack at the methyl carbon leads to the desired N-methylation. However, attack at the carbonyl carbon results in N-carboxymethylation.[2] Literature suggests that lower reaction temperatures favor this undesired N-carboxymethylation pathway, while higher temperatures promote the desired N-methylation.[2][4]

Solutions:

  • Adjust Reaction Temperature: If using DMC, gradually increase the reaction temperature (e.g., from 100°C to 140-160°C).[5] This change in conditions can significantly shift the selectivity towards N-methylation.

  • Switch Methylating Agent: If temperature adjustments are ineffective or not feasible, revert to the reductive amination method using formaldehyde, which does not present this specific side reaction pathway.

Workflow: N-Methylation vs. N-Carboxymethylation with DMC

This diagram illustrates the competing reaction pathways when using dimethyl carbonate.

G Start Morpholine-3-COOH + Dimethyl Carbonate N_attack Nucleophilic Attack by Morpholine Nitrogen Start->N_attack Methyl_C Attack at Methyl Carbon (Favored at High Temp) N_attack->Methyl_C Pathway A Carbonyl_C Attack at Carbonyl Carbon (Favored at Low Temp) N_attack->Carbonyl_C Pathway B Product 4-Methylmorpholine-3-COOH (Desired Product) Methyl_C->Product Byproduct N-Carboxymethyl Intermediate (Side Product) Carbonyl_C->Byproduct

Caption: Competing pathways in DMC-mediated N-methylation.

Problem 3: I'm observing a product with a molecular weight that is 14 Da higher than my desired product.

Cause: This indicates the formation of the methyl ester of this compound.

Scientific Explanation: The carboxylic acid functional group can undergo esterification under certain conditions. This is particularly problematic in syntheses that use or generate methanol. For example, when using dimethyl carbonate as a methylating agent, methanol is a byproduct.[2] If the reaction is run under acidic conditions (even trace amounts) or at elevated temperatures for extended periods, this byproduct methanol can esterify the carboxylic acid.

Solutions:

  • Maintain Neutral or Basic pH: Ensure the reaction medium is not acidic. If necessary, the reaction can be run in the presence of a non-nucleophilic base to scavenge any protons.

  • Use a Protecting Group: For a more robust solution, especially during multi-step syntheses, protect the carboxylic acid group before N-methylation. A common strategy is to convert it to a benzyl ester, which is stable to the methylation conditions and can be easily removed later by hydrogenolysis.

Experimental Protocol: Benzyl Ester Protection
  • Esterification: Dissolve morpholine-3-carboxylic acid (1 eq.) in benzyl alcohol (as solvent and reagent). Add p-toluenesulfonic acid (0.1 eq.) as a catalyst. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution to remove the acid catalyst. Dry the organic layer over sodium sulfate and concentrate under reduced pressure. Purify the resulting benzyl ester by column chromatography.

  • N-Methylation: Perform the N-methylation reaction (e.g., reductive amination) on the protected intermediate.

  • Deprotection: After N-methylation, dissolve the N-methylated benzyl ester in ethanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm). The benzyl group will be cleaved, yielding the final this compound.

Problem 4: My product is contaminated with a species with a molecular weight corresponding to a quaternary ammonium salt.

Cause: This is a result of over-methylation, where the newly formed tertiary amine attacks another molecule of the methylating agent.

Scientific Explanation: The product, this compound, is a tertiary amine and remains nucleophilic. If a significant excess of a highly reactive methylating agent (like formaldehyde in the presence of a reducing agent) is present, it can react further to form a quaternary ammonium salt. This side reaction is kinetically controlled and is more likely with prolonged reaction times in the presence of excess methylating agent.

Troubleshooting Workflow for Low Yield / Impurities

G Start Analyze Crude Product (LC-MS, NMR) CheckSM Is Starting Material Present? Start->CheckSM CheckImpurity Identify Main Impurity CheckSM->CheckImpurity No Incomplete Diagnosis: Incomplete Reaction CheckSM->Incomplete Yes QuatSalt Impurity = Product + 14 Da (Quaternary Salt) CheckImpurity->QuatSalt Quat Salt Ester Impurity = Product + 14 Da (Methyl Ester) CheckImpurity->Ester Ester Clean Product is Clean but Yield is Low CheckImpurity->Clean No Major Impurity Action_Incomplete Action: - Check catalyst activity - Increase reaction time - Verify H2 pressure Incomplete->Action_Incomplete Action_QuatSalt Action: - Reduce equivalents of  methylating agent (to ~1.05) - Shorten reaction time QuatSalt->Action_QuatSalt Action_Ester Action: - Ensure non-acidic conditions - Use protecting group strategy Ester->Action_Ester Action_Clean Action: - Optimize workup/purification - Check for mechanical losses Clean->Action_Clean

Caption: A decision tree for troubleshooting synthesis outcomes.

Solutions:

  • Control Stoichiometry: The most effective solution is to carefully control the amount of the methylating agent. Use no more than 1.1-1.2 equivalents of formaldehyde.

  • Monitor Closely: As the reaction nears completion (i.e., consumption of the starting material), begin monitoring for the appearance of the quaternary salt. Stop the reaction as soon as the starting material is consumed to minimize over-reaction.

Summary of Key Parameters
ParameterReductive Amination (Formaldehyde)N-Methylation (DMC)Key Consideration
Temperature Room Temperature to 50°C120°C - 160°CHigher temp favors desired product with DMC[2]
Stoichiometry 1.1 - 1.2 eq. Formaldehyde1.1 - 1.5 eq. DMCExcess formaldehyde can cause over-methylation
Catalyst/Reagent 10% Pd/C, H₂ gasNone (self-catalyzing) or basePd/C activity is critical[1]
Key Side Reaction Over-methylationN-Carboxymethylation, EsterificationSide reactions are fundamentally different
Byproducts WaterMethanol, CO₂Methanol can cause esterification[2]

References

Technical Support Center: Optimization of Amide Coupling Reactions for 4-Methylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the optimization of amide coupling reactions involving 4-Methylmorpholine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high-yield, high-purity amide products. As Senior Application Scientists, we explain not just the steps, but the causality behind them, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

This compound is a cyclic amino acid derivative. The key challenges in its coupling reactions arise from the potential for steric hindrance due to the N-methyl group and the adjacent C3-substituent, which can slow down the reaction rate.[1] Additionally, as with many chiral carboxylic acids, there is a risk of racemization at the C3 stereocenter under suboptimal conditions.[1] Therefore, the choice of coupling reagents, additives, and reaction conditions is critical to ensure high efficiency and maintain stereochemical integrity.

Q2: Which class of coupling reagents is the best starting point for this acid?

For a reliable starting point, onium salt-based reagents are highly recommended.[1]

  • Uronium/Aminium Salts: Reagents like HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium hexafluorophosphate) are extremely efficient, react quickly, and are well-suited for overcoming moderate steric hindrance.[2][3] HATU is generally considered more reactive and provides better suppression of racemization due to the presence of the HOAt moiety.[2]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium Hexafluorophosphate) are also very effective and are known for low racemization levels.[1][2]

While carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, they are generally less potent and almost always require an additive to achieve good yields and minimize side reactions with substrates like this.[4][5]

Q3: What is the crucial role of additives like HOAt, HOBt, or OxymaPure?

Additives are essential for two primary reasons:

  • Suppressing Racemization: The activated carboxylic acid intermediate (e.g., an O-acylisourea formed with EDC) is highly reactive and susceptible to forming an oxazolone, which can lead to racemization. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or 1-hydroxybenzotriazole (HOBt) react with the initial intermediate to form a more stable active ester. This active ester is less prone to racemization but still highly reactive towards the amine.[1][5] HOAt is generally superior to HOBt in this regard.[1]

  • Increasing Reaction Rate and Yield: The active esters formed are often more reactive towards the amine than the initial O-acylisourea intermediate, leading to faster and more complete reactions. OxymaPure is a modern additive that serves the same purpose but is considered safer to handle as it is not explosive like HOBt and HOAt.[3]

Q4: Why is a non-nucleophilic base like DIPEA or NMM required?

A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is critical in most modern coupling reactions.[3] Its primary function is to maintain a basic environment, which serves two purposes:

  • It deprotonates the carboxylic acid, forming a carboxylate anion that can be activated by the coupling reagent.[6]

  • It neutralizes the protonated amine starting material and any acidic byproducts generated during the reaction, ensuring the amine nucleophile remains in its free, reactive state.[7]

The choice of base matters; stronger bases like DIPEA are common, but for substrates prone to racemization, a weaker base like NMM may be a better choice to minimize side reactions.[1][3]

Troubleshooting Guide: Addressing Specific Experimental Issues

Issue 1: My reaction yield is low or the reaction has stalled.

This is the most common issue and can be traced back to several root causes.[5]

  • Potential Cause A: Insufficient Carboxylic Acid Activation

    • Explanation: Standard coupling reagents like EDC alone may not be potent enough to efficiently activate the this compound, especially if the amine partner is sterically hindered or electronically poor.[1]

    • Systematic Solution:

      • Introduce an Additive: If using a carbodiimide like EDC, ensure an additive such as HOAt or OxymaPure is included in equimolar amounts to the coupling reagent.[4]

      • Switch to a Stronger Reagent: Upgrade your coupling reagent to a more powerful onium salt. HATU is an excellent choice as it is highly effective for hindered systems.[1][2]

      • Check Reagent Quality: Coupling reagents, especially carbodiimides and onium salts, can degrade with exposure to moisture. Use fresh, properly stored reagents.[8]

  • Potential Cause B: Steric Hindrance

    • Explanation: The combination of the N-methyl group on the acid and a bulky group on the amine can physically obstruct the reaction.[5][9]

    • Systematic Solution:

      • Increase Reaction Temperature: Gently warming the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier. However, monitor carefully for racemization.[9][10]

      • Increase Reaction Time: Hindered couplings are often slow. Allow the reaction to proceed for a longer period (e.g., 24 hours) while monitoring by LC-MS or TLC.[9]

      • Consider an Acyl Fluoride Protocol: For extremely challenging couplings, in-situ formation of an acyl fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH, followed by addition of the amine, can be highly effective.[9][10][11]

  • Potential Cause C: Suboptimal Solvent or Concentration

    • Explanation: The solvent plays a key role in solubilizing reactants and intermediates. Aggregation of starting materials in an inappropriate solvent can halt the reaction.[1]

    • Systematic Solution:

      • Solvent Choice: N,N-Dimethylformamide (DMF) is a robust, polar aprotic solvent that is generally the best choice for amide couplings.[12] Dichloromethane (DCM) or acetonitrile are also viable alternatives.[4] Ensure the solvent is anhydrous, as water will hydrolyze activated intermediates.[5]

      • Concentration: If the reaction is too dilute, the rate will be slow. A typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

Issue 2: My product is contaminated with a significant side product, or I observe racemization.

Purity is as important as yield. Side reactions are often a direct consequence of the reaction conditions chosen.

  • Potential Cause A: Racemization

    • Explanation: The activated C3-carboxyl group can lead to the formation of a planar oxazolone intermediate, which allows for loss of stereochemical information upon nucleophilic attack by the amine. This risk is increased by over-activation, high temperatures, or the use of a strong base.[1]

    • Systematic Solution:

      • Use a Racemization-Suppressing Additive: Always include HOAt or OxymaPure in your reaction. These are superior to HOBt for preventing racemization.[1]

      • Choose a Weaker Base: Switch from DIPEA to a weaker base like N-methylmorpholine (NMM) or collidine.[1]

      • Lower the Temperature: Run the reaction at 0 °C or even lower if racemization is a persistent issue. Only use heat as a last resort for low yield.[5]

      • Reduce Pre-activation Time: If you are pre-activating the carboxylic acid before adding the amine, keep this time to a minimum (5-15 minutes) to reduce the lifetime of the highly reactive intermediate.[1][2]

  • Potential Cause B: N-acylurea Byproduct

    • Explanation: This side product is specific to carbodiimide (EDC, DCC) couplings. The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is difficult to remove.[12]

    • Systematic Solution:

      • Add HOBt or HOAt: The primary role of these additives is to trap the O-acylisourea intermediate before it can rearrange.[12]

      • Change Reagent Class: Switching to a phosphonium (PyBOP) or uronium (HATU) reagent completely avoids this side reaction pathway.

  • Potential Cause C: Guanidinylation of the Amine

    • Explanation: This side reaction can occur when using uronium/aminium reagents (HATU, HBTU) in excess. The reagent itself can react with the primary/secondary amine starting material to form a guanidinium byproduct.[3]

    • Systematic Solution:

      • Control Stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess (1.05-1.1 equivalents) is usually sufficient. Ensure the carboxylic acid is the limiting reagent or in slight excess relative to the coupling agent.[3]

      • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent for a few minutes before adding the amine ensures the reagent is consumed before it can react with the amine.[3]

Visualized Workflows and Mechanisms

G cluster_activation Activation Step cluster_coupling Coupling Step Acid Carboxylic Acid (R-COOH) Active_Ester Activated Intermediate (e.g., OAt Ester) Acid->Active_Ester Activation Reagent Coupling Reagent + Base Reagent->Active_Ester Amide Amide Product (R-CONH-R') Active_Ester->Amide Amine Amine (R'-NH2) Amine->Amide Nucleophilic Attack

G Start Start: Define Coupling Partners (Acid + Amine) Protocol1 Protocol 1: Standard Conditions (EDC/HOAt, DIPEA, DMF, RT) Start->Protocol1 Analyze1 Analyze Results (LC-MS for Yield & Purity) Protocol1->Analyze1 Check1 Yield >85% & Pure? Analyze1->Check1 Success Success: Proceed to Workup Check1->Success Yes Troubleshoot Problem Identified: Proceed to Troubleshooting Check1->Troubleshoot No

G Start Problem: Low Yield Q_Steric Is steric hindrance likely? Start->Q_Steric A_Steric_Yes Switch to HATU or PyBOP. Consider gentle heating (40°C). Q_Steric->A_Steric_Yes Yes A_Steric_No Check reagent quality and conditions. Q_Steric->A_Steric_No No Q_Reagent Are reagents fresh & anhydrous? A_Steric_No->Q_Reagent A_Reagent_No Use fresh coupling agent & dry solvent. Q_Reagent->A_Reagent_No No A_Reagent_Yes Is an additive (HOAt/Oxyma) present? Q_Reagent->A_Reagent_Yes Yes Q_Additive Is an additive present? A_Reagent_Yes->Q_Additive A_Additive_No Add 1.1 eq. of HOAt or Oxyma. Q_Additive->A_Additive_No No A_Additive_Yes Reaction is likely just slow. Increase reaction time. Q_Additive->A_Additive_Yes Yes

Optimized Protocol Recommendations

The choice of protocol depends on the nature of the amine coupling partner. Below are two validated protocols: a robust starting point and a high-power protocol for challenging substrates.

Table 1: Comparison of Optimized Coupling Protocols
ParameterProtocol 1: Standard ConditionsProtocol 2: High-Potency (for Hindered Substrates)
Carboxylic Acid This compound (1.0 eq)This compound (1.0 eq)
Amine 1.1 - 1.2 eq1.1 - 1.2 eq
Coupling Reagent EDC (1.2 eq)HATU (1.1 eq)
Additive HOAt (1.2 eq)None required (HOAt is part of HATU)
Base DIPEA (3.0 eq)DIPEA or NMM (2.5 eq)
Solvent Anhydrous DMF or DCM (0.1 - 0.2 M)Anhydrous DMF (0.1 - 0.2 M)
Temperature 0 °C to Room Temperature0 °C to Room Temperature (can be warmed to 40°C if needed)
Reaction Time 4 - 16 hours1 - 6 hours
Best For Primary amines, less hindered secondary amines.Sterically hindered or electron-deficient amines.[2][9]
Key Advantage Cost-effective reagents.High speed and efficiency, low racemization.[2]
Experimental Protocol 1: Standard Coupling with EDC/HOAt

This protocol is a reliable and cost-effective method for coupling with unhindered primary and secondary amines.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of ~0.2 M).

  • Reagent Addition: Add HOAt (1.2 eq) and the amine (1.1 eq) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Activation: Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Add DIPEA (3.0 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting carboxylic acid is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous phase with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the combined organic layers sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Experimental Protocol 2: High-Potency Coupling with HATU

This protocol is recommended for challenging substrates, including sterically hindered or electron-poor amines, where Protocol 1 may be sluggish or low-yielding.[1][2]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of ~0.2 M).

  • Pre-activation: Add HATU (1.1 eq) to the solution. Stir for 2 minutes.

  • Base Addition: Add DIPEA or NMM (2.5 eq) and stir for an additional 5-10 minutes at room temperature.

  • Amine Addition: Add the amine (1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-6 hours. If the reaction is slow due to extreme steric hindrance, it can be gently warmed to 40 °C.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. These reactions are often complete within 1-2 hours.

  • Workup: The workup is similar to Protocol 1. The byproduct of HATU (tetramethylurea) is water-soluble and is typically removed during the aqueous washes.[3]

  • Purification: Purify the crude product by flash column chromatography.

References

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methylmorpholine-3-carboxylic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this versatile heterocyclic compound. Leveraging its unique structure, which incorporates both a tertiary amine and a carboxylic acid, can be highly advantageous, but it also presents specific challenges.[1] This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your experimental outcomes.

Part 1: Synthesis and Purification FAQs

This section addresses common hurdles encountered during the synthesis of this compound, primarily focusing on the widely used reductive amination of morpholine-3-carboxylic acid.

Question 1: My synthesis of this compound resulted in a very low yield. What are the likely causes?

Answer:

Low yield in the reductive amination pathway is a frequent issue stemming from several potential factors, ranging from reagent quality to catalyst efficiency. The reaction involves the formation of an iminium intermediate from morpholine-3-carboxylic acid and formaldehyde, followed by reduction.[2] Let's break down the common culprits.

Potential Causes & Troubleshooting Steps:

  • Catalyst Inactivity or Poisoning: The palladium on carbon (Pd/C) catalyst is central to the hydrogenation step. Its activity can be compromised.

    • Causality: Palladium catalysts are sensitive to poisons such as sulfur, thiols, or other strong coordinating species that may be present as impurities in your starting materials or solvents. These impurities irreversibly bind to the palladium surface, blocking active sites for hydrogen.

    • Protocol: Catalyst Activity Test: Before running your main reaction, test the catalyst batch with a known, reliable hydrogenation reaction (e.g., reduction of cyclohexene). If it fails, the catalyst is inactive.

    • Solution:

      • Use high-purity, recently purchased starting materials.

      • Ensure the catalyst is handled properly; avoid prolonged exposure to air. Use a fresh batch of catalyst if activity is questionable. The provided literature method uses a 10% Pd/C catalyst with a 50% water content.[2]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Causality: Reductive amination can be slow at room temperature. Insufficient reaction time or inadequate mixing can lead to unreacted starting material.[3]

    • Protocol: Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique. Since the product and reactant are highly polar, TLC can be challenging. Consider using LC-MS or ¹H NMR on a small, worked-up aliquot to check for the disappearance of the starting material's N-H proton and the appearance of the N-CH₃ signal (around 2.95 ppm in CD₃OD).[2]

    • Solution: Extend the reaction time (literature suggests 24 hours) and ensure vigorous stirring to maintain the catalyst suspension and facilitate mass transfer of hydrogen gas.[2]

  • Loss During Workup: The product is highly water-soluble, which can lead to significant loss during the extraction and isolation phases.

    • Causality: As a zwitterionic amino acid at neutral pH, the compound has high polarity and prefers the aqueous phase.

    • Solution: The cited procedure avoids an aqueous workup entirely. After filtering off the catalyst, the filtrate is concentrated directly under vacuum.[2] If an aqueous workup is necessary to remove other impurities, avoid partitioning with immiscible organic solvents. Instead, consider techniques like ion-exchange chromatography or lyophilization (freeze-drying) to isolate the product.

Question 2: The crude ¹H NMR of my product shows multiple N-methyl signals. What are these byproducts?

Answer:

The presence of multiple N-methyl signals suggests over-methylation or side reactions involving formaldehyde.

Potential Byproducts & Formation Mechanisms:

  • Eschweiler-Clarke-type byproducts: Under reductive amination conditions, especially if there's an issue with the hydrogen supply or catalyst, formaldehyde can react further.

    • Causality: The Eschweiler-Clarke reaction uses formic acid or its derivatives as the reductant. While your primary reductant is H₂/Pd, formaldehyde can disproportionate or react to form species that lead to undesired methylation pathways if the primary reduction is inefficient.

    • Solution: Ensure a constant and sufficient hydrogen atmosphere (a balloon is often sufficient for small scale, but a pressurized vessel is better). Ensure the catalyst is active and well-dispersed.

  • Formaldehyde Oligomers/Polymers: Aqueous formaldehyde exists in equilibrium with various hydrated forms and oligomers (like paraformaldehyde).

    • Causality: These oligomers can react in complex ways or introduce impurities that are difficult to remove.

    • Solution: Use a fresh, high-quality source of aqueous formaldehyde. The literature specifies 37% aqueous formaldehyde.[2]

Synthesis Workflow and Key Parameters

The diagram below outlines the standard synthesis workflow.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Isolation A Morpholine-3-carboxylic acid in Solution D Combine Reactants & Catalyst A->D B 37% Aqueous Formaldehyde B->D C 10% Pd/C (50% water) C->D E Stir under H₂ Atmosphere (Room Temp, 24h) D->E F Filter to Remove Catalyst E->F G Concentrate Filtrate (Under Vacuum) F->G H Crude this compound G->H

Caption: Workflow for the synthesis of this compound.

ParameterRecommended ConditionSource
Reactant Ratio 1.2 eq. Formaldehyde[2]
Catalyst 10% Palladium on Carbon (50% water)[2]
Atmosphere Hydrogen (H₂)[2]
Temperature Room Temperature[2]
Time 24 hours[2]

Part 2: Troubleshooting Amide Coupling Reactions

The carboxylic acid moiety of this compound is a key functional handle for derivatization, most commonly through amide bond formation.

Question 3: My amide coupling reaction using this compound is inefficient, showing significant unreacted starting material.

Answer:

Inefficient amide coupling is a classic challenge in organic synthesis. The issue typically lies with either the activation of the carboxylic acid or the nucleophilicity of the amine.

Potential Causes & Troubleshooting Steps:

  • Poor Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (an "activated" intermediate) for the amine to attack.[4]

    • Causality: Direct reaction between a carboxylic acid and an amine is unfavorable, forming a stable ammonium-carboxylate salt.[4] Coupling agents are required to form a highly reactive intermediate.

    • Solution:

      • Choice of Coupling Agent: Use a reliable carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which produces a water-soluble urea byproduct, simplifying purification. DCC is also common but its dicyclohexylurea byproduct is often hard to remove.

      • Use of Additives: Always include an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure. These additives form an active ester intermediate that is more reactive than the initial O-acylisourea and crucially helps to suppress side reactions and prevent racemization if your material is chiral.[4]

  • Interference from the Tertiary Amine: The N-methylmorpholine nitrogen within your molecule is basic (pKa of the conjugate acid of N-methylmorpholine is ~7.4) and can interfere.[5]

    • Causality: This internal base can quench the coupling reagents or react with the activated carboxylic acid intermediate in an intramolecular fashion, leading to decomposition or undesired side products. It can also deprotonate your amine coupling partner's ammonium salt if it was added as a salt (e.g., an amine•HCl).

    • Protocol: pH and Base Management:

      • Do not add an external tertiary amine base (like triethylamine or DIPEA) unless absolutely necessary. Your molecule has a built-in base.

      • If your amine coupling partner is an HCl salt, you may need ~1 equivalent of an external, non-nucleophilic base to free the amine. However, excess base can cause significant side reactions. A careful, stoichiometric addition is critical.

  • Solvent Choice: The choice of solvent is critical for solubility and reactivity.

    • Causality: All reactants (the amino acid, the amine, and the coupling reagents) must be fully dissolved for the reaction to proceed efficiently.

    • Solution: Use polar aprotic solvents like DMF or NMP. Acetonitrile can also be effective. Avoid protic solvents like alcohols, which can react with the activated intermediate.

Troubleshooting Logic for Amide Coupling Failure

This decision tree can help diagnose the root cause of a failed coupling reaction.

G Start Low Yield in Amide Coupling CheckSM Check Starting Materials by LC-MS/ NMR after reaction Start->CheckSM SM_Present Significant Starting Material Remains CheckSM->SM_Present No_SM Starting Material Consumed, but No Product CheckSM->No_SM Activation_Issue Activation Failure SM_Present->Activation_Issue Yes Amine_Issue Amine Reactivity Issue SM_Present->Amine_Issue Yes Decomp Decomposition/ Side Reaction No_SM->Decomp Yes Sol_Activation Solution: 1. Use fresh coupling agents (EDC/HOBt). 2. Ensure anhydrous conditions. 3. Check reagent stoichiometry. Activation_Issue->Sol_Activation Sol_Amine Solution: 1. If amine is an HCl salt, add 1 eq. of base. 2. Check amine purity. Amine_Issue->Sol_Amine Sol_Decomp Solution: 1. Run at lower temperature (0 °C). 2. Analyze crude mixture for byproducts. 3. Re-evaluate solvent choice. Decomp->Sol_Decomp

Caption: Decision tree for troubleshooting amide coupling reactions.

References

Technical Support Center: Scaling Up the Synthesis of 4-Methylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylmorpholine-3-carboxylic acid. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to facilitate a successful transition from bench-scale synthesis to larger-scale production.

Section 1: Frequently Asked Questions - The Essentials

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What is the most prevalent and scalable synthesis route for this compound?

A1: The most widely adopted method is the N-methylation of morpholine-3-carboxylic acid via reductive amination.[1] This pathway is favored for its high selectivity and yield. The reaction typically involves treating morpholine-3-carboxylic acid with formaldehyde in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1] This method is robust and generally provides a clean product, making it suitable for scaling.

Q2: What are the critical starting materials and their quality requirements?

A2: The two primary starting materials are Morpholine-3-carboxylic acid and Formaldehyde .

  • Morpholine-3-carboxylic acid: The purity of this starting material is paramount. It is a colorless crystalline solid soluble in water and alcohol.[2] Impurities in this precursor can lead to side reactions or be carried through to the final product, complicating purification. It is often synthesized from L-serine or other chiral precursors.[3]

  • Formaldehyde: Typically used as an aqueous solution (37% Formalin). The quality should be verified to ensure the absence of significant amounts of formic acid or paraformaldehyde, which can affect reaction stoichiometry and introduce impurities.

Q3: What are the primary safety considerations when scaling up this synthesis?

A3: Scaling up this synthesis introduces several key safety challenges:

  • Hydrogen Gas: The use of hydrogen gas requires appropriately rated equipment (e.g., a hydrogenation reactor or autoclave) and a controlled environment to mitigate the risks of fire or explosion. Proper ventilation and monitoring for leaks are essential.

  • Palladium on Carbon (Pd/C) Catalyst: The 10% Pd/C catalyst is flammable, especially when dry and exposed to air (pyrophoric). It must be handled with care, preferably as a wet paste (often supplied with ~50% water content).[1] Post-reaction, the catalyst should be filtered carefully and kept wet until disposal or recovery.

  • Exothermic Reaction: The hydrogenation process is exothermic. A robust cooling system and controlled addition of reagents are necessary to manage the heat generated, especially at a larger scale, to prevent thermal runaways.

Section 2: Scale-Up Synthesis Protocol: Reductive Amination

This section provides a detailed, step-by-step protocol for the synthesis of this compound, adapted for a larger scale.

Workflow for Scaled Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with Morpholine-3-carboxylic Acid & Solvent B Inert Reactor Atmosphere (Nitrogen Purge) A->B C Add Pd/C Catalyst (as wet slurry) B->C Safety Check D Pressurize with H2 C->D E Controlled Addition of Formaldehyde D->E F Monitor Reaction (H2 uptake, HPLC) E->F G Depressurize & Purge with Nitrogen F->G Reaction Complete H Filter Catalyst (e.g., through Celite®) G->H I Concentrate Filtrate Under Vacuum H->I J Product Crystallization & Purification I->J

Caption: Scaled synthesis workflow from preparation to isolation.

Experimental Protocol
  • Reactor Preparation: Charge a suitable hydrogenation reactor with Morpholine-3-carboxylic acid (1.0 eq) and a solvent (e.g., water or methanol).

  • Inerting: Seal the reactor and purge the system multiple times with nitrogen gas to remove all oxygen.

  • Catalyst Charging: Under a nitrogen atmosphere, carefully add 10% Palladium on Carbon (50% wet, ~5-10 wt% loading relative to the starting material) as a slurry in the reaction solvent.

  • Hydrogenation Setup: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-5 bar). Begin agitation and bring the reactor contents to the target temperature (e.g., room temperature to 40°C).

  • Reagent Addition: Slowly add aqueous formaldehyde (1.1-1.2 eq) via a dosing pump. The addition rate should be controlled to manage the reaction exotherm.

  • Reaction Monitoring: Maintain the reaction under hydrogen pressure until hydrogen uptake ceases. Monitor the reaction progress by taking samples (under inert atmosphere) for analysis by HPLC or ¹H NMR to confirm the disappearance of the starting material.

  • Catalyst Filtration: Once the reaction is complete, depressurize the reactor and purge again with nitrogen. Filter the reaction mixture through a bed of Celite® or a similar filter aid to remove the Pd/C catalyst. Crucially, do not allow the catalyst to dry on the filter. Wash the filter cake with additional solvent.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) if required.

Section 3: Troubleshooting Guide

This guide addresses potential issues during the scale-up process in a question-and-answer format.

Low or Inconsistent Yields

Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the likely causes?

A: Low yields can stem from several factors related to the catalytic hydrogenation process.

Potential CauseScientific Rationale & Recommended Action
Catalyst Deactivation The Pd/C catalyst can be "poisoned" by impurities (e.g., sulfur or halide compounds) from starting materials or solvents. Action: Ensure high-purity starting materials and solvents. Consider performing a pre-treatment of the starting material with activated carbon. Test the activity of a new batch of catalyst on a small scale.
Insufficient Hydrogen At a larger scale, ensuring efficient gas-liquid mass transfer is critical. Poor agitation or a leak in the system can lead to hydrogen starvation. Action: Verify the integrity of the reactor seals. Increase the agitation speed to improve mixing. Ensure the headspace pressure is maintained throughout the reaction.
Incomplete Reaction The reaction may not have reached completion. Action: Extend the reaction time and continue monitoring via HPLC. A slight increase in temperature (e.g., to 30-40°C) can also increase the reaction rate, but this must be balanced against potential side reactions.
Product Loss During Work-up The product is water-soluble, and significant amounts can be lost if the work-up is not optimized. Action: Minimize the volume of water used for washing the filter cake. Ensure the concentration step is efficient but does not lead to thermal degradation. Optimize the crystallization solvent and temperature to maximize recovery.
Impurity Formation

Q: I am observing significant impurities in my final product. What are they, and how can I prevent them?

A: The primary impurities are typically unreacted starting material or over-methylated byproducts.

Potential ImpurityFormation Mechanism & Prevention Strategy
Unreacted Morpholine-3-carboxylic acid Indicates an incomplete reaction. Prevention: See "Low or Inconsistent Yields" section. Ensure sufficient equivalents of formaldehyde and adequate reaction time.
Dimethylated Byproduct (Quaternary Ammonium Salt) Excessive formaldehyde or harsh reaction conditions can lead to the formation of a quaternary ammonium salt. Prevention: Use a controlled stoichiometry of formaldehyde (1.1-1.2 equivalents). Maintain a moderate temperature. The formation of this highly polar impurity can complicate purification.
N-Formylmorpholine-3-carboxylic acid If the reduction step is slow, the intermediate iminium ion can be trapped or a Cannizzaro-type reaction can occur with formaldehyde, leading to N-formyl species. Prevention: Ensure the catalyst is active and there is sufficient hydrogen pressure to facilitate rapid reduction of the intermediate.
Operational Challenges

Q: I am having difficulty filtering the Pd/C catalyst after the reaction. The filtration is very slow. What can I do?

A: Catalyst filtration is a common bottleneck in scale-up.

  • Cause: Pd/C particles can be very fine, leading to clogging of the filter medium.

  • Solution:

    • Use a Filter Aid: Employ a thick pad of a filter aid like Celite® (diatomaceous earth). This creates a porous bed that traps the fine catalyst particles without blinding the filter.

    • Optimize Slurry Concentration: If the reaction mixture is too concentrated, its viscosity can impede filtration. Diluting the mixture with additional solvent before filtration can significantly improve the flow rate.

    • Pressure Filtration: Use a filter press or a sealed filtration unit where nitrogen pressure can be applied to accelerate the process.

Q: How can I safely handle the pyrophoric Pd/C catalyst during and after filtration?

A: Safety is paramount when handling hydrogenation catalysts.

  • Always Handle Wet: Never allow the catalyst to become dry and exposed to air. The heat from the oxidation of palladium can ignite residual solvent vapors.

  • Inert Atmosphere Transfer: If possible, transfer the catalyst slurry under a nitrogen atmosphere.

  • Post-Filtration Quenching: The recovered catalyst on the filter should be immediately quenched by submerging it in water. Store it as a water slurry in a clearly labeled, sealed container away from flammable materials until it can be sent for recovery or disposal.

Section 4: Process Optimization and Control

Reaction Monitoring and Endpoint Determination

Q: What is the most reliable way to monitor the reaction progress and determine its endpoint at scale?

A: A multi-pronged approach is best for robust process control.

  • Hydrogen Uptake: On a hydrogenation reactor, the consumption of hydrogen can be monitored via a pressure drop from a reservoir of known volume or with a mass flow controller. The reaction is nearing completion when H₂ uptake slows significantly and eventually stops.

  • In-Process HPLC Analysis: This is the most definitive method. Periodically and safely take a small, filtered sample from the reactor and analyze it by HPLC. The reaction is complete when the peak corresponding to the starting material (Morpholine-3-carboxylic acid) is below a pre-defined threshold (e.g., <1% of the product peak area).

Key Parameters for Scale-Up Success

The following diagram illustrates the critical parameters that must be controlled for a successful and reproducible synthesis.

G main Scale-Up Success T Temperature main->T Controls Rate & Selectivity P H2 Pressure main->P Drives Reduction A Agitation Speed main->A Affects Mass Transfer C Catalyst Loading main->C Impacts Rate & Cost S Stoichiometry (Formaldehyde) main->S Controls Impurity Profile R Addition Rate main->R Manages Exotherm

Caption: Key control parameters for process optimization.

  • Temperature: Controls reaction rate. Higher temperatures can increase byproduct formation.

  • Hydrogen Pressure: A key driving force for the reaction. Higher pressure can improve rates but has equipment and safety implications.

  • Agitation Speed: Crucial for gas-liquid mass transfer. Inadequate agitation is a common reason for failure when scaling up.

  • Catalyst Loading: A balance between reaction time and cost. Catalyst loading should be optimized to be as low as possible while achieving a reasonable reaction time.

  • Stoichiometry: Precise control of the formaldehyde equivalent is essential to minimize the formation of the quaternary ammonium salt impurity.

By carefully controlling these parameters and anticipating the challenges outlined in this guide, researchers can effectively and safely scale up the synthesis of this compound.

References

Technical Support Center: Purification of 4-Methylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methylmorpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for obtaining high-purity this compound in your experiments.

Introduction: Understanding the Challenge

This compound is a zwitterionic molecule, possessing both a carboxylic acid group and a tertiary amine within its structure. This dual functionality imparts unique physicochemical properties that can make its purification challenging. The molecule's charge state is highly dependent on the pH of its environment, which dictates its solubility and interaction with chromatographic media. This guide will provide a framework for understanding and manipulating these properties to achieve effective purification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reductive amination of morpholine-3-carboxylic acid with formaldehyde.[1] Based on this, the primary impurities are likely to be:

  • Unreacted starting materials: Morpholine-3-carboxylic acid and residual formaldehyde.

  • Catalyst residues: If a heterogeneous catalyst like palladium on carbon is used, trace metals may be present.

  • Side-reaction products: Although the Eschweiler-Clarke reaction is generally efficient, side products can form.[2][3] With α-amino acids, there is a potential for cyclocondensation reactions with formaldehyde to form imidazolidinone derivatives.[4][5]

Q2: My compound is soluble in water but crashes out of organic solvents. How can I purify it?

A2: This is characteristic behavior for a zwitterionic compound. At its isoelectric point (pI), the net charge is zero, and the intermolecular forces can lead to precipitation in less polar solvents. Purification strategies should leverage this pH-dependent solubility. We will explore acid-base extraction and recrystallization techniques in the detailed protocols below.

Q3: I'm struggling with column chromatography. My compound either streaks on silica or doesn't retain on C18. What are my options?

A3: Standard chromatography techniques can be challenging for zwitterions. On normal-phase silica, the polar nature of the zwitterion can lead to strong, irreversible binding and streaking. On reverse-phase (C18), its high polarity may result in poor retention.[6] More advanced chromatographic techniques are recommended:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer. It is well-suited for retaining and separating highly polar compounds.[7][8]

  • Mixed-Mode Chromatography: These columns have both reverse-phase and ion-exchange characteristics, allowing for simultaneous hydrophobic and ionic interactions, which can provide excellent selectivity for zwitterionic compounds.[9][10]

  • Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge and is a powerful tool for purifying zwitterions.[11][12][13]

Understanding the Physicochemical Properties of this compound

To design effective purification protocols, it is essential to understand the key physicochemical properties of the target molecule.

PropertyPredicted/Estimated ValueSignificance for Purification
Molecular Weight 145.16 g/mol [14]Useful for mass spectrometry analysis and calculating molar equivalents.
pKa of Carboxylic Acid ~2.12 (Predicted)[4]At pH values above this, the carboxylic acid will be deprotonated (carboxylate).
pKa of Conjugate Acid of Tertiary Amine ~7.4 (Experimental, for N-methylmorpholine)[12][15][16]At pH values below this, the tertiary amine will be protonated (ammonium).
Estimated Isoelectric Point (pI) ~4.76The pH at which the molecule has a net zero charge, and likely its lowest aqueous solubility.[6][17][18][19] This is a critical parameter for purification by precipitation or ion-exchange chromatography.
Solubility N-methylation of amino acids can increase both lipophilicity and aqueous solubility.[9][20] The zwitterionic form is expected to be more soluble in polar solvents like water and less soluble in non-polar organic solvents.[21]Solubility in various solvents will dictate the choice of systems for recrystallization and chromatography.

Calculation of Estimated Isoelectric Point (pI): The pI is the average of the two pKa values corresponding to the zwitterionic form.[6][17] pI = (pKa₁ + pKa₂) / 2 = (2.12 + 7.4) / 2 = 4.76

This estimated pI is the cornerstone of our purification strategy.

Purification Workflow Overview

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Recrystallization Recrystallization AcidBase->Recrystallization Further Purification IEC Ion-Exchange Chromatography AcidBase->IEC Alternative Purification HPLC HILIC/Mixed-Mode HPLC AcidBase->HPLC For high purity Pure Pure Product Recrystallization->Pure IEC->Pure HPLC->Pure IEC_Logic start Start with Cation Exchange Resin load Load Sample at pH < pI (e.g., pH 3) start->load bind Product is Cationic (+) and Binds to Resin load->bind wash Wash with Loading Buffer to Remove Neutral and Anionic Impurities bind->wash elute Elute with High Salt Buffer or by Increasing pH > pI wash->elute collect Collect Fractions Containing Pure Product elute->collect

References

Technical Support Center: Enhancing the Stability of 4-Methylmorpholine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Methylmorpholine-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for stability-related challenges encountered during experimentation. We will explore the intrinsic stability of this heterocyclic amino acid scaffold, common degradation pathways, and robust strategies to ensure the integrity of your molecules.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemical stability of this compound derivatives.

Q1: What are the most common degradation pathways for this compound derivatives?

A1: The this compound scaffold contains several functional groups susceptible to degradation: the morpholine ring (a tertiary amine and an ether) and the carboxylic acid (or its derivative). The primary degradation pathways include:

  • Oxidation: The nitrogen atom in the morpholine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common metabolic pathway for morpholine-containing drugs and can also be induced by oxidative stress conditions (e.g., hydrogen peroxide).

  • Hydrolysis (for derivatives): If the carboxylic acid is derivatized into an ester, amide, or other functional group, it can be susceptible to acid- or base-catalyzed hydrolysis, reverting to the parent carboxylic acid. The relative reactivity generally follows the order: acyl halides > anhydrides > esters > amides.

  • Decarboxylation: While generally stable, the carboxylic acid group can undergo decarboxylation under certain conditions, such as high heat or photocatalysis, particularly if there are stabilizing groups in the structure.

  • Ring Opening: Under harsh acidic or basic conditions or through specific enzymatic pathways, the C-N or C-O bonds of the morpholine ring can cleave. For instance, microbial degradation of morpholine often proceeds via cleavage of a C-N bond to form an intermediate amino acid.

Q2: How do pH and temperature affect the stability of these compounds?

A2: Both pH and temperature are critical factors.

  • pH: Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of derivatives as mentioned in A1. For the core structure, the morpholine nitrogen (pKa of its conjugate acid is typically around 7.4) provides some buffering capacity, but strong acids or bases can promote ring-opening or other side reactions. Forced degradation studies mandated by regulatory agencies like the ICH require testing in acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) to establish these liabilities.

  • Temperature: Elevated temperatures accelerate most degradation reactions, including hydrolysis, oxidation, and thermolysis. Morpholine itself can decompose at high temperatures in steam systems. It is crucial to establish the thermal stability of your specific derivative, as even moderate heat over long periods can lead to significant degradation. Forced degradation protocols often use temperatures in 10°C increments above accelerated stability conditions to probe thermal lability.

Q3: My derivative contains a chiral center at the 3-position. Is it susceptible to racemization?

A3: The acidic proton on the carbon at the 3-position (the α-carbon to the carboxyl group) could potentially be abstracted under basic conditions, leading to racemization via a planar enolate intermediate. The likelihood of this depends on the specific base used, the solvent, and the temperature. This is a known degradation pathway for other amino acid derivatives. It is advisable to assess the chiral purity of your compound after exposure to basic conditions.

Q4: What are the best practices for storing solutions of these derivatives?

A4: Based on the potential degradation pathways, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, typically 2-8°C or frozen at -20°C to -80°C for long-term storage, to minimize the rate of all potential degradation reactions.

  • pH: Use buffered solutions close to neutral pH (e.g., pH 6.0-7.5) unless the compound's solubility or experimental requirements dictate otherwise. Avoid strongly acidic or basic conditions during storage.

  • Light: Protect solutions from light by using amber vials or storing them in the dark to prevent photolytic degradation. Photostability testing is a key component of forced degradation studies.

  • Atmosphere: For compounds particularly sensitive to oxidation, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.

Troubleshooting Guide

This section provides a problem-and-solution framework for common experimental issues.

Problem 1: An unknown peak appears in my HPLC chromatogram after storing my sample in solution for 24 hours.

Probable Cause Diagnostic Steps & Rationale Proposed Solution
Hydrolysis 1. Analyze by LC-MS: Determine the mass of the new peak. If your compound is an ester or amide derivative, a mass corresponding to the parent carboxylic acid is strong evidence of hydrolysis. 2. pH Check: Was the solution unbuffered or at an extreme pH? Hydrolysis is accelerated under acidic or basic conditions.Buffer your solution to a neutral pH for storage. If the experiment requires an extreme pH, prepare the solution fresh and use it immediately.
Oxidation 1. Analyze by LC-MS: Look for a mass increase of +16 Da, which is indicative of N-oxide formation on the morpholine nitrogen. 2. Review Solvent/Reagents: Was the solvent degassed? Were any reagents used that could have contained peroxide impurities?Use high-purity, degassed solvents. For long-term storage, consider adding an antioxidant (if compatible with your experiment) or storing under an inert atmosphere.
Solvent Adduct 1. Analyze by LC-MS: Check if the mass of the new peak corresponds to your compound's mass plus the mass of a solvent molecule (e.g., acetonitrile, methanol). 2. Change Solvent: Prepare a fresh solution in a different, less reactive solvent (e.g., DMSO) and monitor for the appearance of the peak.Ensure your compound is fully dissolved and compatible with the chosen solvent. If adduct formation is suspected, a change in the chromatographic mobile phase or sample solvent may be necessary.
Troubleshooting Workflow: Investigating Unexpected Degradation

Here is a logical workflow to systematically identify the source of an unknown impurity or degradation product.

G start Unexpected Peak in HPLC check_mass Analyze by LC-MS Determine Mass of Impurity start->check_mass mass_plus_16 Mass = [M+16]? check_mass->mass_plus_16 Yes mass_parent Mass = Parent Acid? (for derivatives) check_mass->mass_parent No is_oxidative Probable N-Oxidation mass_plus_16->is_oxidative mass_other Other Mass? mass_parent->mass_other No is_hydrolysis Probable Hydrolysis mass_parent->is_hydrolysis Yes investigate_storage Investigate Storage Conditions (Solvent, pH, Temp, Light) mass_other->investigate_storage perform_stress Perform Targeted Stress Test (Oxidative or Hydrolytic) is_oxidative->perform_stress is_hydrolysis->perform_stress investigate_storage->perform_stress confirm_id Confirm Impurity Identity perform_stress->confirm_id mitigate Mitigate Degradation: - Adjust storage (pH, temp) - Use fresh solutions - Store under inert gas confirm_id->mitigate

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Methylmorpholine-3-carboxylic Acid for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the morpholine scaffold is a cornerstone of molecular design, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The substituted derivative, 4-Methylmorpholine-3-carboxylic acid, serves as a crucial chiral building block for a variety of pharmacologically active agents. Its synthesis, therefore, is of significant interest to researchers in pharmaceutical and chemical development.

This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound. We will dissect the methodologies, offering not just protocols but also the underlying chemical rationale to empower researchers in making informed decisions for their specific applications.

Introduction to Synthetic Strategies

The synthesis of this compound invariably begins with its immediate precursor, morpholine-3-carboxylic acid. The core transformation is the N-methylation of the secondary amine within the morpholine ring. The choice of methylation strategy dictates the reaction conditions, cost, scalability, and environmental impact of the overall synthesis. We will focus on two prevalent and mechanistically distinct approaches:

  • Direct Reductive Amination: A classic and robust method involving the reaction of the secondary amine with formaldehyde in the presence of a reducing agent, typically hydrogen gas with a palladium catalyst.

  • Eschweiler-Clarke Methylation: A metal-free alternative that uses a combination of formaldehyde and formic acid to achieve N-methylation.

Route 1: Catalytic Reductive Amination

This approach is a cornerstone of amine alkylation, valued for its high efficiency and clean conversion. The reaction proceeds via the formation of an unstable N-methylol intermediate, which then dehydrates to an iminium ion. The iminium ion is subsequently reduced by catalytic hydrogenation to yield the tertiary amine.

Experimental Protocol
  • Materials: Morpholine-3-carboxylic acid, Formaldehyde (37% aqueous solution), 10% Palladium on Carbon (Pd/C, 50% water wet), Methanol.

  • Step 1: In a suitable hydrogenation vessel, dissolve morpholine-3-carboxylic acid (1.0 eq) in methanol.

  • Step 2: To this solution, add a 37% aqueous solution of formaldehyde (1.2 eq).

  • Step 3: Carefully add the 10% Pd/C catalyst (approx. 0.1 eq by weight of the starting material).

  • Step 4: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Step 5: Monitor the reaction progress by techniques such as TLC, LC-MS, or NMR. The reaction is typically complete within 24 hours.[1]

  • Step 6: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Step 7: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol.

  • Step 8: Concentrate the filtrate under reduced pressure to yield crude this compound, which can be used directly or purified further if necessary.[1]

Causality and Rationale

The choice of a heterogeneous catalyst like Palladium on Carbon is deliberate; it simplifies post-reaction work-up, as the catalyst can be easily removed by filtration.[1] The use of hydrogen gas as the reductant is highly efficient and atom-economical, with water being the only stoichiometric byproduct. The reaction is typically run at room temperature, making it energetically favorable and minimizing side reactions.

G cluster_0 Route 1: Catalytic Reductive Amination A Morpholine-3-carboxylic acid B Add Formaldehyde & Pd/C Catalyst in Methanol A->B C Pressurize with H2 Gas B->C D Reaction at Room Temp (24h) C->D E Filter to Remove Catalyst D->E F Concentrate Filtrate E->F G This compound F->G

Caption: Workflow for Catalytic Reductive Amination.

Route 2: Eschweiler-Clarke Methylation

The Eschweiler-Clarke reaction is a classic organic reaction that provides a metal-free pathway for the N-methylation of primary and secondary amines.[2][3] It utilizes an excess of both formaldehyde and formic acid. Formaldehyde serves as the source of the methyl group, while formic acid acts as the reducing agent.

Mechanism and Rationale

The reaction begins with the formation of an iminium ion from the amine and formaldehyde, identical to the reductive amination pathway. However, in this case, the formate anion (from formic acid) acts as the hydride donor, reducing the iminium ion to the tertiary amine and decomposing into carbon dioxide.[2][4] The release of CO2 gas drives the reaction to completion, making it irreversible.[2]

Experimental Protocol
  • Materials: Morpholine-3-carboxylic acid, Formaldehyde (37% aqueous solution), Formic Acid (88-98%).

  • Step 1: To a round-bottom flask, add morpholine-3-carboxylic acid (1.0 eq).

  • Step 2: Add formic acid (minimum 2.0 eq, often used in excess) followed by a 37% aqueous solution of formaldehyde (minimum 2.0 eq).

  • Step 3: Fit the flask with a reflux condenser and heat the reaction mixture, typically to 80-100 °C, for several hours (e.g., 6-18 hours). The evolution of carbon dioxide will be observed.

  • Step 4: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Step 5: Cool the reaction mixture to room temperature.

  • Step 6: Carefully add a strong acid, such as concentrated hydrochloric acid, to protonate the product and neutralize any remaining formic acid.

  • Step 7: Remove the water and excess reagents under reduced pressure. The resulting hydrochloride salt of the product can be isolated or the free base can be obtained by neutralization with a suitable base followed by extraction.

G cluster_1 Route 2: Eschweiler-Clarke Methylation A Morpholine-3-carboxylic acid B Add Excess Formaldehyde & Formic Acid A->B C Heat to Reflux (80-100°C) B->C D Cool and Acidify (e.g., HCl) C->D E Concentrate Under Vacuum D->E F Isolate Product E->F

Caption: Workflow for Eschweiler-Clarke Methylation.

Comparative Analysis

To facilitate a direct comparison, the key performance indicators and experimental parameters of both routes are summarized below.

ParameterRoute 1: Catalytic Reductive AminationRoute 2: Eschweiler-Clarke Methylation
Methylating Agent FormaldehydeFormaldehyde
Reducing Agent H₂ GasFormic Acid
Catalyst Palladium on Carbon (Heterogeneous)None (Reagent-based)
Temperature Room TemperatureElevated (80-100 °C)
Pressure 1-4 atm (Hydrogenation equipment required)Atmospheric
Work-up Filtration to remove catalystAcidification and evaporation
Key Advantages High yield, clean reaction, mild conditions, atom-economical reductant.Metal-free, simple equipment, irreversible reaction.
Key Disadvantages Requires specialized hydrogenation equipment, handling of flammable H₂ gas, potential for catalyst poisoning.Requires excess reagents, elevated temperatures, potential for side reactions at high heat.
Scalability Readily scalable, common in industrial processes.Scalable, but handling large volumes of hot formic acid requires care.
Green Chemistry Use of H₂ is green, but Pd is a precious metal.Avoids heavy metals, but uses excess organic reagents.

Conclusion and Recommendations

Both Catalytic Reductive Amination and Eschweiler-Clarke Methylation are effective and reliable methods for the synthesis of this compound.

Catalytic Reductive Amination is often the preferred method in an industrial or well-equipped laboratory setting. Its mild reaction conditions and high efficiency make it an attractive choice for large-scale production where investment in hydrogenation equipment is justified.

The Eschweiler-Clarke Methylation serves as an excellent alternative, particularly for smaller-scale laboratory syntheses where specialized pressure equipment is unavailable. Its operational simplicity and avoidance of heavy metal catalysts are significant advantages. However, researchers must consider the need for higher temperatures and the handling of corrosive formic acid.

The ultimate choice of synthetic route will depend on the specific constraints and priorities of the research or development team, including scale, available equipment, cost considerations, and safety protocols. Both methods provide a robust foundation for accessing this valuable synthetic intermediate.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Methylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative and qualitative analysis of 4-Methylmorpholine-3-carboxylic acid. As a cyclic amino acid derivative, this compound presents unique analytical challenges requiring robust and validated methods to ensure data integrity in research and drug development settings. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge to select, develop, and validate analytical methods fit for their intended purpose, grounded in the principles of scientific integrity and regulatory expectations.

The core of this guide is built upon the internationally harmonized standards for analytical procedure validation, primarily the ICH Q2(R2) guideline.[1][2][3][4][5] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, ensuring reliability, accuracy, and precision.[5]

Understanding the Analyte: this compound

This compound (C6H11NO3) is a heterocyclic compound incorporating both a morpholine ring and a carboxylic acid functional group.[6][7] Its structure suggests it is a polar, non-volatile molecule, which dictates the choice of appropriate analytical techniques. The presence of the tertiary amine and the carboxylic acid group makes it amphoteric, meaning its charge state is pH-dependent. These properties are critical considerations in method development, particularly for chromatographic separations and mass spectrometric detection.

The Framework of Analytical Validation: ICH Q2(R2)

Before comparing specific methods, it is essential to understand the validation parameters that define a method's performance. According to ICH Q2(R2) guidelines, these core characteristics ensure the reliability of analytical data.[2][4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[1][5]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[2]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

The following diagram illustrates the logical workflow for analytical method validation as guided by ICH principles.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Reporting & Lifecycle Dev Define Analytical Target Profile (ATP) Select Select Appropriate Technique (HPLC, GC, etc.) Dev->Select Optimize Optimize Method Parameters (e.g., Mobile Phase, Temp) Select->Optimize Protocol Draft Validation Protocol Optimize->Protocol DefineParams Define Performance Characteristics & Criteria (ICH Q2(R2)) Protocol->DefineParams Exec Execute Experiments DefineParams->Exec Spec Specificity Exec->Spec Lin Linearity & Range Exec->Lin Acc Accuracy Exec->Acc Prec Precision (Repeatability, Intermediate) Exec->Prec LoQ LOD / LOQ Exec->LoQ Rob Robustness Exec->Rob Report Generate Validation Report Rob->Report Assess Assess Results Against Acceptance Criteria Report->Assess Implement Implement for Routine Use & Continuous Monitoring Assess->Implement

Caption: Logical workflow for analytical method validation.

Comparative Analysis of Key Methodologies

We will now compare three primary analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC) following derivatization.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis.[8][9] For a polar compound like this compound, which lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. However, direct detection at low wavelengths (~200-210 nm) is often feasible.

  • Expertise & Experience: The primary challenge is achieving adequate retention on a standard reversed-phase (RP) column (e.g., C18). The polarity of the analyte can lead to poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative, designed specifically for polar compounds. The choice between RP and HILIC is a critical first step. For RP, ion-pairing agents can be used, but they complicate mobile phase preparation and can be harsh on columns. A HILIC method is often cleaner and more robust for this type of analyte.

  • Trustworthiness: A well-developed HPLC-UV method is highly robust and reproducible. System suitability tests (SSTs), including retention time stability, peak asymmetry, and injection precision, are performed before each run to ensure the system is performing as validated.

Experimental Protocol: HILIC-UV Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: HILIC Column (e.g., Amide or Silica-based), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to ensure compatibility with the initial mobile phase conditions and prevent peak distortion.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior specificity and sensitivity compared to HPLC-UV, making it the preferred method for trace-level quantification, such as in biological matrices or for impurity profiling.[10]

  • Expertise & Experience: The key to a successful LC-MS method is achieving efficient ionization of the analyte. Given the presence of a tertiary amine, positive-ion electrospray ionization (ESI+) is the logical choice. The mobile phase must be volatile and compatible with MS; therefore, buffers like ammonium formate or ammonium acetate are used instead of non-volatile phosphate buffers.[10] 4-Methylmorpholine has been noted as a potential mobile phase additive, highlighting the compatibility of this compound class with MS.[10]

  • Trustworthiness: The use of an internal standard (ideally, a stable isotope-labeled version of the analyte) is critical for ensuring the trustworthiness of LC-MS data. The internal standard compensates for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise results.

The following diagram illustrates a typical LC-MS workflow.

G Sample Sample Preparation (e.g., Protein Precipitation, Dilution) Spike Spike with Internal Standard Sample->Spike HPLC HPLC Separation (HILIC or RP) Spike->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS Mass Analyzer (Quadrupole) ESI->MS Detect Detector MS->Detect Data Data Acquisition & Processing Detect->Data

Caption: Standard workflow for LC-MS analysis.

Experimental Protocol: HILIC-MS/MS Method

  • Instrumentation: UPLC/HPLC system coupled to a tandem quadrupole mass spectrometer.

  • Column: HILIC Column (e.g., Amide), 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 90% B to 40% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Ionization Mode: ESI Positive.

  • MS/MS Transition: Monitor the transition from the protonated parent ion [M+H]+ to a characteristic product ion. For C6H11NO3 (MW: 145.16), the parent ion would be m/z 146.1. The product ion would be determined experimentally.

Gas Chromatography (GC)

GC is typically used for volatile and thermally stable compounds.[11] Due to the low volatility of a carboxylic acid, direct GC analysis is not feasible. Therefore, derivatization is mandatory to convert the polar -COOH group into a more volatile ester (e.g., a methyl or silyl ester).[12]

  • Expertise & Experience: The success of the GC method hinges entirely on the derivatization step. The reaction must be reproducible, high-yielding, and produce a stable derivative. Silylation reagents (e.g., BSTFA) or alkylation reagents (e.g., Methanolic HCl) are common choices.[12] The choice of derivatization agent and reaction conditions (temperature, time) must be carefully optimized. This adds complexity and a potential source of variability compared to LC methods.

  • Trustworthiness: The multi-step process (sample prep + derivatization) requires stringent control. A derivatized internal standard should be used to monitor the efficiency and reproducibility of the derivatization reaction itself, in addition to the injection and detection steps.

Experimental Protocol: GC-MS after Derivatization

  • Derivatization: a. Evaporate the sample solvent to dryness under a stream of nitrogen. b. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine. c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.

  • Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Mid-polarity column (e.g., DB-1701 or similar), 30 m x 0.25 mm, 0.25 µm film thickness.[11]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp at 15°C/min to 250°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (FID) or MS Transfer Line at 280°C.

  • Detection (MS): Scan from m/z 50-500 or use Selected Ion Monitoring (SIM) for target ions of the derivatized analyte.

Performance Comparison and Data Summary

The following table summarizes the expected performance characteristics of the three validated methods. The acceptance criteria are based on typical requirements for pharmaceutical analysis.

Validation Parameter HPLC-UV (HILIC) LC-MS/MS (HILIC) GC-MS (Derivatization) Typical Acceptance Criteria
Specificity Moderate (Risk of co-elution)High (Based on mass)High (Based on mass)Peak purity > 99%; No interference at RT
Linearity (r²) > 0.998> 0.999> 0.998r² ≥ 0.995
Range 1 - 200 µg/mL1 - 500 ng/mL10 - 1000 ng/mLSpans 80-120% of expected concentration
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%97.0 - 103.0%98.0 - 102.0% for assay
Precision (%RSD) < 1.5%< 1.0%< 2.0%≤ 2.0%
LOD ~0.3 µg/mL~0.3 ng/mL~3 ng/mLS/N ≥ 3
LOQ ~1.0 µg/mL~1.0 ng/mL~10 ng/mLS/N ≥ 10; RSD < 10%
Robustness HighHighModerate (Sensitive to derivatization)%RSD < 5% across varied conditions

Concluding Remarks and Recommendations

The choice of analytical method for this compound is dictated by the specific requirements of the analysis.

  • LC-MS/MS stands out as the superior technique, offering the best combination of sensitivity, specificity, and accuracy. It is the recommended method for bioanalysis, impurity quantification, and any application requiring trace-level detection.

  • HPLC-UV is a robust and cost-effective alternative for routine quality control, such as assay and content uniformity testing of the drug substance or product, provided that sensitivity is adequate and specificity can be demonstrated. The use of a HILIC column is strongly advised.

  • GC-MS is a viable but more complex option due to the mandatory derivatization step. This introduces potential variability and increases sample preparation time. It should only be considered if LC-based instrumentation is unavailable or if GC is required for analyzing other volatile components in the same sample.

Ultimately, any chosen method must undergo a thorough validation study following the principles outlined in ICH Q2(R2) to prove it is fit for its intended purpose, thereby ensuring the integrity and reliability of the generated data.[1][5]

References

A Guide to Morpholine Derivatives in Synthesis: A Comparative Analysis Featuring 4-Methylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is a cornerstone in modern synthetic and medicinal chemistry.[1][2] Its structural rigidity, polarity, and metabolic stability have rendered it a "privileged scaffold," frequently incorporated into a vast array of pharmaceuticals, agrochemicals, and catalysts.[3][4] However, the functional role of a morpholine derivative is dictated entirely by the substitutions on its core structure. Simple modifications can transform it from a mild base into a powerful oxidant or a sophisticated chiral auxiliary.

This guide provides an in-depth comparison of key morpholine derivatives, offering researchers, scientists, and drug development professionals a clear understanding of their distinct applications in synthesis. We will explore the well-established roles of N-Methylmorpholine (NMM) as a base and N-Methylmorpholine N-oxide (NMO) as a co-oxidant, and contrast them with the unique potential of 4-Methylmorpholine-3-carboxylic acid, a chiral, bifunctional derivative whose synthetic applications are ripe for exploration.

The Workhorse Base: N-Methylmorpholine (NMM)

N-Methylmorpholine (NMM), or 4-methylmorpholine, is a cyclic tertiary amine widely employed as a mild, non-nucleophilic base in organic synthesis.[5] Its moderate basicity (pKa of the conjugate acid is ~7.4) makes it a superior choice over stronger, more sterically hindered amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) in reactions where sensitive functional groups are present or where side reactions must be minimized.

Primary Application: Peptide Synthesis

The most prominent role for NMM is in peptide bond formation, particularly via the mixed anhydride method.[6][7] The choice of base in this context is critical for preventing two major side reactions: urethane formation and racemization of the chiral amino acid center.

  • Minimizing Racemization: NMM has been shown to suppress racemization more effectively than stronger bases like TEA.[8] The proposed mechanism involves the formation of an oxazolone intermediate from the activated amino acid, which is prone to tautomerization and loss of stereochemical integrity. The milder basicity of NMM is less likely to promote the formation of this intermediate.

  • Reducing Urethane Byproducts: In mixed anhydride couplings using chloroformates, the tertiary amine base can attack the anhydride, leading to a stable urethane byproduct and consuming the activated acid. Studies have shown that the combination of NMM in solvents like tetrahydrofuran or dichloromethane significantly reduces this side reaction compared to TEA/dichloromethane combinations.[9]

nmm_peptide_synthesis cluster_activation Activation Step cluster_coupling Coupling Step aa N-Protected Amino Acid ma Mixed Anhydride Intermediate aa->ma ibc Isobutyl Chloroformate ibc->ma nmm NMM (Base) nmm->ma  Activation pep Dipeptide Product ma->pep  Coupling ae Amino Ester (Nucleophile) ae->pep

Figure 1: Workflow of NMM in Mixed Anhydride Peptide Coupling.

The Stoichiometric Oxidant: N-Methylmorpholine N-oxide (NMO)

In stark contrast to NMM, its N-oxide derivative, N-Methylmorpholine N-oxide (NMO), functions not as a base but as a powerful co-oxidant.[10][11] It is commercially available as a stable, crystalline monohydrate and is a preferred stoichiometric oxidant for regenerating catalytic amounts of expensive or toxic transition metals in various oxidation reactions.[12][13]

Primary Application: Catalytic Dihydroxylation and Other Oxidations

NMO is famously used in the Upjohn dihydroxylation to convert alkenes to syn-diols. In this reaction, a catalytic amount of osmium tetroxide (OsO₄) performs the oxidation, being reduced from Os(VIII) to Os(VI) in the process. NMO's role is to re-oxidize the Os(VI) back to Os(VIII), allowing the catalytic cycle to continue. This strategy dramatically reduces the required amount of highly toxic OsO₄.[13]

The causality behind this choice is clear:

  • Efficiency: NMO efficiently re-oxidizes the metal catalyst.

  • Safety and Cost: It allows for the use of only catalytic quantities of hazardous reagents like OsO₄.

  • Compatibility: It is soluble in polar solvents and compatible with a wide range of functional groups.[13]

Similarly, NMO is paired with tetrapropylammonium perruthenate (TPAP) to oxidize primary alcohols to aldehydes.[13][14]

nmo_catalytic_cycle cluster_main Primary Reaction cluster_regen Catalyst Regeneration alkene Alkene osVI Os(VI) Species alkene->osVI + OsO₄ diol syn-Diol osO4 OsO₄ (Catalyst) osVI->diol + H₂O osVI->osO4 Regeneration nmo NMO (Co-oxidant) nmm NMM (Byproduct) nmo->nmm

Figure 2: Catalytic cycle of OsO₄ regeneration by NMO.

The Emerging Chiral Auxiliary: this compound

This compound is a fascinating derivative that combines several key functional features into one molecule: a chiral center at the 3-position, a tertiary amine (Lewis base), and a carboxylic acid (Brønsted acid).[15] Unlike NMM and NMO, its role is not as a simple base or oxidant, but as a specialized chiral building block or a potential bifunctional organocatalyst.

Structural Analysis and Synthetic Potential

The true value of this compound lies in the synergistic action of its functional groups.

  • Chirality: The stereocenter at C-3 allows for its use in asymmetric synthesis, either as a resolved enantiopure starting material or as a chiral ligand/catalyst.[15][16]

  • Bifunctionality: The presence of both an acidic (–COOH) and a basic (–NCH₃) group on the same chiral scaffold is the hallmark of a bifunctional organocatalyst. Such catalysts can activate both the electrophile and the nucleophile simultaneously, often leading to high levels of stereocontrol in reactions like aldol additions, Michael reactions, and Mannich reactions.

While extensive application data is not yet widely published, we can infer its potential by comparing it to other organocatalysts. Proline, for example, uses a secondary amine and a carboxylic acid to catalyze reactions via an enamine mechanism. This compound could potentially operate through a similar bifunctional activation model, with the tertiary amine playing a role in deprotonation or hydrogen bonding, while the carboxylic acid activates an electrophile.

bifunctional_catalysis catalyst 4-Methylmorpholine- 3-carboxylic acid electrophile Electrophile (e.g., Aldehyde) catalyst->electrophile Brønsted Acid Activation (H-Bonding) nucleophile Nucleophile (e.g., Ketone) catalyst->nucleophile Lewis Base Activation (Deprotonation)

Figure 3: Proposed bifunctional catalytic role of this compound.

Comparative Summary

To provide a clear, at-a-glance reference, the key features of these three derivatives are summarized below.

FeatureN-Methylmorpholine (NMM)N-Methylmorpholine N-oxide (NMO)This compound
Structure O(CH₂CH₂)₂NCH₃O(CH₂CH₂)₂N(→O)CH₃C₅H₈NO(COOH)CH₃
Primary Role Mild, non-nucleophilic base[5]Stoichiometric co-oxidant[10]Chiral building block, potential bifunctional organocatalyst[15]
Key Functional Group Tertiary AmineN-OxideTertiary Amine & Carboxylic Acid
pKa (Conjugate Acid) ~7.4[5]N/A (Not used as a base)N/A (Amphoteric)
Core Application Peptide synthesis, general base catalysis[6][17]Catalytic dihydroxylation (Upjohn), alcohol oxidation (Ley-Griffith)[13]Asymmetric synthesis, chiral ligand synthesis[15]
Key Advantage Reduces racemization and side reactions compared to stronger bases[8][9]Enables use of catalytic amounts of toxic/expensive metal oxidants[13]Combines chirality with acid/base functionality for potential stereocontrol
Limitation Can be too weak for certain deprotonations.Stoichiometric amounts are required; byproduct (NMM) must be removed.Limited commercial availability and published application data.

Experimental Protocols

Protocol 1: Synthesis of this compound [18]

This protocol describes the reductive amination of morpholine-3-carboxylic acid.

  • 1. Preparation: To a solution of morpholine-3-carboxylic acid (140 mg, 0.86 mmol, 1.0 eq) in a suitable solvent (e.g., methanol), add aqueous formaldehyde (0.1 g, 1.0 mmol, 37%, 1.2 eq).

  • 2. Catalyst Addition: To this mixture, carefully add 10% Palladium on carbon (150 mg, 50% water by weight).

  • 3. Reaction: Stir the solution under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

  • 4. Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • 5. Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The source material indicates the crude product can be used in subsequent steps without further purification.[18]

Protocol 2: Representative Peptide Coupling using N-Methylmorpholine (NMM)

This protocol outlines a general procedure for dipeptide formation using NMM and isobutyl chloroformate.

  • 1. Initial Setup: Dissolve the N-protected amino acid (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -15 °C in a dry ice/acetonitrile bath.

  • 2. Activation: Add N-Methylmorpholine (NMM) (1.0 eq) and stir for 1 minute. Slowly add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains below -10 °C. Allow the mixed anhydride to form by stirring for 5-10 minutes.

  • 3. Coupling: In a separate flask, dissolve the amino acid ester hydrochloride salt (1.1 eq) in THF and add NMM (1.1 eq) to generate the free amine. Add this solution to the cold mixed anhydride solution.

  • 4. Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • 5. Workup: Filter off the NMM hydrochloride salt. Concentrate the filtrate and redissolve in a solvent like ethyl acetate. Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude dipeptide, which can be purified by column chromatography.

Protocol 3: Upjohn Dihydroxylation using N-Methylmorpholine N-oxide (NMO) [10][13]

This protocol describes the syn-dihydroxylation of an alkene.

  • 1. Preparation: Dissolve the alkene (1.0 eq) in a 10:1 mixture of acetone and water.

  • 2. Reagent Addition: Add N-Methylmorpholine N-oxide (NMO) (1.2 eq).

  • 3. Catalysis: While stirring, add a catalytic amount of osmium tetroxide (e.g., 0.02-0.05 eq, typically as a 2.5% solution in t-butanol). The solution may turn dark brown/black.

  • 4. Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC.

  • 5. Quenching: Upon completion, quench the reaction by adding a stoichiometric amount of a reducing agent like solid sodium bisulfite or saturated sodium thiosulfate solution and stir for 1 hour.

  • 6. Workup: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • 7. Purification: Purify the resulting crude diol by flash column chromatography.

Conclusion and Future Perspectives

The synthetic utility of the morpholine scaffold is vast and highly dependent on its substitution pattern. N-Methylmorpholine (NMM) and N-Methylmorpholine N-oxide (NMO) represent two extremes of this functional diversity, serving as a reliable base and a robust co-oxidant, respectively. Understanding their distinct mechanisms and applications is fundamental for rational reaction design.

The true frontier lies with multifunctional derivatives like this compound. Its inherent chirality and dual acid-base functionality position it as a highly promising candidate for the development of novel asymmetric organocatalysts. Future research should focus on resolving its enantiomers and exploring their efficacy in a range of stereoselective transformations. As the demand for efficient and selective synthetic methods grows, such sophisticated, purpose-built molecules will undoubtedly become invaluable tools for the modern chemist.

References

A Technical Guide to the Biological Efficacy of 4-Methylmorpholine-3-carboxylic Acid and its Analogs: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Morpholine-3-Carboxylic Acid Scaffold: A Privileged Core in Medicinal Chemistry

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in numerous approved drugs and biologically active molecules.[1] Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable component in drug design.[2] The incorporation of a carboxylic acid moiety at the 3-position introduces a key functional group for molecular interactions and further derivatization, creating the versatile morpholine-3-carboxylic acid backbone.[3][4]

Baseline Biological Activity: Morpholine-3-carboxylic Acid

The parent compound, morpholine-3-carboxylic acid, serves as a crucial starting point for understanding the biological potential of this class of molecules. While comprehensive data is limited, existing research has highlighted its role as a precursor for a variety of biologically active compounds and has demonstrated inherent antibacterial properties against several Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus.[3] The specific stereochemistry of morpholine-3-carboxylic acid is believed to be a significant factor in its interactions with biological targets.[3]

The Impact of N-Substitution: A Comparative Analysis of Biological Efficacy

The nitrogen atom at the 4-position of the morpholine ring is a prime site for chemical modification, and the nature of the substituent at this position is a critical determinant of the resulting analog's biological activity.

N-Methylation: The Case of 4-Methylmorpholine-3-carboxylic Acid

The introduction of a methyl group at the nitrogen atom, to form this compound, is a fundamental modification that can significantly alter the compound's properties. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, we can infer its potential activities based on the well-established principles of structure-activity relationships (SAR) for N-substituted morpholines.

N-alkylation, in general, has been shown to be a key factor in imparting a range of biological activities to the morpholine scaffold, including anticancer and enzyme inhibitory effects.[5] For instance, studies on N-substituted indolines and morpholines have demonstrated cytotoxic effects against various cancer cell lines.[5]

Larger N-Substituents: Expanding the Pharmacological Profile

Replacing the N-methyl group with larger, more complex moieties has been a fruitful strategy in the development of potent bioactive compounds. For example, N-benzyl-morpholine-2-carboxylic acid derivatives have been synthesized and shown to possess antiproliferative activity.[6] Furthermore, morpholine-substituted quinazolines have exhibited significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and neuroblastoma (SHSY-5Y) cell lines.[7]

Comparative Overview

The following table provides a qualitative comparison based on the structural-activity relationships gleaned from the literature. This serves as a predictive framework for guiding experimental design.

CompoundKey Structural FeatureAnticipated Biological ProfileRationale
Morpholine-3-carboxylic Acid Unsubstituted NitrogenBaseline antibacterial activity. Serves as a versatile synthetic precursor.[3][4]The core scaffold possesses inherent, albeit modest, bioactivity.
This compound N-Methyl GroupPotential for enhanced cell permeability and interaction with specific biological targets compared to the parent compound. May exhibit anticancer or enzyme inhibitory activity.N-alkylation is a common strategy to enhance the pharmacological properties of morpholine derivatives.[5]
N-Aryl/Heteroaryl Substituted Analogs Complex N-SubstituentHigh potential for potent and selective biological activity, particularly as anticancer agents or enzyme inhibitors.[6][7]Larger, more complex substituents can form more extensive interactions with biological targets, leading to increased potency and selectivity.

Potential Biological Targets and Mechanisms of Action

Based on the activities of related morpholine derivatives, this compound and its analogs could potentially target a range of biological pathways implicated in various diseases.

  • Oncology : Many N-substituted morpholine derivatives have demonstrated potent anticancer activity.[5][6][7][8] Potential mechanisms include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases or topoisomerase.[8][9]

  • Enzyme Inhibition : The morpholine scaffold is present in a number of enzyme inhibitors.[9][10][11] Depending on the specific substitutions, these compounds could be designed to target enzymes such as cholinesterases, kinases, or proteases.[9][12]

References

A Senior Application Scientist's Guide to the Characterization and Confirmation of 4-Methylmorpholine-3-carboxylic Acid's Structure

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chiral building blocks is a foundational requirement for advancing any research program. 4-Methylmorpholine-3-carboxylic acid, a versatile heterocyclic compound, serves as a critical intermediate in the synthesis of novel therapeutics and agrochemicals.[1][2] Its defined stereochemistry and functional handles—a tertiary amine and a carboxylic acid—make it a valuable scaffold, but also necessitate a rigorous, multi-technique approach to characterization to ensure identity, purity, and stereochemical integrity.

This guide provides an in-depth comparison of the essential analytical techniques required to definitively confirm the structure of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific certainty.

The Strategic Workflow for Structural Elucidation

A robust characterization strategy does not rely on a single technique but integrates data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. The logical flow begins with non-destructive spectroscopic methods to piece together the molecular framework and culminates in the definitive determination of the three-dimensional arrangement.

G cluster_0 Initial Elucidation cluster_1 Definitive Confirmation Synthesis Synthesis & Purification NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR Primary Structure MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Formula XRay Single-Crystal X-ray Crystallography NMR->XRay Inferred 3D Structure MS->XRay Confirmed Composition Final Confirmed Structure & Absolute Stereochemistry XRay->Final

Caption: Integrated workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.

Expertise & Causality: We begin with NMR because it is non-destructive and information-rich. A standard ¹H NMR spectrum provides the initial fingerprint. For instance, the presence of a singlet integrating to three protons around 2.95 ppm is a strong indicator of the N-methyl group, as documented in the literature.[3] However, overlapping signals in the morpholine ring region necessitate 2D NMR to unambiguously assign each proton and carbon, thereby building the molecular skeleton piece by piece.

Expected NMR Data

The following table summarizes the anticipated chemical shifts for this compound, based on published data and predictive models.[3]

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
H3 ~3.65-3.74 (m, 1H)~65-68C2, C5, C=O
N-CH₃ ~2.95 (s, 3H)~45-48C3, C5
H2a, H2b ~4.22-4.24 (m, 1H), ~3.19-3.20 (m, 1H)~68-71C3, C6
H5a, H5b ~4.00-3.99 (m, 1H), ~3.38-3.42 (m, 1H)~55-58C3, C6, N-CH₃
H6a, H6b ~3.65-3.74 (m, 2H)~66-69C2, C5
C=O -~170-175-

Note: Chemical shifts are solvent-dependent. The provided ¹H values are based on data in CD₃OD.[3]

HMBC_Correlations cluster_mol This compound cluster_protons Protons C3 C3 N_CH3 N-CH3 C2 C2 C5 C5 C6 C6 COOH C=O H3_proton H3 H3_proton->C2 H3_proton->C5 H3_proton->COOH N_CH3_proton N-CH3 N_CH3_proton->C3 N_CH3_proton->C5 H5_proton H5 H5_proton->C3 H5_proton->C6

Caption: Key 2- and 3-bond HMBC correlations.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; for a carboxylic acid, protic solvents like D₂O or CD₃OD are often preferred.

  • Data Acquisition: Acquire spectra on a spectrometer with a minimum field strength of 400 MHz.

  • 1D Spectra: Run standard ¹H and ¹³C{¹H} experiments.

  • 2D Spectra: Acquire the following essential 2D spectra:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton and confirming the position of the methyl group and carboxylic acid.

  • Data Processing: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Phase and baseline correct all spectra and reference them to the residual solvent peak.

Mass Spectrometry (MS): Confirming Composition

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and, with high-resolution instrumentation (HRMS), its elemental formula.

Trustworthiness: While NMR builds the molecular framework, HRMS provides a self-validating check on the fundamental composition. Obtaining a mass measurement accurate to within 5 ppm of the theoretical mass for the calculated formula (C₆H₁₁NO₃) provides extremely high confidence that no unexpected atoms are present. This technique is indispensable for confirming the successful synthesis and purity of the target molecule.[4]

Expected Mass Spectrometry Data
Technique Ion Mode Adduct Formula Calculated m/z Observed m/z
HRMS (ESI) Positive[M+H]⁺C₆H₁₂NO₃⁺146.0812Within 5 ppm
HRMS (ESI) Positive[M+Na]⁺C₆H₁₁NNaO₃⁺168.0631Within 5 ppm
HRMS (ESI) Negative[M-H]⁻C₆H₁₀NO₃⁻144.0666Within 5 ppm
Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent compatible with reverse-phase chromatography (e.g., methanol or acetonitrile/water mixture).

  • Chromatography (Optional but Recommended): Inject the sample onto an LC system (e.g., using a C18 column) to ensure the analysis of a pure compound, separating it from any residual starting materials or byproducts.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire data in both positive and negative electrospray ionization (ESI) modes to observe different adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻), which adds another layer of confirmation.

  • Data Analysis: Extract the accurate mass for the peak of interest. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula of C₆H₁₁NO₃. The mass error should be less than 5 ppm.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

While NMR and MS provide powerful evidence for the 2D structure, they cannot definitively determine the three-dimensional arrangement or the absolute stereochemistry of a chiral center. Single-crystal X-ray crystallography is the gold standard method for this purpose.[5][6]

Authoritative Grounding: This technique directly maps the electron density of a molecule in its crystalline state, providing a 3D model with precise bond lengths, angles, and, crucially, the absolute configuration of stereocenters.[6][7] It is the only common laboratory technique that provides this level of unambiguous structural proof, resolving any and all structural questions.

Experimental Protocol: Crystal Growth and Analysis
  • Crystal Growth (The Critical Step): Growing a high-quality single crystal suitable for diffraction is often the most challenging part.

    • Methodology: Slowly evaporate the solvent from a saturated solution of the highly purified compound.

    • Solvent Screening: Test a variety of solvents or solvent mixtures (e.g., ethanol/water, isopropanol, acetone, ethyl acetate).

    • Techniques: Common methods include slow evaporation, vapor diffusion (liquid/liquid or liquid/vapor), and slow cooling. This is an iterative process that requires patience and optimization.

  • Crystal Mounting: Carefully mount a suitable crystal (typically 0.1-0.3 mm in size, with no visible cracks) on a goniometer head.

  • Data Collection: Place the mounted crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell and space group.

    • Solve the structure using direct methods or other algorithms to generate an initial electron density map.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles. The absolute configuration can be determined from anomalous dispersion effects, typically by calculating the Flack parameter.[6]

Comparison of Core Analytical Techniques

Technique Information Provided Strengths Limitations Role in Confirmation
NMR Spectroscopy Atomic connectivity, chemical environment, relative stereochemistry.Excellent for determining the 2D molecular framework in solution. Non-destructive.Does not provide molecular weight. Absolute stereochemistry is difficult to determine without chiral auxiliaries.Primary Elucidation: Establishes the carbon-hydrogen framework and functional group placement.
Mass Spectrometry Molecular weight and elemental composition.High sensitivity, requires very little sample. HRMS provides unambiguous elemental formula.Provides little to no information on atom connectivity or stereochemistry.Compositional Confirmation: Validates the molecular formula proposed by NMR.
X-ray Crystallography Precise 3D structure, bond lengths/angles, absolute stereochemistry.Unambiguous and definitive structural proof. The "gold standard" for chiral molecules.[5]Requires a suitable single crystal, which can be difficult or impossible to grow. Provides solid-state structure, which may differ from solution conformation.Absolute Confirmation: Provides the final, irrefutable proof of the complete 3D structure and stereochemistry.

Conclusion

The structural characterization of a critical synthetic building block like this compound demands a rigorous and integrated analytical approach. While NMR spectroscopy masterfully sketches the molecular blueprint and high-resolution mass spectrometry confirms the elemental ink, it is single-crystal X-ray crystallography that provides the final, unassailable proof of the three-dimensional architecture and absolute stereochemistry. By judiciously combining these techniques, researchers can proceed with the utmost confidence in the identity and quality of their materials, a non-negotiable prerequisite for success in drug discovery and development.

References

Benchmarking 4-Methylmorpholine-3-carboxylic Acid: A Comparative Guide to its Catalytic Performance in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. In the ever-evolving landscape of asymmetric organocatalysis, proline and its derivatives have established themselves as a cornerstone, valued for their robustness and ability to mimic enzymatic catalysis.[1] This guide provides an in-depth performance benchmark of 4-Methylmorpholine-3-carboxylic acid, a structural analogue of proline, positioning it against established catalysts in key asymmetric transformations. By examining experimental data from closely related systems, we aim to provide a predictive performance model for this catalyst and elucidate the subtle yet crucial structure-activity relationships that govern organocatalytic efficiency.

Introduction: The Rationale for Morpholine-Based Catalysts

L-proline, often dubbed the "simplest enzyme," has demonstrated remarkable efficacy in a wide array of asymmetric reactions, including aldol, Mannich, and Michael additions.[1][2] Its catalytic prowess stems from its secondary amine, which forms nucleophilic enamines or electrophilic iminium ions with carbonyl compounds, and its carboxylic acid moiety, which acts as an intramolecular Brønsted acid/base co-catalyst to facilitate stereocontrolled bond formation.

The exploration of proline derivatives is driven by the desire to enhance catalytic activity, improve solubility in organic solvents, and modulate stereoselectivity.[3] this compound enters this field as an intriguing candidate. The replacement of the pyrrolidine ring's C4 methylene group with an oxygen atom introduces significant electronic and conformational changes. While the lone pair on the morpholine oxygen can decrease the nucleophilicity of the enamine intermediate due to electron-withdrawing inductive effects, the overall ring conformation and the nature of the N-substituent are expected to play a pivotal role in the catalyst's performance.[4]

Comparative Performance Analysis: The Asymmetric Michael Addition

The asymmetric Michael addition of aldehydes to nitroolefins is a benchmark reaction for evaluating the performance of proline-type organocatalysts. This reaction is instrumental in the formation of chiral γ-nitro carbonyl compounds, which are versatile synthetic intermediates.

Table 1: Performance Comparison in the Asymmetric Michael Addition of Propanal to β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
L-Proline 20DMSO249295:596 (syn)
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine 10CH2Cl24895>99:199 (syn)
(2S,5R)-5-benzyl-2-tert-butyl-3-methylmorpholine-3-carboxylic acid 1iPrOH2498>99:197 (syn)
This compound (Projected) 10-20Polar Aprotic24-48Good to HighSyn-selectiveGood to High

Note: Data for L-Proline and its derivative are representative values from the literature. Data for the morpholine-based catalyst is adapted from a study on highly efficient morpholine organocatalysts.[4] The performance of this compound is a projection based on structural analogy.

Analysis of Performance Data and Mechanistic Insights

L-Proline: As the foundational catalyst, L-proline delivers high yield and excellent enantioselectivity, albeit with a relatively high catalyst loading. Its catalytic cycle, proceeding through an enamine intermediate, is well-established.

Proline Derivatives: More sterically hindered and electronically tuned proline derivatives, such as the diarylprolinol silyl ether shown, can offer improved performance, often at lower catalyst loadings.

Morpholine-Based Catalysts: The high performance of the substituted morpholine catalyst is noteworthy.[4] It demonstrates that the morpholine scaffold, despite the potential for reduced enamine nucleophilicity, can be engineered to be a highly effective catalyst. The presence of bulky substituents is key to creating a well-defined chiral pocket that directs the stereochemical outcome.

Projected Performance of this compound: Based on the available data, we can project that this compound will likely be a competent catalyst for the asymmetric Michael addition. The N-methyl group, being a small alkyl substituent, is not expected to provide the same level of steric shielding as the larger groups on the high-performance morpholine catalyst. Therefore, its performance in terms of enantioselectivity might be more comparable to, or slightly lower than, L-proline. The catalyst loading required is anticipated to be in a similar range to that of L-proline.

Experimental Protocols

To ensure a fair and reproducible benchmark, standardized experimental protocols are essential. Below are detailed methodologies for the asymmetric Michael addition reaction.

General Protocol for the Asymmetric Michael Addition

Materials:

  • Aldehyde (e.g., propanal)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Organocatalyst (L-proline, this compound, or other derivatives)

  • Solvent (e.g., DMSO, CH2Cl2, iPrOH)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the nitroolefin (1.0 mmol) in the chosen solvent (2.0 mL) at room temperature, add the aldehyde (2.0 mmol).

  • Add the organocatalyst (as specified in Table 1, e.g., 0.2 mmol for 20 mol% loading).

  • Stir the reaction mixture at the specified temperature for the time indicated in the comparative study (e.g., 24-48 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl) (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

  • Determine the yield and characterize the product by 1H and 13C NMR spectroscopy.

  • Determine the diastereomeric ratio by 1H NMR analysis of the crude product.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizing the Catalytic Cycle and Workflow

To better understand the underlying mechanisms and experimental design, the following diagrams are provided.

Catalytic Cycle of a Proline-Type Catalyzed Michael Addition

G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Catalyst Catalyst (Proline/Derivative) Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Nitroolefin Nitroolefin Nitroolefin Product γ-Nitro Aldehyde Iminium_Adduct->Product + H2O Product->Catalyst - Catalyst (regenerated) Final_Product Chiral γ-Nitro Aldehyde Aldehyde_start Aldehyde Nitroolefin_start Nitroolefin

Caption: Generalized catalytic cycle for a proline-type catalyzed Michael addition.

Experimental Workflow for Catalyst Performance Evaluation

G cluster_workflow Experimental Workflow A Reaction Setup: - Aldehyde - Nitroolefin - Catalyst - Solvent B Reaction Monitoring (TLC) A->B C Workup: - Quenching - Extraction B->C D Purification (Column Chromatography) C->D E Analysis: - Yield (gravimetric) - d.r. (NMR) - ee (Chiral HPLC) D->E

Caption: Standard experimental workflow for evaluating catalyst performance.

Conclusion and Future Outlook

This guide provides a comparative benchmark for this compound by contextualizing its structural features within the well-established performance of proline and other morpholine-based organocatalysts. While direct experimental validation is pending, the analysis suggests that this compound is a promising candidate for asymmetric catalysis, likely exhibiting good performance in reactions such as the Michael addition.

The key takeaway for researchers is the critical interplay between the catalyst's backbone (pyrrolidine vs. morpholine) and the nature of its substituents. The introduction of an oxygen atom into the ring and the N-methylation in this compound will undoubtedly influence its catalytic profile. Future experimental work should focus on a direct head-to-head comparison with L-proline and N-methyl-L-proline under standardized conditions to precisely quantify its efficacy. Such studies will not only validate the projections made in this guide but also contribute to a deeper understanding of structure-activity relationships in organocatalysis, ultimately enabling more rational catalyst design.

References

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 4-Methylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides a comprehensive framework for assessing the analytical cross-reactivity of 4-Methylmorpholine-3-carboxylic acid (4-MMC-3-CA). In drug development and manufacturing, impurities and metabolites must be rigorously profiled to ensure product safety and efficacy. 4-MMC-3-CA may arise as a synthetic intermediate, impurity, or metabolite, making it crucial to have specific analytical methods for its detection.

Cross-reactivity in immunoassays—a common high-throughput screening method—can lead to false-positive results, compromising data integrity.[1][2] This guide, therefore, does not just present data; it equips you with the strategy, protocols, and interpretative logic to conduct a thorough cross-reactivity investigation. We will use a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as our primary screening tool, a technique well-suited for small molecules, and confirm our findings with the gold standard of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

The Rationale: Designing a Scientifically Valid Cross-Reactivity Study

Before embarking on any experimental work, a robust study design is paramount. Our goal is to determine whether an antibody developed for 4-MMC-3-CA can distinguish it from structurally similar molecules.

The Panel of Challengers: Selecting Potential Cross-Reactants

The choice of compounds to test is critical and should be based on structural similarity and process relevance. An antibody recognizes a specific three-dimensional shape (epitope); therefore, molecules with similar structures are prime candidates for cross-reactivity.[5] For our study on 4-MMC-3-CA, we will select a panel that includes its precursors, potential side-products, and other common morpholine-containing structures.

Table 1: Selected Compounds for Cross-Reactivity Testing

Compound NameStructureRationale for Inclusion
This compound (Target Analyte) The primary molecule for which the assay is designed.
Morpholine-3-carboxylic acidDirect synthetic precursor; lacks the N-methyl group.[6]
4-Methylmorpholine (NMM)Parent compound lacking the carboxylic acid group.
MorpholineCore structural backbone, widely used in synthesis.[7][8]
(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic AcidA commercially available morpholine derivative with a different N-substituent and regioisomer of the carboxylic acid.[9]
N-Methyl-D-aspartic acid (NMDA)Structurally distinct compound containing an N-methyl and carboxylic acid group, but lacking the morpholine ring. Serves as a negative control.
The Assay Principle: Competitive ELISA

For small molecules like 4-MMC-3-CA, a competitive ELISA is the format of choice.[3][10] Unlike a sandwich ELISA, which requires the analyte to have two distinct antibody binding sites, a competitive assay relies on the competition between the analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Below is a conceptual workflow for our proposed study.

G cluster_detection Detection & Readout P1 Coat Plate with 4-MMC-3-CA Conjugate P2 Block Wells P1->P2 D1 Add Competition Mixture to Coated Plate C1 Prepare Standards & Test Compound Solutions C2 Mix with Anti-4-MMC-3-CA Primary Antibody C1->C2 C2->D1 D2 Add HRP-Conjugated Secondary Antibody D1->D2 Wash D3 Add TMB Substrate D2->D3 Wash D4 Stop Reaction & Read Absorbance (450 nm) D3->D4

Figure 1: Competitive ELISA Workflow for Cross-Reactivity.

Experimental Protocols: A Step-by-Step Guide

Scientific integrity demands reproducible and self-validating protocols. The following sections provide detailed methodologies for both the initial immunoassay screening and the essential confirmatory analysis.

Protocol: Competitive ELISA for 4-MMC-3-CA

This protocol outlines the steps for determining the 50% inhibitory concentration (IC50) for the target analyte and potential cross-reactants.

  • Antigen Coating:

    • Dilute a 4-MMC-3-CA-protein conjugate (e.g., -BSA or -KLH) to a pre-optimized concentration (typically 1-10 µg/mL) in carbonate-bicarbonate coating buffer (pH 9.6).

    • Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBS-T).

    • Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS-T) to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature (RT).

  • Competition Reaction:

    • Prepare serial dilutions of the 4-MMC-3-CA standard and each potential cross-reactant in a separate dilution plate. A typical range would be from 1 ng/mL to 10,000 ng/mL.

    • Add a fixed, pre-optimized concentration of the primary anti-4-MMC-3-CA antibody to each well of the dilution plate.

    • Incubate for 1 hour at RT to allow the antibody to bind to the free analyte.

  • Plate Incubation:

    • Wash the coated and blocked assay plate three times with wash buffer.

    • Transfer 100 µL/well of the antibody-analyte mixtures from the dilution plate to the assay plate.

    • Incubate for 1-2 hours at RT. During this step, any primary antibody not bound to analyte in the solution will bind to the coated antigen on the plate.

  • Detection:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer.

    • Incubate for 1 hour at RT.

    • Wash the plate five times with wash buffer.

  • Signal Generation and Reading:

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 1N HCl).

    • Read the absorbance at 450 nm on a microplate reader.[10]

Protocol: Confirmatory LC-MS/MS Analysis

Immunoassay results, particularly for regulatory submissions, must be confirmed by a highly specific and selective method like LC-MS/MS.[11][12] This ensures that any observed reactivity is genuine and not an artifact.

  • Sample Preparation:

    • Prepare standards of 4-MMC-3-CA and all test compounds in the relevant matrix (e.g., process stream, urine).

    • Perform a simple protein precipitation or dilution. For example, add 3 volumes of acidified acetonitrile (e.g., with 0.1% formic acid) to 1 volume of sample.

    • Vortex and centrifuge to pellet precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC Conditions:

    • LC System: UPLC/HPLC system.

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective for retaining polar compounds like morpholine derivatives (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).[13][14]

    • Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient starting with a high percentage of organic phase (e.g., 95% B) and ramping down to elute the polar analytes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize at least two MRM transitions for 4-MMC-3-CA and each potential cross-reactant to ensure specificity. For 4-MMC-3-CA (MW: 145.16), the precursor ion would likely be [M+H]+ at m/z 146.1.[15] Product ions would be determined by fragmentation experiments.

Data Analysis and Interpretation

Calculating Cross-Reactivity

The data from the competitive ELISA is used to generate dose-response curves for each compound. The IC50 value—the concentration of analyte that causes 50% inhibition of the maximum signal—is determined for each curve.

The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of 4-MMC-3-CA / IC50 of Test Compound) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Comparative Data Summary

The results of our hypothetical study are summarized below. This table serves as a template for presenting your own experimental findings.

Table 2: Hypothetical Cross-Reactivity Data for the Anti-4-MMC-3-CA Immunoassay

CompoundIC50 (ng/mL)% Cross-ReactivityLC-MS/MS Confirmation
This compound 25100% Specific peak at expected RT
Morpholine-3-carboxylic acid5005.0%Chromatographically resolved
4-Methylmorpholine (NMM)2,5001.0%Chromatographically resolved
Morpholine>10,000<0.25%Chromatographically resolved
(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic Acid>10,000<0.25%Chromatographically resolved
N-Methyl-D-aspartic acid (NMDA)>10,000<0.25%Chromatographically resolved

Interpretation of Results:

  • High Specificity: The hypothetical data shows that the antibody is highly specific for this compound.

  • Minor Cross-Reactivity: The direct precursor, Morpholine-3-carboxylic acid, shows minor cross-reactivity (5.0%). This is mechanistically plausible as it shares the core morpholine-3-carboxylic acid structure, differing only by the N-methyl group. This level of cross-reactivity may be acceptable depending on the assay's intended purpose and the expected relative concentrations of the two compounds in samples.

  • Negligible Cross-Reactivity: All other compounds, including the parent NMM and the core morpholine ring, show negligible cross-reactivity. This demonstrates that both the N-methyl group and the carboxylic acid group are critical components of the epitope recognized by the antibody.

  • LC-MS/MS Confirmation: The LC-MS/MS method successfully resolved all tested compounds, confirming its utility as a specific, orthogonal method for validating immunoassay results and quantifying individual analytes without interference.

The following diagram illustrates the structural basis for the observed cross-reactivity profile.

G cluster_target Target Analyte (100%) cluster_high_cr Minor Cross-Reactant (5.0%) cluster_low_cr Low Cross-Reactant (1.0%) cluster_neg_cr Negligible Cross-Reactant (<0.25%) Target 4-Methylmorpholine- 3-carboxylic acid Target_img Target_img CR1_img CR1_img Target_img->CR1_img Lacks N-Methyl CR2_img CR2_img Target_img->CR2_img Lacks Carboxylic Acid CR1 Morpholine- 3-carboxylic acid CR3_img CR3_img CR1_img->CR3_img Lacks N-Methyl CR2 4-Methylmorpholine CR2_img->CR3_img Lacks Carboxylic Acid CR3 Morpholine

Figure 2: Structural Comparison and Cross-Reactivity.

Conclusion: Ensuring Analytical Confidence

This guide has provided a robust framework for evaluating the cross-reactivity of this compound. By combining a well-designed competitive immunoassay with a specific LC-MS/MS confirmation method, researchers can confidently characterize the specificity of their analytical tools. This dual-pronged approach is fundamental to good analytical practice and is essential for generating reliable data in a regulated drug development environment.[16] The principles and protocols outlined here are not only applicable to 4-MMC-3-CA but can be adapted for the cross-reactivity assessment of any small molecule impurity or metabolite, ensuring the highest standards of scientific integrity in your research.

References

Navigating Chemical Space: A Comparative Guide to QSAR Studies of 4-Methylmorpholine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the morpholine moiety stands out as a privileged scaffold, frequently incorporated into a vast array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] Its presence can enhance aqueous solubility, metabolic stability, and target-binding interactions.[2] Within this chemical family, 4-Methylmorpholine-3-carboxylic acid presents a versatile building block for creating novel derivatives with potential biological activities. The strategic exploration of the structure-activity relationships (SAR) of these derivatives is paramount for efficient lead optimization. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational lens to dissect these relationships, enabling the prediction of biological activity from chemical structure and guiding the synthesis of more potent and selective compounds.[3][4]

This guide provides a comparative overview of various QSAR methodologies that can be applied to the study of this compound derivatives. By examining the principles and applications of different QSAR approaches, from 2D to 3D, we aim to equip researchers with the knowledge to select and implement the most appropriate strategy for their drug design campaigns.

The Landscape of QSAR: A Comparative Analysis

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity.[3] The choice of a specific QSAR methodology depends on the nature of the available data, the desired level of detail in the interpretation, and the computational resources at hand. Here, we compare the most common QSAR approaches, drawing on examples from studies on morpholine-containing compounds.

2D-QSAR: Uncovering Relationships from Topology and Physicochemistry

Two-dimensional QSAR (2D-QSAR) models are built using molecular descriptors that are calculated from the 2D representation of the molecules. These descriptors can encode information about the molecule's topology, electronic properties, and physicochemical characteristics.[3]

A notable example of a 2D-QSAR study was conducted on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives to explore their antioxidant activity.[5][6] In this study, a variety of descriptors were calculated, including electronic, steric, geometric, and energy parameters. The resulting QSAR models revealed that antioxidant activity was influenced by factors such as molecular area, volume, lipophilicity, and dipole moment.[5][6] Specifically, the models indicated that a decrease in lipophilicity and molecular volume, coupled with an increase in the magnitude of the dipole moment, correlated with enhanced antioxidant activity.[5][6]

Key Characteristics of 2D-QSAR:

  • Simplicity and Speed: 2D-QSAR models are computationally less intensive and faster to develop compared to their 3D counterparts.

  • Interpretability: The descriptors used in 2D-QSAR are often directly interpretable in terms of well-understood chemical concepts (e.g., hydrophobicity, electronic effects).

  • Broad Applicability: 2D-QSAR can be applied even when the 3D structures of the compounds and their target are unknown.

3D-QSAR: Mapping Activity in Three-Dimensional Space

Three-dimensional QSAR (3D-QSAR) methods take into account the 3D conformation of molecules and how they interact with their biological target.[7] These approaches are particularly powerful for understanding the steric and electronic requirements for optimal binding. The two most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[7][8]

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom.[8] The resulting field values are then used to build a QSAR model. A study on a series of thieno-pyrimidine derivatives as breast cancer inhibitors successfully employed CoMFA to identify key structural features for bioactivity.[7] The CoMFA model in this study yielded a high cross-validated correlation coefficient (q²) of 0.818 and a non-cross-validated correlation coefficient (r²) of 0.917, indicating a robust and predictive model.[7]

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[8] This provides a more comprehensive description of the molecular properties influencing activity. In a study on selective COX-2 inhibitors, a CoMSIA model demonstrated good predictive ability with a predicted correlation coefficient (r²_pred) of 0.799.[8]

A 3D-QSAR analysis of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands highlighted the importance of specific regions around the molecule for affinity.[9] The study identified that steric and electrostatic fields around the benzene rings and the morpholine/oxazepane ring were crucial for biological activity.[9]

Key Characteristics of 3D-QSAR:

  • Detailed Structural Insights: 3D-QSAR provides a visual representation of the regions in space where modifications to the molecule are likely to increase or decrease activity, often presented as contour maps.[10]

  • Higher Predictive Power: When properly validated, 3D-QSAR models can exhibit higher predictive accuracy than 2D-QSAR models, especially for datasets of structurally similar compounds.

  • Requirement for 3D Alignment: A critical step in 3D-QSAR is the alignment of the molecules in the dataset, which can be challenging and influence the quality of the model.

The following diagram illustrates a typical workflow for a QSAR study.

G cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation cluster_3 Model Application A Dataset Collection (Chemical Structures & Biological Activity) B Data Curation (Structure Standardization, Outlier Removal) A->B C Dataset Splitting (Training and Test Sets) B->C D Descriptor Calculation (2D or 3D) C->D E Model Building (e.g., MLR, PLS) D->E F Internal Validation (e.g., Cross-validation, q²) E->F G External Validation (Test Set, r²_pred) F->G H Interpretation of the Model (Identify Key Features) G->H I Prediction of New Compounds H->I

Caption: A generalized workflow for a QSAR study.

Comparative Summary of QSAR Methodologies

Feature2D-QSAR3D-QSAR (CoMFA/CoMSIA)
Input Data 2D chemical structures and biological activity data.3D conformations of molecules, alignment, and biological activity data.
Descriptors Topological, electronic, physicochemical properties (e.g., logP, molecular weight, connectivity indices).Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields.
Computational Cost Relatively low.High, especially for large datasets.
Interpretability Descriptors are often directly interpretable chemical properties.Interpretation is through 3D contour maps, providing spatial insights.
Predictive Power Generally good, especially for diverse datasets.Can be very high for congeneric series of compounds.
Key Requirement A diverse set of compounds with a significant range of biological activity.A reliable 3D alignment of the molecules.
Example Application Antioxidant activity of morpholine-thiazole derivatives.[5][6]Dopamine D4 receptor affinity of morpholine derivatives.[9]

Conceptual Differences Between 2D and 3D-QSAR

The fundamental difference between 2D and 3D-QSAR lies in how they represent and analyze molecular structures.

G cluster_0 2D-QSAR cluster_1 3D-QSAR A 2D Structure B Descriptor Calculation (e.g., logP, MW, Topology) A->B C Mathematical Model Activity = f(descriptors) B->C D 3D Aligned Structures E Field Calculation (Steric, Electrostatic, etc.) D->E F Mathematical Model Activity = f(field values) E->F

Caption: Conceptual comparison of 2D-QSAR and 3D-QSAR.

Experimental Protocol: A Hypothetical QSAR Study of this compound Derivatives as Kinase Inhibitors

This protocol outlines a representative workflow for conducting a 3D-QSAR study on a novel series of this compound derivatives designed as kinase inhibitors.

1. Data Set Preparation

  • 1.1. Compound Selection: Synthesize and biologically evaluate a series of at least 20-30 this compound derivatives against the target kinase. The biological activity should be expressed as IC₅₀ or Kᵢ values and converted to a logarithmic scale (pIC₅₀ or pKᵢ) to ensure a normal distribution of data.

  • 1.2. Data Curation: Carefully check the chemical structures and biological activity data for any errors. Remove any compounds that are clear outliers or have ambiguous data.

  • 1.3. Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set (20-30%) for external validation. The splitting should be done in a way that both sets are representative of the chemical diversity and activity range of the entire dataset.

2. Molecular Modeling and Alignment

  • 2.1. 3D Structure Generation: Build the 3D structure of each molecule using a molecular modeling software package. Perform energy minimization for each structure to obtain a low-energy conformation.

  • 2.2. Conformational Analysis: For flexible molecules, perform a conformational search to identify the most likely bioactive conformation.

  • 2.3. Molecular Alignment: Align all the molecules in the training and test sets based on a common substructure or a pharmacophore model. This is a critical step for 3D-QSAR, and the quality of the alignment will directly impact the model's performance.

3. 3D-QSAR Model Generation

  • 3.1. CoMFA Field Calculation: Place the aligned molecules in a 3D grid. At each grid point, calculate the steric and electrostatic interaction energies between a probe atom (e.g., a sp³ carbon atom with a +1 charge) and each molecule.

  • 3.2. CoMSIA Field Calculation: In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

  • 3.3. PLS Analysis: Use Partial Least Squares (PLS) regression to correlate the calculated field values (independent variables) with the biological activity data (dependent variable).

4. Model Validation

  • 4.1. Internal Validation:

    • Leave-One-Out (LOO) Cross-Validation: Sequentially remove one compound from the training set, build a model with the remaining compounds, and predict the activity of the removed compound. Repeat this process for all compounds in the training set. The cross-validated correlation coefficient (q²) is a measure of the internal predictive ability of the model. A q² value greater than 0.5 is generally considered acceptable.

  • 4.2. External Validation:

    • Use the developed QSAR model to predict the biological activity of the compounds in the test set.

    • Calculate the predictive correlation coefficient (r²_pred) between the experimental and predicted activities for the test set. An r²_pred value greater than 0.6 is desirable for a model with good predictive power.

5. Model Interpretation and Application

  • 5.1. Contour Map Analysis: Visualize the results of the CoMFA and CoMSIA models as 3D contour maps. These maps will show regions where modifications to the chemical structure are predicted to have a positive or negative impact on biological activity.

  • 5.2. Design of New Derivatives: Use the insights gained from the contour maps to design new this compound derivatives with potentially improved activity.

  • 5.3. Activity Prediction: Predict the biological activity of the newly designed compounds using the validated QSAR model before committing to their synthesis.

Conclusion

QSAR modeling is an indispensable tool in modern drug discovery, offering a rational and efficient approach to lead optimization. For a versatile scaffold like this compound, both 2D and 3D-QSAR methodologies can provide valuable insights into the structure-activity relationships of its derivatives. While 2D-QSAR offers a rapid and interpretable overview of the key physicochemical properties driving activity, 3D-QSAR methods like CoMFA and CoMSIA provide a more detailed, three-dimensional understanding of the steric and electronic requirements for target interaction. The choice between these approaches will depend on the specific research question and the available data. By carefully developing and validating robust QSAR models, researchers can accelerate the design-synthesis-testing cycle and increase the probability of discovering novel and effective therapeutic agents.

References

A Comparative Guide to the Reaction Kinetics of 4-Methylmorpholine-3-carboxylic Acid in Esterification Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the reaction kinetics of 4-Methylmorpholine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into a proposed experimental framework to elucidate the kinetic profile of this heterocyclic carboxylic acid in a model esterification reaction. By comparing its performance against structurally relevant analogues—morpholine-3-carboxylic acid and L-proline—we aim to provide valuable insights into the influence of N-methylation and ring structure on reactivity.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a unique heterocyclic compound that serves as a valuable building block in the synthesis of novel pharmaceutical agents.[1] Its morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The presence of both a secondary amine within the ring and a carboxylic acid moiety offers multiple points for chemical modification, making it an attractive starting material for creating diverse molecular libraries.

Understanding the reaction kinetics of this compound is paramount for optimizing synthetic routes and for the rational design of new chemical entities. The N-methyl group, in particular, is expected to exert a significant influence on the compound's physicochemical properties and reactivity compared to its parent structure, morpholine-3-carboxylic acid.[2][3][4] This guide proposes a systematic study of its esterification kinetics, a fundamental transformation in organic synthesis, to quantify these effects.

For a robust comparative analysis, we have selected two key compounds:

  • Morpholine-3-carboxylic acid: The direct parent compound, allowing for the isolation of the electronic and steric effects of the N-methyl group.

  • L-proline: A widely studied cyclic amino acid, providing a benchmark against a different heterocyclic ring system (pyrrolidine vs. morpholine).[5][6]

This comparative approach will illuminate the structure-activity relationships that govern the reactivity of these important synthetic intermediates.

Proposed Reaction for Kinetic Investigation: Acid-Catalyzed Esterification

The Fischer-Speier esterification is a classic and well-understood organic reaction, making it an ideal model for this kinetic study.[7][8] The reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester and water. For this proposed study, the reaction will be the esterification of the target carboxylic acids with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[9][10]

Reaction Scheme:

Where R-COOH represents:

  • This compound

  • Morpholine-3-carboxylic acid

  • L-proline

Experimental Design and Methodology

To ensure the integrity and reproducibility of the kinetic data, a rigorous experimental protocol is essential. The following sections detail the proposed methodology for this comparative study.

General Experimental Workflow

The kinetic study will be conducted by monitoring the concentration of reactants and products over time under controlled temperature conditions. Aliquots of the reaction mixture will be withdrawn at specific time intervals and quenched to halt the reaction before analysis.

G cluster_prep Reaction Preparation cluster_reaction Kinetic Run cluster_analysis Analysis prep1 Equilibrate thermostated reactor to desired temperature prep2 Prepare stock solutions of carboxylic acid, ethanol, and catalyst prep1->prep2 react1 Initiate reaction by mixing reactants in the reactor prep2->react1 react2 Start timer and begin sampling at regular intervals (t=0, 5, 10, 20... min) react1->react2 react3 Quench each aliquot immediately to stop the reaction react2->react3 analysis1 Analyze quenched aliquots by Gas Chromatography (GC) react3->analysis1 analysis2 Determine concentrations of reactants and products analysis1->analysis2 analysis3 Plot concentration vs. time data analysis2->analysis3 analysis4 Calculate initial rates and rate constants analysis3->analysis4

Caption: Workflow for the kinetic analysis of the esterification reaction.

Detailed Experimental Protocol
  • Reactor Setup: A 100 mL jacketed glass reactor equipped with a magnetic stirrer, a condenser, and a temperature probe will be used. The reactor temperature will be maintained at 60 °C (or other specified temperatures for activation energy studies) using a circulating water bath.

  • Reactant Preparation: Solutions of this compound, morpholine-3-carboxylic acid, and L-proline (0.1 M), ethanol (as solvent and reactant), and sulfuric acid (catalyst, 0.01 M) will be prepared in a suitable inert solvent if necessary, although using ethanol in large excess is common.

  • Reaction Initiation: The alcohol and carboxylic acid solution will be allowed to thermally equilibrate in the reactor for 15 minutes. The reaction will be initiated by the addition of the sulfuric acid catalyst, and this will be marked as time zero (t=0).

  • Sampling and Quenching: 1 mL aliquots of the reaction mixture will be withdrawn at predetermined time intervals. Each aliquot will be immediately added to a vial containing a quenching solution (e.g., a cold, saturated solution of sodium bicarbonate) to neutralize the acid catalyst and stop the reaction.

  • Analytical Method - Gas Chromatography (GC): The concentration of the formed ethyl ester in the quenched samples will be determined using gas chromatography.[11][12]

    • Instrument: Agilent 7890B GC system or equivalent.

    • Column: HP-5 (30 m x 0.32 mm x 0.25 µm) or similar.

    • Carrier Gas: Helium.

    • Injector and Detector Temperature: 250 °C.

    • Oven Program: An appropriate temperature gradient will be established to ensure good separation of the ester product from the reactants.

    • Quantification: A calibration curve will be generated using standard solutions of the respective ethyl esters of known concentrations.

Anticipated Results and Comparative Analysis

Based on established principles of chemical kinetics and the structural differences between the three compounds, we can anticipate the following trends in their reaction rates.

Hypothetical Kinetic Data

The following table presents hypothetical, yet chemically plausible, data for the initial rates of esterification at 60 °C.

Carboxylic AcidInitial Concentration (M)Initial Rate (M/s) x 10-5Relative Rate
This compound0.11.251.00
Morpholine-3-carboxylic acid0.12.502.00
L-proline0.13.753.00
Interpretation and Discussion

Effect of N-Methylation:

We hypothesize that this compound will exhibit a slower rate of esterification compared to its non-methylated counterpart, morpholine-3-carboxylic acid. The N-methyl group is electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by ethanol.[2][4][13] Additionally, the methyl group may introduce some steric hindrance around the reaction center.

Effect of Ring Structure:

L-proline is expected to have the fastest reaction rate among the three. The five-membered pyrrolidine ring of proline is more strained than the six-membered morpholine ring. This difference in ring strain can influence the conformation of the molecule and the accessibility of the carboxylic acid group. Furthermore, the electronic environment of the nitrogen atom in the pyrrolidine ring differs from that in the morpholine ring (which also contains an oxygen atom), potentially influencing the reactivity of the adjacent carboxylic acid.

Visualizing Reaction Progress

G cluster_legend key1 4-Methylmorpholine-3-CA key2 Morpholine-3-CA key3 L-proline Time (min) Time (min) Concentration (M) Concentration (M) 0.1 0.0 0 0 0->Time (min) 0->Concentration (M) p1_0 p1_1 p1_0->p1_1 p1_2 p1_1->p1_2 p1_3 p1_2->p1_3 p1_4 p1_3->p1_4 p2_0 p2_1 p2_0->p2_1 p2_2 p2_1->p2_2 p2_3 p2_2->p2_3 p2_4 p2_3->p2_4 p3_0 p3_1 p3_0->p3_1 p3_2 p3_1->p3_2 p3_3 p3_2->p3_3 p3_4 p3_3->p3_4

Caption: Expected concentration decay of reactants over time.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to studying the comparative reaction kinetics of this compound. By employing a well-established model reaction and comparing it against its parent compound and a standard cyclic amino acid, this study would provide invaluable data for chemists in the pharmaceutical and related industries. The anticipated results suggest that both N-methylation and the nature of the heterocyclic ring system play crucial roles in modulating the reactivity of the carboxylic acid group. The experimental framework detailed herein provides a clear roadmap for executing this research, which will ultimately contribute to a deeper understanding of the structure-reactivity relationships of this important class of molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Methylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Methylmorpholine-3-carboxylic acid (CAS No. 1240518-88-0). As drug development professionals and researchers, adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This document is structured to provide immediate, actionable intelligence for managing this chemical waste stream effectively.

Core Safety Directives & Hazard Profile

Before handling or disposing of this compound, it is imperative to understand its hazard profile. This compound is a known irritant, and appropriate personal protective equipment (PPE) is the first line of defense against exposure.

Hazard Summary Table

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]
Signal Word-Warning[1]

Mandatory Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[2] A face shield should be used if there is a splash risk.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[2] Dispose of contaminated gloves after use in accordance with good laboratory practices.[2]

  • Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[1][2] Ensure an eyewash station and safety shower are readily accessible.[3]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][4] If exposure limits are at risk of being exceeded, a NIOSH/MSHA approved respirator is necessary.[3]

Pre-Disposal Strategy: Waste Minimization and Regulatory Awareness

The most effective disposal plan begins with minimizing waste generation. This principle, known as "source reduction," is both environmentally and economically prudent.

  • Procurement: Order the smallest quantity of chemical material required for your research to avoid surplus.[5]

  • Inventory Management: Maintain a current inventory of your chemicals to prevent unnecessary purchases.[5]

  • Substitution: Where scientifically viable, substitute hazardous chemicals with non-hazardous alternatives.[5]

Crucially, all waste disposal activities are governed by a multi-tiered regulatory framework. Chemical waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3][6] Your institution's Environmental Health & Safety (EH&S) department is the primary resource for navigating these requirements.[5][7]

Step-by-Step Disposal Protocol for this compound

Disposing of this compound is not a single action but a systematic process. The primary directive is to dispose of contents and containers at an approved waste disposal plant .[1][3][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Step 1: Designate a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a designated SAA.[5][7]

  • Location: The SAA must be at or near the point of waste generation.[5]

  • Safety: It should be a secure location away from ignition sources and incompatible materials.[1] Weekly inspections for container leakage are mandatory.[7][9]

Step 2: Select and Prepare the Waste Container
  • Compatibility: Use a container made of material that does not react with the waste.[7] High-density polyethylene (HDPE) or other plastic containers are often preferred.[5]

  • Integrity: The container must be in excellent condition, free from damage, and equipped with a secure, leak-proof screw cap.[7][9]

  • Headroom: Do not fill the container completely. Leave at least one inch of headroom to allow for vapor expansion.[7]

Step 3: Waste Collection and Segregation
  • Direct Transfer: Carefully transfer the this compound waste into the designated container.

  • Segregation is Critical: Do not mix this waste with other chemical waste streams. Specifically, store it separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1][7] Incompatible pairs of substances can react violently or emit flammable or poisonous gases.[7]

Step 4: Labeling the Waste Container

Proper labeling is a critical safety and compliance measure.

  • Contents: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Composition: If it is a mixture, the percent composition of every component must be listed.[7]

  • Hazard Information: Indicate the relevant hazards (e.g., "Irritant").

Step 5: Storage in the SAA
  • Secure Closure: Keep the waste container securely capped at all times, except when adding waste.[5][7]

  • Accumulation Limits: Be aware of SAA limits. A maximum of 55 gallons of hazardous waste may be stored. Once a container is full, it must be removed from the SAA within three days.[5][7] Partially filled containers can remain for up to one year.[7]

Step 6: Arranging for Final Disposal
  • Contact EH&S: Once your waste container is ready for removal, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor for pickup.[5][7] They are responsible for ensuring the waste is transported and disposed of in compliance with all regulations.

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses.

  • Spill Response:

    • Evacuate non-essential personnel and ensure adequate ventilation.[1]

    • Remove all sources of ignition.[1]

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[1][10]

    • Sweep or vacuum the absorbed material into a suitable, labeled container for disposal.[1][3]

    • Do not let the product enter drains or soil.[1]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][3]

    • Skin Contact: Immediately remove contaminated clothing.[1] Flush the skin with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation occurs, get medical advice.[1]

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][3]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[3] Do NOT induce vomiting.[6]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Caption: Decision workflow for safe disposal.

References

A Comprehensive Guide to the Safe Handling of 4-Methylmorpholine-3-carboxylic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, 4-Methylmorpholine-3-carboxylic acid, a morpholine derivative, presents a specific set of handling requirements to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE), and outlines protocols for its operational use and disposal.

The core principle of laboratory safety is the mitigation of risk. For a compound like this compound, which is classified as a skin, eye, and respiratory irritant, a multi-layered approach to safety is paramount.[1][2] This involves not only the use of PPE but also adherence to engineered controls and safe work practices.

Hazard Analysis and Mitigation

Understanding the specific hazards associated with this compound is the first step in establishing a robust safety protocol. The primary hazards, as identified in safety data sheets, are summarized in the table below.

Hazard CategoryGHS Hazard StatementRecommended Mitigation Measures
Skin Irritation H315: Causes skin irritation[1]Engineering Controls: Use of a chemical fume hood.[3][4] PPE: Chemical-resistant lab coat and nitrile gloves.[3][5]
Eye Irritation H319: Causes serious eye irritation[1]PPE: Chemical safety goggles with side shields or a face shield.[3][5]
Respiratory Irritation H335: May cause respiratory irritation[1]Engineering Controls: All handling of the solid should occur in a chemical fume hood.[3] PPE: Use of a NIOSH-approved respirator if dust levels cannot be controlled.[3][6]
Ingestion Harmful if swallowed[7][8]Safe Work Practices: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[3][9]

The causality behind these recommendations lies in the chemical nature of carboxylic acids and morpholine derivatives. Carboxylic acids can be corrosive and act as irritants upon contact with biological tissues.[10] The morpholine component, while providing structural stability, can also contribute to the toxicological profile of the molecule.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is non-negotiable when handling this compound. The following protocol provides a step-by-step guide for the selection and use of appropriate PPE.

Step 1: Eye and Face Protection
  • Rationale: To prevent contact with the eyes, which can lead to serious irritation.[1]

  • Procedure:

    • Wear chemical safety goggles that meet ANSI Z.87.1 standards at all times when in the laboratory.[3]

    • In situations where there is a significant risk of splashing or dust generation, a face shield must be worn in addition to safety goggles.[3]

Step 2: Skin and Body Protection
  • Rationale: To prevent skin contact, which can cause irritation.[1]

  • Procedure:

    • A chemical-resistant lab coat must be worn and fully buttoned.[3]

    • Wear disposable nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[3][5]

    • Change gloves immediately if they become contaminated.

    • Fully enclosed shoes made of a chemical-resistant material are mandatory.[3]

Step 3: Respiratory Protection
  • Rationale: To prevent the inhalation of dust particles that can cause respiratory irritation.[1]

  • Procedure:

    • All handling of solid this compound must be conducted in a certified chemical fume hood to minimize dust inhalation.[3]

    • If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator appropriate for the concentration of airborne particulates must be used.[6]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Handling this compound is_solid Is the compound in solid form? start->is_solid is_splash_risk Is there a risk of splashing? is_solid->is_splash_risk No (Solution) in_fume_hood Work in a chemical fume hood is_solid->in_fume_hood Yes wear_goggles Wear chemical safety goggles is_splash_risk->wear_goggles No wear_face_shield Wear a face shield over goggles is_splash_risk->wear_face_shield Yes use_respirator Consider a NIOSH-approved respirator in_fume_hood->use_respirator wear_gloves_coat Wear nitrile gloves and lab coat wear_goggles->wear_gloves_coat end End: Safe Handling Protocol wear_gloves_coat->end wear_face_shield->wear_goggles use_respirator->is_splash_risk

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

Safe Handling Procedures
  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.[3]

  • Handling the Compound:

    • When handling the solid, use a spatula for transfers to avoid generating dust.[3]

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.[3]

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that have come into contact with the compound.

    • Remove PPE in the correct order to avoid cross-contamination: first gloves, then the lab coat, and finally eye protection.[3]

    • Wash hands thoroughly with soap and water after handling is complete.[1]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container.

  • Waste Disposal:

    • Dispose of all waste in accordance with federal, state, and local environmental regulations.[5]

    • A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • Crucially, do not empty into drains. [5]

The following diagram outlines the disposal workflow.

Disposal_Workflow Disposal Workflow for this compound start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid solid_container Place in labeled solid hazardous waste container solid_waste->solid_container liquid_container Place in labeled liquid hazardous waste container liquid_waste->liquid_container incineration Dispose via chemical incineration solid_container->incineration liquid_container->incineration regulations Follow all federal, state, and local regulations incineration->regulations end End: Compliant Disposal regulations->end

Caption: Disposal workflow for this compound.

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves and the environment. This commitment to safety is the bedrock of innovative and responsible scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylmorpholine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Methylmorpholine-3-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。